Kadcyla
説明
特性
分子式 |
C47H64ClN5O13S |
|---|---|
分子量 |
974.6 g/mol |
IUPAC名 |
[(1S,2R,3S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate |
InChI |
InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1 |
InChIキー |
WPWQMVXPTHKASL-PUXYSECUSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |
正規SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Kadcyla® (Ado-Trastuzumab Emtansine) in HER2-Positive Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kadcyla® (ado-trastuzumab emtansine, T-DM1) is an antibody-drug conjugate (ADC) that has significantly advanced the treatment landscape for HER2-positive breast cancer. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its potent and targeted anti-tumor effects. By covalently linking the humanized monoclonal antibody trastuzumab with the potent microtubule-inhibiting agent DM1, this compound combines the HER2-targeting properties of trastuzumab with the cytotoxic payload of emtansine, leading to selective destruction of cancer cells that overexpress the HER2 receptor. This document details the sequential steps of this compound's mechanism of action, from receptor binding and internalization to lysosomal degradation and payload-mediated cytotoxicity. Furthermore, it presents key quantitative data, detailed experimental protocols for assessing its activity, and visual diagrams of the critical pathways and workflows involved.
The Dual Modality of this compound's Action
This compound's efficacy stems from the synergistic action of its two primary components: the trastuzumab antibody and the cytotoxic agent DM1.
-
Trastuzumab-Mediated Effects : The trastuzumab component of this compound retains the inherent anti-tumor activities of the parent antibody.[1][2][3] Upon binding to the juxtamembrane region of the HER2 extracellular domain, trastuzumab disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[2] Additionally, it can induce antibody-dependent cell-mediated cytotoxicity (ADCC), flagging cancer cells for destruction by the immune system.[1][2]
-
DM1-Mediated Cytotoxicity : The primary mechanism of action, however, is the targeted delivery of the potent cytotoxic agent, DM1, a maytansinoid derivative, directly to the interior of HER2-positive cancer cells.[1][4][5] Once released inside the cell, DM1 binds to tubulin, inhibiting microtubule polymerization.[1][6] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[4][7]
Step-by-Step Mechanism of Action in HER2-Positive Cells
The journey of this compound from administration to the induction of cancer cell death is a multi-step process:
-
HER2 Receptor Binding : this compound circulates in the bloodstream and selectively binds with high affinity to the HER2 receptor on the surface of HER2-positive cancer cells.[1][8]
-
Receptor-Mediated Endocytosis : Following binding, the this compound-HER2 complex is internalized into the cell via receptor-mediated endocytosis.[1][3][4]
-
Lysosomal Trafficking and Degradation : The internalized vesicle containing the this compound-HER2 complex is trafficked to the lysosome.[4][6][9] Inside the acidic environment of the lysosome, cellular proteases degrade the trastuzumab component of this compound.[3][4][9]
-
Intracellular Release of DM1 : The degradation of the antibody releases the active cytotoxic payload, DM1, along with its linker and a lysine (B10760008) residue (Lys-MCC-DM1), into the cytoplasm of the cancer cell.[1][4]
-
Microtubule Disruption and Apoptosis : The released DM1 binds to tubulin, leading to the inhibition of microtubule assembly, cell cycle arrest, and subsequent apoptosis.[1][4][7]
Quantitative Data on this compound's Activity
The following tables summarize key quantitative parameters that characterize the interaction and efficacy of this compound in HER2-positive settings.
Table 1: HER2 Binding Affinity of Trastuzumab and this compound
| Molecule | Method | Kd (nM) | Cell Line/System | Reference |
| Trastuzumab | Scatchard Plot | 5 | HER2-overexpressing tumor cells | [10] |
| Trastuzumab | Surface Plasmon Resonance (SPR) | 0.6858 | Purified HER2 protein | [11] |
| This compound (T-DM1) | Surface Plasmon Resonance (SPR) | 0.8123 | Purified HER2 protein | [11] |
| This compound (T-DM1) | Bio-Layer Interferometry (BLI) | 0.243 | Purified HER2 protein |
Table 2: In Vitro Cytotoxicity of this compound in HER2-Positive Breast Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | IC50 (nM) | Reference |
| BT-474 | 0.085 - 0.148 | - | [12] |
| SK-BR-3 | 0.007 - 0.018 | 0.047 - 0.12 | [12] |
| NCI-N87 | - | - | |
| MDA-MB-453 | - | - |
Table 3: Internalization and Degradation Kinetics of a Trastuzumab-Maytansinoid ADC (TM-ADC)
| Cell Line | Internalization Half-life (h) | Degradation Half-life (h) | Efflux Half-life (h) | Reference |
| BT-474 | 6 | 18 | 44 | [13] |
| NCI-N87 | 14 | 25 | 73 | [13] |
| SK-BR-3 | 10 | 22 | 55 | [13] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.
HER2 Binding Affinity Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding kinetics and affinity (Kd) of this compound to the HER2 receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human HER2/ErbB2 protein
-
This compound and unconjugated trastuzumab
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Immobilization: a. Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS. b. Inject the recombinant HER2 protein diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level. c. Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
Binding Analysis: a. Prepare a series of dilutions of this compound and trastuzumab in running buffer. b. Inject the analyte solutions over the HER2-immobilized surface at a constant flow rate. c. Monitor the association and dissociation phases in real-time. d. Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., low pH glycine).
-
Data Analysis: a. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
ADC Internalization Assay (Flow Cytometry)
Objective: To quantify the rate and extent of this compound internalization into HER2-positive cells.
Materials:
-
HER2-positive cell line (e.g., SK-BR-3)
-
This compound labeled with a pH-sensitive fluorescent dye (e.g., pHrodo Red)
-
Isotype control antibody labeled with the same dye
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed HER2-positive cells in a 96-well plate and culture overnight.
-
ADC Incubation: a. Prepare serial dilutions of the pHrodo-labeled this compound and isotype control antibody. b. Add the antibody solutions to the cells and incubate at 37°C for various time points (e.g., 1, 4, 8, 24 hours). A parallel plate can be incubated at 4°C as a negative control for internalization.
-
Sample Acquisition: a. Wash the cells with cold PBS. b. Detach the cells using a non-enzymatic cell dissociation buffer. c. Resuspend the cells in FACS buffer. d. Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Quantify the increase in fluorescence over time, which corresponds to the extent of internalization.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in HER2-positive cancer cells.
Materials:
-
HER2-positive cell line (e.g., BT-474)
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. b. Replace the existing medium with the this compound dilutions. c. Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition and Solubilization: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement and Data Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the dose-response curve and determine the IC50 value using appropriate software.[14]
Lysosomal Degradation Assay (In Vitro)
Objective: To assess the release of the cytotoxic payload from this compound in a simulated lysosomal environment.
Materials:
-
This compound
-
Isolated lysosomal fraction (commercially available or prepared from liver tissue)
-
Incubation buffer (e.g., citrate (B86180) buffer, pH 5.0)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate this compound with the isolated lysosomal fraction in the incubation buffer at 37°C for various time points.
-
Reaction Quenching: Stop the reaction at each time point (e.g., by adding a quenching solution or by snap-freezing).
-
Sample Preparation: Process the samples to extract the released payload and any catabolites.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to identify and quantify the released payload and its catabolites.
-
Data Analysis: Determine the rate of payload release by plotting its concentration against time.[8]
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, provide a visual representation of the key processes involved in this compound's mechanism of action.
Caption: The sequential steps of this compound's mechanism of action in a HER2-positive cell.
Caption: Inhibition of HER2 downstream signaling pathways by the trastuzumab component of this compound.
Caption: A typical workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.
Conclusion
This compound's mechanism of action represents a paradigm of targeted cancer therapy, effectively harnessing the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to HER2-overexpressing cancer cells. This dual-pronged approach, combining the signaling inhibitory and immune-stimulatory effects of trastuzumab with the microtubule-disrupting activity of DM1, results in a highly effective and selective anti-tumor agent. A thorough understanding of its intricate mechanism, supported by robust quantitative data and well-defined experimental protocols, is paramount for ongoing research, the development of next-generation ADCs, and the optimization of treatment strategies for patients with HER2-positive malignancies.
References
- 1. How this compound® (ado-trastuzumab emtansine) is Designed to Work in EBC [this compound-hcp.com]
- 2. Role of trastuzumab emtansine in the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling and targeting HER2-positive breast cancer using trastuzumab emtansine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ado-tratuzumab emtansine beyond breast cancer: therapeutic role of targeting other HER2-positive cancers [frontiersin.org]
- 6. Ado-trastuzumab Emtansine (this compound): HER2-Targeted ADC for Breast Cancer - Creative Biolabs [creativebiolabs.net]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. What are the future directions for research and development of this compound? [synapse.patsnap.com]
- 10. eurofins-viracorbiopharma.com [eurofins-viracorbiopharma.com]
- 11. In-depth structural characterization of this compound® (ado-trastuzumab emtansine) and its biosimilar candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
T-DM1 linker chemistry and stability analysis
An In-depth Technical Guide to T-DM1: Linker Chemistry and Stability Analysis
Introduction
Ado-trastuzumab emtansine, widely known as T-DM1 (Kadcyla®), represents a landmark achievement in the field of antibody-drug conjugates (ADCs) for the treatment of HER2-positive cancers.[1][2] It is a complex biopharmaceutical engineered to selectively deliver a potent cytotoxic agent to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[2][3] T-DM1 is composed of three integral components: the humanized anti-HER2 monoclonal antibody trastuzumab, the microtubule-disrupting agent DM1 (a maytansinoid derivative), and a stable chemical linker that covalently joins them.[4][5]
This technical guide provides a comprehensive examination of the core chemistry of the T-DM1 linker and a detailed analysis of its stability, which is paramount to the drug's clinical success. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the principles that govern T-DM1's design, mechanism, and performance.
T-DM1 Linker Chemistry and Conjugation
The efficacy and safety profile of an ADC is critically dependent on the nature of its linker.[6] T-DM1 utilizes the non-cleavable linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which forms a highly stable thioether bond.[4][7] This design ensures that the cytotoxic payload, DM1, remains firmly attached to the trastuzumab antibody while in circulation, preventing premature drug release and off-target toxicity.[3][5]
The conjugation process is a two-step chemical reaction:
-
Modification of the Antibody : The primary amine groups of surface-accessible lysine (B10760008) residues on the trastuzumab antibody react with the N-hydroxysuccinimide (NHS) ester of the bifunctional SMCC linker.[1][8] This reaction forms a stable amide bond and results in the intermediate, T-MCC.[9]
-
Payload Conjugation : The thiol group on the DM1 payload then undergoes a Michael addition reaction with the maleimide (B117702) group of the T-MCC intermediate.[9] This step forms the final, stable thioether bond, completing the synthesis of T-DM1.[1]
The resulting ADC is a heterogeneous mixture with a drug-to-antibody ratio (DAR) averaging around 3.5.[10]
Mechanism of Payload Release and Intracellular Action
The non-cleavable nature of the SMCC linker dictates that the payload cannot be released by simple chemical or enzymatic cleavage in the bloodstream. Instead, drug release is a multi-step biological process that relies on the targeted internalization and subsequent degradation of the entire ADC within the cancer cell.[8][11]
-
HER2 Binding and Internalization : T-DM1 binds to the HER2 receptor on the surface of cancer cells, which triggers receptor-mediated endocytosis of the HER2-T-DM1 complex.[8][12][13]
-
Lysosomal Trafficking and Degradation : The internalized vesicle containing the complex is trafficked to the lysosome.[11][13] Inside the acidic and enzyme-rich environment of the lysosome, the trastuzumab antibody component is broken down by proteases.[11][14]
-
Release of Active Catabolite : This proteolytic degradation releases the DM1 payload, which is still attached to the linker and the lysine residue from the antibody. This primary active catabolite is known as Lysine-MCC-DM1.[10][11][15]
-
Microtubule Disruption and Apoptosis : Lys-MCC-DM1 enters the cytoplasm and exerts its cytotoxic effect by binding to tubulin (specifically β-tubulin), a key component of microtubules.[11][16] This binding inhibits microtubule polymerization and disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[12][16][17]
Linker Stability Analysis: Quantitative Data
The stability of the T-DM1 linker has been extensively characterized in both preclinical and clinical studies. Pharmacokinetic (PK) analyses consistently demonstrate the linker's integrity in circulation, which is key to the ADC's favorable therapeutic window.
In Vivo Pharmacokinetic Parameters
The stability of T-DM1 in vivo is evidenced by its relatively long half-life and the extremely low levels of free DM1 detected in plasma. The clearance of the intact ADC is faster than that of the total antibody, which reflects a slow rate of deconjugation and catabolism.[8][18]
| Parameter | Value | Species | Reference |
| T-DM1 Half-life (T1/2) | ~3.5 - 4.0 days | Human | [8][19][20] |
| 4.56 ± 1.11 days | Rat | [21] | |
| Total Trastuzumab Half-life | ~6.5 - 11 days | Human | [8][18] |
| T-DM1 Clearance (CL) | 10.6 - 11.0 mL/day/kg | Human | [18] |
| 22.55 mL/day/kg | Rat | [21] | |
| Peak Free DM1 Concentration | < 10 ng/mL (typically ~5 ng/mL) | Human | [14][19] |
| Plasma Catabolite (Lys-MCC-DM1) | < 1.08 – 6.4 ng/mL | Human | [14] |
| Plasma Catabolite (MCC-DM1) | < 1.90 – 122 ng/mL | Human | [14] |
In Vitro Stability
In vitro assays confirm the linker's stability, although some studies in animal plasma suggest species-specific differences in metabolism.
| Assay Condition | Result | Reference |
| Incubation in Rat Plasma at 37°C | Remaining conjugated drug decreased to ~37% after 3 days. | [22] |
| Incubation in Catabolic Buffers | Stable for up to 24 hours. | [23] |
| Forced Degradation (Acidic/Basic pH) | Prone to aggregation, similar to parent antibody. | [24] |
Experimental Protocols for Stability Assessment
Assessing the stability of an ADC like T-DM1 requires a multi-analyte approach to quantify the intact ADC, total antibody, and free payload/catabolites.[25][26] Immuno-affinity capture coupled with liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone technique for this purpose.[21][27]
Protocol 1: In Vivo Pharmacokinetic and Stability Study
This protocol outlines a typical preclinical study to evaluate the stability and PK profile of T-DM1 in an animal model.
-
Animal Model : Select an appropriate species (e.g., Sprague Dawley rats).
-
Administration : Administer a single intravenous (IV) bolus injection of T-DM1 at a defined dose (e.g., 3 mg/kg).[21]
-
Blood Sampling : Collect blood samples into heparinized tubes at multiple time points post-dose (e.g., 3 min, 1h, 4h, 1d, 2d, 4d, 7d, 14d, 21d).[21]
-
Plasma Isolation : Centrifuge the blood samples to separate and collect the plasma fraction. Store samples at -80°C until analysis.[27]
-
Sample Preparation & Immuno-affinity Capture :
-
Thaw plasma samples.
-
To quantify the antibody-conjugated drug (acDrug), enrich the ADC from the plasma matrix using beads coated with an anti-human IgG antibody (e.g., Protein A).[27]
-
For free payload analysis, perform a protein precipitation/extraction step.
-
-
LC-MS/MS Analysis :
-
Data Analysis :
Protocol 2: In Vitro Plasma Stability Assay
This protocol is used to assess the linker's stability directly in a biological matrix over time.
-
Sample Preparation : Spike a known concentration of T-DM1 into fresh blank plasma (e.g., from rat or human).[22]
-
Incubation : Incubate the samples at 37°C.[21]
-
Time Points : Collect aliquots at specified time intervals (e.g., 0, 1, 3, 5, and 7 days).[21] Immediately store aliquots at -80°C to halt any further degradation.
-
Analysis : Thaw and analyze the samples from each time point using a qualified immuno-affinity capture LC-MS/MS assay to quantify the remaining concentration of the antibody-conjugated drug.[22][28]
-
Data Interpretation : Calculate the percentage of remaining conjugated drug at each time point relative to the initial concentration at day 0. A plot of remaining ADC (%) versus time indicates the linker's stability in the plasma matrix.[22]
Conclusion
The design of T-DM1 is a paradigm of rational ADC development, where the linker chemistry is fundamental to clinical success. The use of the non-cleavable SMCC linker creates a highly stable thioether bond that ensures the potent DM1 payload is delivered specifically to HER2-positive tumor cells. Release of the active cytotoxic catabolite is contingent upon internalization and lysosomal degradation of the antibody, a mechanism that critically minimizes systemic exposure and associated toxicities. The extensive quantitative data from pharmacokinetic and stability studies robustly validate this design, confirming the linker's integrity in circulation. The experimental protocols outlined herein provide a framework for the rigorous evaluation required to characterize such complex and effective biotherapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phase I study of trastuzumab-DM1, an HER2 antibody-drug conjugate, given every 3 weeks to patients with HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. researchgate.net [researchgate.net]
- 25. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
A Technical Guide to the Cellular Uptake and Lysosomal Degradation of Trastuzumab Emtansine (T-DM1)
Abstract: Trastuzumab emtansine (T-DM1) is an antibody-drug conjugate (ADC) that has become a cornerstone in the treatment of HER2-positive cancers.[1] Its efficacy is critically dependent on a series of intracellular events, beginning with binding to the HER2 receptor and culminating in the lysosomal release of its cytotoxic payload, DM1.[2][3] This technical guide provides an in-depth examination of the cellular uptake, trafficking, and lysosomal degradation pathways of T-DM1. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, key experimental protocols, and visual representations of the core mechanisms to facilitate a deeper understanding and guide future research in the ADC field.
The Cellular Journey of T-DM1: From Receptor Binding to Lysosomal Delivery
The therapeutic action of T-DM1 is initiated by the high-affinity binding of its trastuzumab component to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[2][4] Following binding, the T-DM1-HER2 complex undergoes receptor-mediated endocytosis.[4][5] Studies have shown this process to be largely independent of clathrin-mediated pathways, relying instead on caveolae/lipid raft-dependent mechanisms.[6][7] This internalization is a critical, rate-limiting step for T-DM1's efficacy, as HER2 is generally considered an internalization-resistant receptor.[6][7]
Once internalized, the complex is enclosed within endocytic vesicles that mature from early to late endosomes.[1][8] These vesicles then fuse with lysosomes, delivering the ADC to the cell's primary degradative compartment.[8][9] The acidic environment and rich hydrolytic enzyme content of the lysosome are essential for the subsequent processing of T-DM1 and the liberation of its cytotoxic payload.[3][10]
References
- 1. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
A Technical Guide to Preclinical Animal Models for Kadcyla (Ado-Trastuzumab Emtansine) Efficacy Studies
Introduction
Ado-trastuzumab emtansine, marketed as Kadcyla (T-DM1), is an antibody-drug conjugate (ADC) that represents a significant advancement in the targeted therapy of HER2-positive cancers.[1] It combines the HER2-targeting properties of the monoclonal antibody trastuzumab with the potent cytotoxic activity of the microtubule inhibitor DM1.[2][3] The trastuzumab component binds to the human epidermal growth factor receptor 2 (HER2), which is overexpressed on the surface of certain cancer cells.[4] Following binding, the T-DM1-HER2 complex is internalized, and the DM1 payload is released inside the cell, leading to cell cycle arrest and apoptosis.[1][2][5]
Preclinical animal models are indispensable tools in the development and evaluation of targeted therapies like this compound.[6][7] They provide a necessary framework for assessing anti-tumor efficacy, understanding mechanisms of action, and evaluating toxicity before advancing to human clinical trials.[6] The most commonly employed models for this compound efficacy studies are xenografts, where human cancer cells or patient-derived tumor tissues are implanted into immunodeficient mice.[8][9] This guide provides an in-depth overview of these models, summarizing key efficacy data, detailing experimental protocols, and illustrating the underlying biological and experimental processes.
Mechanism of Action & Signaling Pathway
This compound's efficacy stems from a dual mechanism of action. It retains the antitumor properties of its parent antibody, trastuzumab, including the inhibition of downstream signaling pathways like PI3K/AKT and the engagement of immune cells through antibody-dependent cellular cytotoxicity (ADCC).[1][2] Crucially, it also serves as a delivery vehicle for the potent cytotoxic agent DM1, which it directs specifically to HER2-overexpressing cells.[1][3] Upon internalization and lysosomal degradation, DM1 is released and disrupts microtubule dynamics, causing mitotic catastrophe and cell death.[1][3]
Preclinical Efficacy Data
Numerous studies have demonstrated this compound's potent antitumor activity in various HER2-positive cancer models. The data consistently show superiority over trastuzumab alone, particularly in trastuzumab-resistant settings.
Table 1: Efficacy of this compound in Cell Line-Derived Xenograft (CDX) Models
| Cancer Type | Cell Line | Animal Model | This compound (T-DM1) Dose | Comparator(s) | Key Efficacy Endpoint(s) | Citation(s) |
| Breast Cancer | BT474 | Nude Mice | 15 mg/kg | Trastuzumab (15 mg/kg) | Survival: Median survival of 112 days vs. 28 days for trastuzumab.[10][11] Tumor Growth: 5.3-fold delay in tumor growth vs. control.[11] | [10][11] |
| Breast Cancer | MDA-MB-361 | Nude Mice | 15 mg/kg | Trastuzumab (15 mg/kg) | Survival: 2.7-fold increase in median survival vs. trastuzumab.[11] | [11] |
| Gastric Cancer | N-87 | SCID Mice | Not Specified | Trastuzumab | More effective than trastuzumab; induced complete pathological response in 50% of mice.[12] | [12] |
| Gastric Cancer | OE-19 | SCID Mice | Not Specified | Trastuzumab | More effective than trastuzumab; induced complete pathological response in all mice.[12] | [12] |
| Biliary Tract Cancer | KMCH-1 (HER2 3+) | Xenograft Mice | 20 mg/kg | Vehicle | Significant dose-dependent antitumor activity; 108% tumor growth inhibition at day 21.[13] | [13] |
| Biliary Tract Cancer | Mz-ChA-1 (HER2 2+) | Xenograft Mice | 20 mg/kg | Vehicle | Significant dose-dependent antitumor activity; 75% tumor growth inhibition at day 21.[13] | [13] |
| Biliary Tract Cancer | KKU-100 (HER2 low) | Xenograft Mice | 20 mg/kg | Vehicle | No significant efficacy.[13] | [13] |
Table 2: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| Cancer Type | PDX Model ID | HER2 Status | This compound (T-DM1) Dose | Key Efficacy Endpoint(s) | Notes | Citation(s) |
| Breast Cancer | ST225 | 3+ | 10 mg/kg | Tumor regressions and durable complete responses (TGI >100%). | Trastuzumab-resistant, T-DM1 sensitive.[14] | [14] |
| Breast Cancer | ST340 | 3+ | 10 mg/kg | Tumor regressions and durable complete responses (TGI >100%). | Trastuzumab-resistant, T-DM1 sensitive.[14] | [14] |
| Breast Cancer | ST1360B | 3+ | 5-10 mg/kg | Only transient tumor growth inhibition; not effective. | Established from a patient who progressed on T-DM1.[14] | [14] |
Experimental Protocols and Methodologies
Standardized protocols are crucial for the reproducibility and interpretation of preclinical efficacy studies. The following sections detail the common methodologies employed in evaluating this compound in animal models.
Typical Experimental Workflow
The process begins with selecting an appropriate HER2-positive model and implanting the tumor material into immunodeficient mice. Once tumors are established, animals are randomized into treatment groups and dosed according to the study design. Efficacy is monitored through regular measurement of tumor volume and overall animal health, culminating in endpoint analyses.
Animal Models
-
Species and Strain: Immunodeficient mice are standard to prevent the rejection of human-derived tumors.[9][15] Commonly used strains include:
-
Athymic Nude Mice
-
Severe Combined Immunodeficient (SCID) mice
-
-
Housing and Care: Animals are maintained in a pathogen-free environment with controlled light cycles, temperature, and humidity, with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Tumor Models and Implantation
-
Cell Line-Derived Xenografts (CDX): HER2-positive human cancer cell lines (e.g., BT474, N-87, OE-19, KMCH-1) are cultured in vitro, harvested, and suspended in a medium like Matrigel.[11][12][13] A specific number of cells (typically 5-10 million) is then injected subcutaneously into the flank of the mice.
-
Patient-Derived Xenografts (PDX): Fresh tumor tissue from a patient is directly implanted into immunodeficient mice.[14][16] PDX models are valued for better recapitulating the heterogeneity and microenvironment of the original human tumor.[9][16]
Drug Formulation and Administration
-
This compound (T-DM1): Typically supplied as a lyophilized powder, it is reconstituted in sterile water and diluted with saline to the desired concentration.
-
Administration: Dosing is performed intravenously (IV) via the tail vein.[17] Common doses in preclinical studies range from 10 mg/kg to 20 mg/kg, administered on various schedules, such as a single dose or once every 3 weeks.[11][13][14]
-
Control Groups: Control groups are critical and typically include a vehicle control (e.g., saline) and often a comparator arm with unconjugated trastuzumab at an equivalent antibody dose.[11]
Efficacy Endpoints and Monitoring
-
Tumor Volume: Tumors are measured 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.
-
Tumor Growth Inhibition (TGI): TGI is a primary endpoint, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Complete tumor regression is often observed in sensitive models.[13][14]
-
Survival Analysis: For studies with survival endpoints, mice are monitored until a predetermined endpoint (e.g., tumor volume exceeding 2000 mm³, significant body weight loss, or other signs of distress). Survival data is often presented using Kaplan-Meier curves.[10][11]
-
Body Weight: Animal body weight is monitored as an indicator of general health and drug-related toxicity.[18]
-
Post-Mortem Analysis: At the end of the study, tumors and organs may be harvested for further analysis:
Preclinical animal models, particularly cell line- and patient-derived xenografts, are fundamental to demonstrating the efficacy of this compound. The data generated from these models have consistently shown potent, HER2-dependent antitumor activity, validating its mechanism of action and supporting its clinical development. The detailed protocols and workflows outlined in this guide provide a technical foundation for researchers and scientists aiming to conduct robust preclinical evaluations of this compound and other next-generation ADCs. These models continue to be vital for exploring mechanisms of resistance and testing novel combination therapies to further improve outcomes for patients with HER2-positive cancers.
References
- 1. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 5. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived tumor xenografts: transforming clinical samples into mouse models. | Siolas Lab [siolaslab.weill.cornell.edu]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical Efficacy of Ado-trastuzumab Emtansine in the Brain Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Efficacy of Ado-trastuzumab Emtansine in the Brain Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. [PDF] Patient-Derived Xenograft Models of Breast Cancer and Their Application | Semantic Scholar [semanticscholar.org]
- 16. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mTOR Inhibition and T-DM1 in HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Biodistribution of Ado-Trastuzumab Emtansine (T-DM1)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Ado-trastuzumab emtansine, also known as T-DM1 (Kadcyla®), is a pioneering antibody-drug conjugate (ADC) approved for the treatment of human epidermal growth factor receptor 2 (HER2)-positive metastatic breast cancer.[1][2][3] It represents a targeted therapeutic strategy, combining the HER2-targeting specificity of the monoclonal antibody trastuzumab with the potent cytotoxic activity of the microtubule inhibitor DM1 (a maytansine (B1676224) derivative).[4][5] The antibody and cytotoxic agent are connected via a stable, non-reducible thioether linker (SMCC), designed to deliver the payload specifically to HER2-overexpressing tumor cells, thereby widening the therapeutic window compared to non-targeted chemotherapy.[6][7]
This technical guide provides a comprehensive overview of the pharmacokinetics (PK), biodistribution, and metabolism of T-DM1, summarizing key data from clinical and preclinical studies. It also details the experimental methodologies used for its bioanalysis and characterization.
Mechanism of Action
The efficacy of T-DM1 is derived from a multi-faceted mechanism of action that incorporates the functions of both the antibody and the cytotoxic payload.
-
HER2 Binding and Signal Inhibition : T-DM1 binds with high affinity to the extracellular domain of the HER2 receptor on the surface of tumor cells.[6] This binding, similar to unconjugated trastuzumab, inhibits downstream signaling pathways, including the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[1][8][9]
-
Receptor-Mediated Endocytosis : Upon binding, the T-DM1-HER2 complex is internalized into the cell via receptor-mediated endocytosis.[1][9]
-
Lysosomal Degradation and Payload Release : The internalized vesicle traffics to the lysosome, where the acidic environment and proteolytic enzymes degrade the trastuzumab component.[9][10][11] This degradation releases the active cytotoxic catabolite, primarily Lysine-MCC-DM1.[10][12]
-
Microtubule Disruption : The released Lys-MCC-DM1 enters the cytoplasm and binds to tubulin, disrupting microtubule polymerization. This leads to a G2/M phase cell cycle arrest and ultimately triggers apoptotic cell death.[5][11][13]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) : T-DM1 retains the ability of trastuzumab to engage immune effector cells via its Fc region, inducing ADCC against HER2-positive cancer cells.[1][4][13]
Pharmacokinetics
The pharmacokinetics of T-DM1 are complex, involving the measurement of multiple analytes: the intact ADC (T-DM1 conjugate), total antibody (conjugated and unconjugated trastuzumab), and the released cytotoxic agent (DM1) and its catabolites.[14]
Clinical Pharmacokinetics
In patients with HER2-positive metastatic breast cancer (MBC), T-DM1 administered at the clinical dose of 3.6 mg/kg every 3 weeks (q3w) exhibits linear pharmacokinetics.[8][10] The clearance of the T-DM1 conjugate is faster than that of total trastuzumab, which is attributed to both target-mediated drug disposition and deconjugation processes.[8][15] The terminal half-life of approximately 4 days allows for q3w dosing without significant accumulation.[8][16] Plasma concentrations of free DM1 are consistently low, indicating the stability of the linker in circulation.[10]
Table 1: Human Pharmacokinetic Parameters of Ado-Trastuzumab Emtansine and Related Analytes (3.6 mg/kg q3w)
| Analyte | Cmax (µg/mL) | Clearance (L/day) | Volume of Distribution (Vc or Vss, L) | Terminal Half-Life (t½, days) | Source(s) |
|---|---|---|---|---|---|
| T-DM1 Conjugate | 74.4 - 77.6 | 0.676 | Vc: 3.127 | 3.8 - 3.94 | [8][15][16][17] |
| Total Trastuzumab | ~75 | 0.34 (11.0 vs 5.9 mL/day/kg) | - | 7.8 | [15] |
| DM1 (plasma) | 0.0165 (16.5 ng/mL) | - | - | - | [15] |
Data are presented as mean or typical values from population PK models. Vc = Volume of central compartment; Vss = Volume of distribution at steady state.
Preclinical Pharmacokinetics
Preclinical studies in rats provide a translational model for understanding T-DM1 PK. Following a single intravenous dose, the concentration of total trastuzumab is consistently higher and declines more slowly than the conjugated T-DM1, reflecting in vivo deconjugation.[6] Similar to clinical findings, the clearance of the T-DM1 conjugate is faster than that of total trastuzumab, and the levels of free DM1 are very low.[6][12]
Table 2: Preclinical (Rat) Pharmacokinetic Parameters of Ado-Trastuzumab Emtansine and Related Analytes (20 mg/kg single IV dose)
| Analyte | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (mL/h/kg) | Vss (mL/kg) | Terminal Half-Life (t½, h) | Source(s) |
|---|---|---|---|---|---|---|
| Conjugated Trastuzumab (T-DM1) | 425.8 | 45,745 | 0.437 | 71.7 | 113.8 | [6] |
| Total Trastuzumab | 500.5 | 86,527 | 0.231 | 68.2 | 205.1 | [6] |
| DM1 (plasma) | 0.0076 | 0.478 | 41,841 | 2,732,954 | 45.9 | [6] |
Data derived from a non-compartmental analysis in Sprague Dawley rats.
Population Pharmacokinetic (PopPK) Modeling
PopPK analyses have been crucial for characterizing T-DM1's behavior and identifying sources of variability. A linear two-compartment model with first-order elimination typically describes T-DM1 PK in the clinical dose range (≥2.4 mg/kg).[8][16] In some patient populations, such as those with advanced gastric cancer, a model with parallel linear and nonlinear (Michaelis-Menten) elimination has provided a better fit.[18] Covariates such as body weight, baseline albumin, and tumor burden have been identified as statistically significant but are not considered to have a clinically meaningful impact on T-DM1 exposure, supporting the use of body-weight-based dosing (3.6 mg/kg) without adjustments for other factors.[8][16]
Table 3: Population Pharmacokinetic Model Parameters for T-DM1 in Different Patient Populations
| Parameter | HER2+ MBC Patients | HER2+ AGC Patients |
|---|---|---|
| Model Structure | Linear two-compartment | Two-compartment with parallel linear & nonlinear elimination |
| Clearance (CL) | 0.676 L/day | 0.79 L/day (linear) |
| Central Volume (Vc) | 3.127 L | 4.48 L |
| Peripheral Volume (Vp) | 0.66 L | 1.49 L |
| Intercompartmental CL (Q) | - | 0.62 L/day |
| Source(s) | [8][16] | [18] |
MBC = Metastatic Breast Cancer; AGC = Advanced Gastric Cancer.
Biodistribution and Catabolism
Biodistribution
As an antibody-based therapeutic, the distribution of T-DM1 is largely confined to the plasma and extracellular fluid, consistent with its small volume of distribution.[8] Preclinical studies in rats using radiolabeled T-DM1 showed nonspecific distribution to various organs without evidence of accumulation after multiple doses.[12] The primary route of elimination for DM1-containing catabolites is through the fecal/biliary route, with up to 80% of radioactivity recovered in feces.[1][12]
Catabolism
The catabolism of T-DM1 is a critical process for the release of its cytotoxic payload. While the ADC is relatively stable in circulation, it undergoes biotransformation and degradation.[7] The primary pathway for generating the active cytotoxic species is proteolytic degradation of the antibody backbone within the lysosomes of target cells.[10][11] This process yields key DM1-containing catabolites. In vivo studies in both rats and humans have identified three major catabolites in plasma:
-
Lysine-MCC-DM1 : The primary active catabolite responsible for microtubule disruption.[12]
-
DM1 : The free cytotoxic drug, typically found at very low concentrations.[10][12]
In addition to lysosomal degradation, other biotransformations can occur in circulation, including maleimide (B117702) exchange with cysteine or glutathione (B108866) and hydrolysis of the linker-drug.[7]
Experimental Protocols
The characterization of ADC pharmacokinetics requires a multi-analyte approach using a combination of ligand-binding assays (LBAs) and liquid chromatography-mass spectrometry (LC-MS).[6][14]
Bioanalytical Methods for Pharmacokinetic Assessment
A systematic bioanalytical strategy is employed to quantify the different forms of T-DM1 in biological matrices (e.g., serum, plasma).[6][19]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Total Trastuzumab:
-
Principle: This assay quantifies all forms of the antibody, including conjugated T-DM1 and unconjugated trastuzumab (resulting from deconjugation).
-
Methodology: A sandwich ELISA format is typically used. Microtiter plates are coated with a capture reagent that binds trastuzumab (e.g., recombinant HER2 extracellular domain). After incubation with the sample, a detection antibody (e.g., anti-human IgG conjugated to horseradish peroxidase) is added, followed by a substrate to generate a colorimetric signal proportional to the total trastuzumab concentration.[6][19]
-
-
ELISA for Conjugated Trastuzumab (T-DM1):
-
Principle: This assay specifically measures the ADC that still has the DM1 payload attached.
-
Methodology: The assay design is modified to be specific for the conjugated form. One common approach uses an anti-DM1 antibody as the capture reagent and a labeled anti-human IgG or labeled HER2-ECD for detection. This ensures that only antibody molecules conjugated with DM1 are measured.[6][19]
-
-
LC-MS/MS for Free DM1 and Catabolites:
-
Principle: This highly sensitive and specific method is used to quantify the small molecule components (free DM1 and its catabolites like Lys-MCC-DM1) in plasma.
-
Methodology: Plasma samples undergo protein precipitation and/or solid-phase extraction to isolate the small molecule analytes. The extract is then injected into a liquid chromatography system, which separates the components. The separated analytes are ionized and detected by a tandem mass spectrometer (MS/MS), which provides quantification based on specific mass transitions.[6][19]
-
Preclinical Biodistribution Study Protocol
Biodistribution studies are essential for understanding the tissue and tumor uptake of ADCs.
-
Principle: To determine the concentration and localization of an ADC in various tissues and tumors over time in an animal model.
-
General Methodology:
-
ADC Labeling: The ADC is often labeled with a tracer, such as a near-infrared fluorophore (for optical imaging) or a radionuclide (e.g., ⁸⁹Zr, ¹¹¹In for PET/SPECT imaging and gamma counting), to enable sensitive detection.[20][21]
-
Animal Model: Tumor-bearing animals (e.g., mice with patient-derived xenografts) are used.[5][21]
-
Administration: The labeled ADC is administered to the animals, typically via a single intravenous injection.[22]
-
Tissue Collection: At predetermined time points post-injection, cohorts of animals are euthanized. Blood, tumors, and major organs (liver, spleen, kidneys, lungs, heart, etc.) are collected, weighed, and washed.[21][22]
-
Quantification: The amount of labeled ADC in each tissue is quantified. For radiolabeled ADCs, this is done using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[21]
-
Data Analysis: The data are used to generate time-concentration profiles for each tissue, providing insights into tumor targeting, tissue penetration, and clearance routes.
-
Conclusion
Ado-trastuzumab emtansine exhibits pharmacokinetic and biodistribution properties characteristic of a stable antibody-drug conjugate. Its behavior is primarily driven by the antibody component, with a relatively long half-life and distribution confined to the vascular and interstitial spaces. The clearance of the conjugate is faster than that of unconjugated trastuzumab, and its catabolism effectively releases the potent DM1 payload within target cells, while systemic exposure to free cytotoxin remains low. A comprehensive bioanalytical strategy is essential to fully characterize its disposition. The well-understood PK and biodistribution profile of T-DM1 has been fundamental to its successful clinical development and established role in the treatment of HER2-positive breast cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ado-trastuzumab Emtansine (this compound): HER2-Targeted ADC for Breast Cancer - Creative Biolabs [creativebiolabs.net]
- 3. T-DM1 Approval Expanded for HER2-Positive Breast Cancer - NCI [cancer.gov]
- 4. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PK assays for antibody-drug conjugates: case study with ado-trastuzumab emtansine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I study of pharmacokinetics of trastuzumab emtansine in Chinese patients with locally advanced inoperable or metastatic human epidermal growth factor receptor 2-positive breast cancer who have received prior trastuzumab-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody-drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of trastuzumab emtansine (T-DM1) as a single agent or in combination with pertuzumab in HER2-positive breast cancer patients with recurrent or locally advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Population pharmacokinetics of trastuzumab emtansine in previously treated patients with HER2-positive advanced gastric cancer (AGC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Implementation of Systematic Bioanalysis of Antibody-Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Dual-Pronged Attack of Kadcyla® on HER2 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kadcyla® (ado-trastuzumab emtansine, T-DM1) is an antibody-drug conjugate (ADC) that has revolutionized the treatment of HER2-positive breast cancer. Its efficacy stems from a sophisticated, dual mechanism of action that not only leverages the targeted inhibition of the HER2 receptor but also facilitates the intracellular delivery of a potent cytotoxic agent. This technical guide provides an in-depth exploration of this compound's impact on HER2 downstream signaling pathways, supported by available quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular interactions and experimental workflows.
Introduction: The Rationale for Targeting HER2
The human epidermal growth factor receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is overexpressed in 15-20% of breast cancers. This overexpression leads to the constitutive activation of downstream signaling pathways, primarily the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in promoting cell proliferation, survival, and invasion. This compound was designed to exploit this dependency on the HER2 pathway for targeted cancer cell destruction.
The Bimodal Mechanism of Action of this compound®
This compound's therapeutic strategy is twofold:
-
HER2-Targeted Inhibition: The trastuzumab component of this compound binds to the extracellular domain of the HER2 receptor. This binding disrupts HER2 signaling, inhibiting the downstream PI3K/AKT and MAPK pathways.[1] Furthermore, the Fc region of trastuzumab can recruit immune effector cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC).
-
Intracellular Delivery of a Cytotoxic Payload: Upon binding to HER2, the this compound-HER2 complex is internalized via endocytosis.[1] Inside the cell, the linker is cleaved, releasing the potent microtubule-inhibiting agent, DM1. DM1 binds to tubulin, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[1]
Impact on HER2 Downstream Signaling Pathways
Quantitative Data on this compound's Efficacy
The in vitro efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) in various HER2-positive cancer cell lines.
| Cell Line | HER2 Expression | IC50 of this compound® (nM) | Reference |
| SK-BR-3 | High | 0.50 ± 0.04 | [2] |
| BT-474 | High | ~0.6 - 0.9 | [2] |
| NCI-N87 | High | ~0.6 - 0.9 | [2] |
| JIMT-1 | Moderate | > 720 | [3] |
| MDA-MB-435 | Low | > 1200 | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on HER2-positive cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[5]
-
ADC Treatment: Prepare serial dilutions of this compound® and a control antibody in complete medium. Remove the existing medium and add 100 µL of the diluted ADC or control to the respective wells. Include a "cells only" control with fresh medium.[5]
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[5]
-
Solubilization: Add 100-150 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate for 15 minutes at room temperature with gentle shaking.[5]
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against this compound® concentration to determine the IC50 value.[5]
Western Blot Analysis for p-AKT and p-ERK
This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.
Protocol:
-
Cell Culture and Treatment: Culture HER2-positive cells (e.g., SK-BR-3, BT-474) to 70-80% confluency. Treat the cells with various concentrations of this compound® (e.g., 0.1, 1, 10 µg/mL) or a vehicle control for a specified time (e.g., 6, 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply ECL substrate to the membrane and capture the chemiluminescent signal. Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each pathway.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Protocol:
-
Cell Treatment: Seed and treat HER2-positive cells with this compound® at various concentrations for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[8]
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[9][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.[9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat HER2-positive cells with this compound® for a specified duration (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[11]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is presented as a histogram showing the distribution of cells in G0/G1, S, and G2/M phases.[6]
Conclusion
This compound® represents a highly effective therapeutic strategy for HER2-positive breast cancer, owing to its dual mechanism of action that combines targeted HER2 signaling inhibition with the intracellular delivery of a potent cytotoxic agent. While the qualitative impact on downstream pathways like PI3K/AKT and MAPK is well-documented, further research providing detailed quantitative analysis of this inhibition would be beneficial for a more complete understanding of its molecular effects. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted activity of this compound® and other emerging ADCs.
References
- 1. info.caremark.com [info.caremark.com]
- 2. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ado-tratuzumab emtansine beyond breast cancer: therapeutic role of targeting other HER2-positive cancers [frontiersin.org]
- 4. Differential Effects of Inhibitory and Stimulatory Anti-HER2 Monoclonal Antibodies on AKT/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. HER2 Phosphorylation Is Maintained by a PKB Negative Feedback Loop in Response to Anti-HER2 Herceptin in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Correlation Between HER2 Expression and Kadcyla® (Trastuzumab Emtansine) Sensitivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trastuzumab emtansine (Kadcyla®, T-DM1) is an antibody-drug conjugate (ADC) that has significantly improved outcomes for patients with human epidermal growth factor receptor 2 (HER2)-positive breast cancer.[1][2][3] This guide provides a comprehensive technical overview of the critical relationship between HER2 expression levels and the clinical and preclinical sensitivity to this compound. A deep understanding of this correlation is paramount for patient selection, predicting treatment response, and developing next-generation HER2-targeted therapies.
This compound is comprised of the humanized anti-HER2 monoclonal antibody trastuzumab, covalently linked to the potent microtubule-inhibiting agent, emtansine (DM1), via a stable thioether linker.[4][5] Its mechanism of action is intrinsically dependent on HER2 expression; trastuzumab binds to the HER2 receptor on the surface of tumor cells, leading to the internalization of the ADC.[5][6] Subsequent lysosomal degradation releases the cytotoxic DM1 payload directly into the target cell, leading to mitotic arrest and apoptosis.[5][6]
This guide will delve into the quantitative relationship between HER2 expression and this compound efficacy, detail the experimental protocols for assessing HER2 status and drug sensitivity, and illustrate the key molecular pathways and experimental workflows.
Data Presentation: Quantitative Correlation of HER2 Expression and this compound Sensitivity
The efficacy of this compound is directly linked to the level of HER2 expression on the tumor cell surface. Clinical trials have established its benefit in the HER2-positive patient population, defined by specific immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH) criteria.[7] In vitro studies further provide a quantitative correlation between HER2 expression levels and cellular sensitivity to this compound.
Clinical Efficacy in HER2-Positive Breast Cancer
Clinical trials have demonstrated the significant benefit of this compound in patients with HER2-positive breast cancer. The pivotal EMILIA and KATHERINE studies underscore this efficacy.
| Clinical Trial | Patient Population | Treatment Arms | Key Efficacy Outcomes |
| EMILIA | HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane | This compound vs. Lapatinib + Capecitabine | Overall Survival (OS): Median 30.9 months for this compound vs. 25.1 months for the control arm.[8] Progression-Free Survival (PFS): Median 9.6 months for this compound vs. 6.4 months for the control arm.[8] Objective Response Rate (ORR): 43.6% for this compound vs. 30.8% for the control arm.[8] |
| KATHERINE | HER2-positive early breast cancer with residual invasive disease after neoadjuvant therapy | This compound vs. Trastuzumab | Invasive Disease-Free Survival (iDFS) at 3 years: 88.3% for this compound vs. 77.0% for trastuzumab.[9] Reduced risk of recurrence or death by 50% with this compound.[9] A long-term follow-up at 8.4 years showed a sustained improvement in iDFS and a significant improvement in OS .[2][3] |
In Vitro Sensitivity of Breast Cancer Cell Lines to this compound
Preclinical studies using a panel of breast cancer cell lines with varying HER2 expression levels provide a direct quantitative measure of the correlation between HER2 expression and this compound sensitivity, often expressed as the half-maximal inhibitory concentration (IC50).
| Cell Line | HER2 Status (IHC Score) | HER2 Expression Level | This compound (T-DM1) IC50 | Reference |
| SK-BR-3 | 3+ | High | 4.4 - 10 ng/mL | [10] |
| BT-474 | 3+ | High | Not explicitly stated, but sensitive | [4] |
| HCC-1419 | Not specified | Insensitive | >10,000 ng/mL | [10] |
| KMCH-1 | 3+ | High | 0.031 µg/mL | [11] |
| Mz-ChA-1 | 2+ | Moderate | 1.3 µg/mL | [11] |
| KKU-100 | 0 | Low | 4.3 µg/mL | [11] |
These in vitro data clearly demonstrate that higher levels of HER2 expression correlate with increased sensitivity to this compound, as evidenced by lower IC50 values.
Experimental Protocols
Accurate and standardized assessment of HER2 status is crucial for identifying patients who are likely to benefit from this compound. The following are detailed methodologies for key experiments.
HER2 Immunohistochemistry (IHC) Protocol (using Ventana PATHWAY anti-HER-2/neu (4B5))
This protocol is based on the Ventana PATHWAY anti-HER-2/neu (4B5) Rabbit Monoclonal Primary Antibody assay.[1][12]
1. Specimen Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue.
-
Cut tissue sections to 4-5 µm thickness and mount on positively charged slides.[13]
-
Ensure tissue fixation is for 6-72 hours in 10% neutral buffered formalin.[14]
2. Deparaffinization and Rehydration:
-
Bake slides at 56°C overnight.[15]
-
Deparaffinize slides in xylene or a xylene substitute.
-
Rehydrate through graded alcohols to deionized water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a Ventana BenchMark series instrument with Cell Conditioning 1 (CC1) solution for a specified time (e.g., 36 minutes at 95°C).[1]
4. Staining Procedure (Automated on Ventana BenchMark):
-
Incubate with the ready-to-use PATHWAY anti-HER-2 (4B5) primary antibody for a specified time (e.g., 12 minutes at 36°C).[1]
-
Use the ultraView Universal DAB Detection Kit for visualization.[1] This involves incubation with a secondary antibody-HRP conjugate.
-
Apply the DAB chromogen and enhance with copper sulfate.[1]
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and coverslip.
5. Interpretation of Results:
-
Scoring is based on the intensity and completeness of membrane staining in invasive tumor cells.[5]
-
0: No staining or incomplete, faint/barely perceptible membrane staining in ≤10% of tumor cells.
-
1+: Incomplete membrane staining that is faint/barely perceptible and in >10% of tumor cells.
-
2+ (Equivocal): Weak to moderate complete membrane staining in >10% of tumor cells, or strong, complete membrane staining in ≤10% of tumor cells.
-
3+ (Positive): Strong, complete membrane staining in >10% of tumor cells.
-
HER2 Fluorescence In Situ Hybridization (FISH) Protocol (using PathVysion HER-2 DNA Probe Kit)
This protocol is based on the Abbott Molecular PathVysion HER-2 DNA Probe Kit.[15][16][17]
1. Specimen Preparation:
-
Use FFPE breast cancer tissue sections (4-5 µm) on positively charged slides.[16]
2. Pretreatment:
-
Deparaffinize slides in Hemo-De or xylene.[18]
-
Dehydrate in 100% ethanol.[18]
-
Immerse in 0.2N HCl for 20 minutes.[18]
-
Perform heat pretreatment in a sodium thiocyanate (B1210189) solution.
-
Digest with protease.
3. Denaturation and Hybridization:
-
Apply the PathVysion probe mixture (containing LSI HER2 probe labeled in SpectrumOrange and CEP 17 probe in SpectrumGreen) to the slide.
-
Co-denature the probe and target DNA on a hot plate.
-
Hybridize overnight in a humidified chamber.
4. Post-Hybridization Washes:
-
Wash slides in a post-hybridization wash buffer to remove unbound probe.
5. Counterstaining and Visualization:
-
Counterstain with DAPI.
-
Analyze using a fluorescence microscope with appropriate filters for SpectrumOrange, SpectrumGreen, and DAPI.
6. Interpretation of Results:
-
Count the number of HER2 (orange) and CEP17 (green) signals in at least 20-25 invasive tumor cell nuclei.[14][16]
-
Calculate the HER2/CEP17 ratio.
-
Amplified (Positive): HER2/CEP17 ratio ≥ 2.0.
-
Non-amplified (Negative): HER2/CEP17 ratio < 2.0.
-
In Vitro Cell Viability (MTT) Assay Protocol
This protocol is a general guideline for assessing this compound sensitivity in HER2-positive breast cancer cell lines like SK-BR-3 and BT-474.
1. Cell Culture:
-
Culture HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474) in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
2. Cell Seeding:
-
Seed cells into 96-well plates at a predetermined density (e.g., 20,000 cells/well for SK-BR-3, 32,000 cells/well for BT-474) and allow them to adhere overnight.[19]
3. Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include untreated control wells.
-
Incubate for a specified period (e.g., 72 hours).[19]
4. MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.[19]
-
Remove the MTT solution and dissolve the formazan crystals in DMSO.[19]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
HER2 Signaling Pathway and this compound's Mechanism of Action
Caption: HER2 signaling and this compound's mechanism of action.
Experimental Workflow for Assessing this compound Sensitivity
Caption: Workflow for assessing this compound sensitivity.
Logical Relationship of HER2 Status and this compound Treatment Decision
Caption: HER2 status and this compound treatment decision logic.
Conclusion
The sensitivity of breast cancer to this compound is unequivocally dependent on the expression level of the HER2 receptor. High levels of HER2, as determined by IHC and FISH, are predictive of a favorable response to treatment. The data presented in this guide, from large-scale clinical trials to in vitro cellular assays, consistently support this correlation. For researchers and drug development professionals, a thorough understanding of the methodologies for assessing HER2 status and the underlying molecular mechanisms of this compound's action is essential for advancing the field of targeted cancer therapy. Future research may focus on refining the predictive value of HER2 testing, exploring the efficacy of this compound in tumors with lower levels of HER2 expression, and overcoming mechanisms of resistance.
References
- 1. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. breastcancer.org [breastcancer.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. carelonrx.com [carelonrx.com]
- 6. Resistance mechanisms and prospects of trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Agents for HER2-Positive Breast Cancer: Optimal Use in Older Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Trial Results for this compound® (ado-trastuzumab emtansine) in MBC [this compound-hcp.com]
- 9. Clinical Trial Results in EBC | this compound® (ado-trastuzumab emtansine) [this compound.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 15. molecular.abbott [molecular.abbott]
- 16. Test Details - HER-2 (ERBB2) FISH [knightdxlabs.ohsu.edu]
- 17. PathVysion HER-2 DNA Probe Kit II | Abbott Molecular [molecular.abbott]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Synergistic antitumor activity by combining trastuzumab with retinoic acid in HER2 positive human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Bystander Effect of Ado-Trastuzumab Emtansine (T-DM1) in Heterogeneous Tumors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ado-trastuzumab emtansine (T-DM1, Kadcyla®) is an antibody-drug conjugate (ADC) approved for the treatment of HER2-positive breast cancer. It combines the HER2-targeting capabilities of trastuzumab with the cytotoxic microtubule inhibitor, DM1. A critical consideration in the efficacy of ADCs, particularly in the context of heterogeneous tumors with varied antigen expression, is the "bystander effect"—the ability of the cytotoxic payload released from a target cell to kill adjacent, antigen-negative cells. This technical guide provides an in-depth analysis of the bystander effect of T-DM1, synthesizing data from key preclinical studies. It details the molecular mechanisms that largely preclude a significant bystander effect for T-DM1, presents comparative data with bystander-positive ADCs, and outlines the standard experimental protocols for assessing this phenomenon.
Introduction: The Bystander Effect in ADC Therapy
Antibody-drug conjugates are designed to deliver potent cytotoxic agents selectively to antigen-expressing tumor cells, thereby widening the therapeutic window. However, solid tumors often exhibit significant heterogeneity, meaning not all cells express the target antigen.[1] The bystander effect is a crucial mechanism that can overcome this challenge. It occurs when the ADC's payload, upon being released from the antigen-positive target cell, diffuses into the tumor microenvironment and kills neighboring cells, irrespective of their antigen expression status.[2][] This phenomenon is dependent on the physicochemical properties of the linker and the payload.[1]
Mechanism of Action of Ado-Trastuzumab Emtansine (T-DM1)
The efficacy of T-DM1 is primarily driven by a multi-step process that relies on HER2-mediated uptake and intracellular payload release.
-
HER2 Binding: The trastuzumab component of T-DM1 binds to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[4]
-
Internalization: The T-DM1-HER2 complex is internalized via receptor-mediated endocytosis.[4][5]
-
Lysosomal Degradation: The complex is trafficked to the lysosome, where it is degraded.[5]
-
Payload Release & Cytotoxicity: This degradation process cleaves the non-cleavable thioether (SMCC) linker, releasing the cytotoxic payload as a lysine-linker-DM1 catabolite (Lys-SMCC-DM1).[6][7] This catabolite then binds to tubulin, leading to microtubule disruption, cell cycle arrest, and ultimately, apoptosis.[4][7]
In addition to delivering DM1, T-DM1 also retains the intrinsic anti-tumor activities of trastuzumab, including the inhibition of HER2-mediated signaling pathways like the PI3K/AKT pathway and antibody-dependent cell-mediated cytotoxicity (ADCC).[5][7]
The Molecular Basis for the Limited Bystander Effect of T-DM1
A defining characteristic of T-DM1 is its limited to non-existent bystander effect.[4][8] This is a direct consequence of the nature of its principal cytotoxic catabolite, Lys-SMCC-DM1.
-
High Polarity: The residual lysine (B10760008) amino acid gives the catabolite a positive charge at physiological pH.[1]
-
Low Membrane Permeability: This charge and its overall polarity make Lys-SMCC-DM1 largely incapable of diffusing across the cell membrane of the target cell to reach and affect neighboring cells.[1][6][7]
Therefore, the cytotoxic activity of T-DM1 is almost exclusively confined to the HER2-positive cells that internalize the ADC.[9] This contrasts sharply with other ADCs, such as Trastuzumab Deruxtecan (T-DXd), which utilize cleavable linkers designed to release highly membrane-permeable payloads, thereby inducing a potent bystander effect.[][9][10]
Signaling and Mechanistic Pathways
The primary cytotoxic signaling of T-DM1's payload is the disruption of microtubule dynamics. However, the overall mechanism involves several stages, from initial binding to final apoptosis. Recent studies also highlight the role of cellular processes like autophagy in modulating T-DM1's efficacy.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic toxicities of trastuzumab‐emtansine predict tumor response in HER2+ metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Cytotoxicity Assays for Kadcyla® (ado-trastuzumab emtansine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Kadcyla® (ado-trastuzumab emtansine), an antibody-drug conjugate (ADC) targeting HER2-positive cancer cells. The following protocols for MTT, LDH, and Caspase-Glo® 3/7 assays are foundational for determining the potency and mechanism of action of this compound in relevant cancer cell lines.
Mechanism of Action of this compound
This compound is an antibody-drug conjugate composed of the humanized anti-HER2 monoclonal antibody, trastuzumab, covalently linked to the microtubule-inhibiting agent, DM1 (a maytansine (B1676224) derivative), via a stable thioether linker.[1][2] Its mechanism of action involves a multi-step process:
-
HER2 Binding: The trastuzumab component of this compound selectively binds to the extracellular domain of the HER2 receptor, which is overexpressed on the surface of certain cancer cells.[3][]
-
Internalization: Upon binding, the this compound-HER2 receptor complex is internalized into the cell through endocytosis.[3][]
-
Lysosomal Degradation and DM1 Release: Inside the cell, the complex is trafficked to lysosomes, where the trastuzumab antibody is degraded, leading to the release of the cytotoxic DM1-containing metabolites.[2][]
-
Cytotoxicity: The released DM1 binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][]
In addition to delivering the cytotoxic payload, this compound also retains the antitumor activities of trastuzumab, including the inhibition of HER2 signaling pathways.[]
Data Presentation: Cytotoxicity of this compound in HER2-Positive Breast Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various HER2-positive breast cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | HER2 Expression Level | IC50 of this compound (T-DM1) | Reference |
| SK-BR-3 | High | 0.05 - 0.08 nM | [5] |
| BT-474 | High | 0.5 - 0.8 nM | [5] |
| MDA-MB-361 | Moderate | 0.16 nM (parental) | [6] |
| JIMT-1 | Moderate | T-DM1 sensitive | [7] |
Note: IC50 values can vary depending on the specific assay conditions, incubation time, and cell passage number. The data presented here are compiled from the cited literature for comparative purposes.
Experimental Protocols
Detailed methodologies for three key in vitro cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
HER2-positive cancer cells (e.g., SK-BR-3, BT-474)
-
Complete cell culture medium
-
This compound (ado-trastuzumab emtansine)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle-treated control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of this compound concentration to determine the IC50 value.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the cell culture medium upon plasma membrane damage, which is an indicator of cell lysis and cytotoxicity.
Materials:
-
HER2-positive cancer cells
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.
-
Include the following controls in triplicate:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit (typically 1 hour before the end of the experiment).
-
Background control: Medium only.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction and Data Acquisition:
-
Add 50 µL of the stop solution to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.
-
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
HER2-positive cancer cells
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at an optimal density in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 48 hours).[7] Include vehicle-treated control wells.
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Allow the reagent to equilibrate to room temperature before use.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent only) from all experimental readings.
-
Express the results as fold-change in caspase-3/7 activity compared to the vehicle-treated control.
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assays
Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.
This compound Mechanism of Action and Signaling Pathway to Apoptosis
Caption: Mechanism of action of this compound leading to apoptosis in HER2-positive cancer cells.
References
- 1. Trastuzumab emtansine - Wikipedia [en.wikipedia.org]
- 2. What are the future directions for research and development of this compound? [synapse.patsnap.com]
- 3. How this compound® (ado-trastuzumab emtansine) is Designed to Work in MBC [this compound-hcp.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Protocol for the Development and Characterization of T-DM1 Resistant Cell Lines
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Trastuzumab emtansine (T-DM1) is an antibody-drug conjugate (ADC) that has significantly improved outcomes for patients with HER2-positive breast cancer. However, the development of acquired resistance to T-DM1 presents a major clinical challenge. To facilitate the study of resistance mechanisms and the development of novel therapeutic strategies to overcome them, it is essential to have robust in vitro models of T-DM1 resistance. This document provides a detailed protocol for the generation of T-DM1 resistant cancer cell lines through a stepwise dose-escalation method. Additionally, it outlines key experimental procedures for the characterization and validation of the resistant phenotype.
Principle
The development of T-DM1 resistant cell lines is achieved by culturing HER2-positive cancer cells in the continuous presence of gradually increasing concentrations of T-DM1. This process selects for a population of cells that can survive and proliferate at concentrations of T-DM1 that are cytotoxic to the parental, sensitive cells. The resulting resistant cell lines can then be used to investigate the molecular mechanisms underlying T-DM1 resistance.
Applications
T-DM1 resistant cell lines are invaluable tools for:
-
Investigating the molecular mechanisms of acquired resistance to T-DM1.
-
Identifying biomarkers that predict T-DM1 resistance.
-
Screening for novel therapeutic agents that can overcome T-DM1 resistance.
-
Evaluating the efficacy of combination therapies with T-DM1.
-
Studying the cross-resistance profiles to other anti-cancer agents.
Data Presentation
Table 1: Examples of T-DM1 Resistant Cell Lines and their Reported Fold Resistance
| Cell Line | Cancer Type | Parental IC50 (μg/mL) | Final T-DM1 Concentration for Resistance Induction | Duration of Induction | Fold Increase in IC50 | Reference |
| KPL-4 | Breast Cancer | 0.0043 | 2 μg/mL | 10 months | >697 | [1] |
| BT-474M1 | Breast Cancer | 0.056 | 2 μg/mL | 10 months | >53 | [1] |
| JIMT-1 | Breast Cancer | Not specified | 3.6-4.0 µg/ml | 5 months | Not specified | |
| MDA-MB-361 | Breast Cancer | ~0.05 nM | 0.4 nmol/L | Not specified | 5-8 | [2] |
| NCI-N87 | Gastric Cancer | Not specified | Not specified | Not specified | Not specified | |
| OE-19 | Esophageal Adenocarcinoma | Not specified | Not specified | Not specified | Not specified |
Experimental Workflow
Caption: Experimental workflow for developing T-DM1 resistant cell lines.
Experimental Protocols
Protocol 1: Generation of T-DM1 Resistant Cell Lines
Materials:
-
HER2-positive cancer cell line (e.g., KPL-4, BT-474, JIMT-1)
-
Complete cell culture medium (specific to the cell line)
-
T-DM1 (Ado-trastuzumab emtansine)
-
Tissue culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a serial dilution of T-DM1 for 72-120 hours.
-
Determine the cell viability using a suitable assay (e.g., MTT or CellTiter-Glo, see Protocol 2).
-
Calculate the IC50 value, which is the concentration of T-DM1 that inhibits cell growth by 50%.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their recommended complete medium supplemented with a starting concentration of T-DM1. A common starting concentration is between the IC20 and IC50 of the parental cells.
-
-
Stepwise Dose Escalation:
-
Initially, the T-DM1 treatment will cause significant cell death.
-
Continue to culture the surviving cells in the same concentration of T-DM1, changing the medium every 3-4 days.
-
Once the cells adapt and resume a stable proliferation rate, increase the concentration of T-DM1. A gradual increase (e.g., 1.5 to 2-fold) is recommended.
-
Repeat this process of adaptation and dose escalation. This entire process can take several months (e.g., 5-10 months).[1]
-
-
Maintenance of Resistant Cell Lines:
-
Once the desired level of resistance is achieved (e.g., cells are proliferating in a high concentration of T-DM1, such as 2-4 µg/mL), the resistant cell line can be maintained in a constant concentration of T-DM1 to preserve the resistant phenotype.
-
Protocol 2: Validation of T-DM1 Resistance using Cell Viability Assays
A. MTT Assay
Materials:
-
Parental and T-DM1 resistant cell lines
-
96-well plates
-
T-DM1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed both parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
The next day, treat the cells with a range of T-DM1 concentrations (serial dilutions). Include untreated control wells.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each T-DM1 concentration relative to the untreated control.
-
Determine the IC50 values for both parental and resistant cell lines and calculate the fold resistance (IC50 of resistant cells / IC50 of parental cells).
-
B. CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Parental and T-DM1 resistant cell lines
-
Opaque-walled 96-well plates
-
T-DM1
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed both parental and resistant cells into opaque-walled 96-well plates.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of T-DM1 and incubate for 72-120 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 values and fold resistance as described for the MTT assay.
-
Protocol 3: Characterization of HER2 Expression by Western Blot
Materials:
-
Parental and T-DM1 resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HER2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each cell line on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HER2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a loading control (e.g., β-actin).
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities to compare the levels of HER2 expression between parental and resistant cell lines.
-
Key Signaling Pathways in T-DM1 Resistance
Caption: Key signaling pathways and mechanisms of T-DM1 resistance.
References
Application Note: Visualizing Kadcyla® Internalization and Trafficking using Immunofluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for studying the internalization and intracellular trafficking of Kadcyla® (ado-trastuzumab emtansine, T-DM1) in HER2-positive cancer cell lines using immunofluorescence confocal microscopy.
Introduction
This compound® is an antibody-drug conjugate (ADC) that combines the HER2-targeting monoclonal antibody trastuzumab with the cytotoxic agent DM1.[1][2] Its efficacy is dependent on binding to the HER2 receptor on the cancer cell surface, followed by internalization and trafficking to lysosomes.[3][4][5] Within the lysosome, the linker is cleaved, releasing DM1 to induce cell death by inhibiting microtubule polymerization.[2] Understanding the kinetics and efficiency of this compound® internalization and its subsequent intracellular fate is crucial for evaluating its therapeutic potential and investigating mechanisms of resistance. Immunofluorescence microscopy is a powerful technique to visualize and quantify these processes at the subcellular level.
Principle
This protocol outlines the use of immunofluorescence to track the internalization of this compound® in HER2-positive breast cancer cell lines such as SK-BR-3 and BT-474.[6] The method involves incubating cells with this compound®, followed by fixation, permeabilization, and staining with fluorescently labeled secondary antibodies that specifically recognize the trastuzumab component of this compound®. Co-staining with antibodies against endosomal and lysosomal markers allows for the visualization of this compound® trafficking through these compartments. Confocal microscopy is then used to acquire high-resolution images for qualitative and quantitative analysis.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound® internalization and activity from various studies. This data can serve as a reference for expected outcomes.
Table 1: In Vitro Cytotoxicity of this compound®
| Cell Line | HER2 Expression | IC50 (nM) | Reference |
| SK-BR-3 | High | 0.2 - 49.4 | [1] |
| BT-474 | High | ~1 | [1] |
| JIMT-1 | Moderate | Not specified | [7][8] |
| MDA-MB-435 | Low | Not specified | [7][8] |
Table 2: this compound® Internalization and Binding Affinity
| Parameter | Value | Cell Line(s) | Reference |
| Average DAR | ~3.5 | N/A | [1] |
| HER2 Binding Affinity (Kd) | 0.8123 nM | N/A | [1] |
| Internalization Time Course | Plateau reached in < 6 h (at 6 µg/mL) | AU565 | [7] |
| EC50 for Internalization (24h) | 0.38 µg/mL (2.48 nM) | AU565 | [7] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for this compound® Internalization
This protocol describes the general procedure to visualize the internalization of this compound®.
Materials:
-
HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound® (ado-trastuzumab emtansine)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Fluorescently labeled secondary antibody against human IgG (e.g., Alexa Fluor 488 goat anti-human IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed HER2-positive cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound® Treatment:
-
Dilute this compound® to the desired concentration (e.g., 1-10 µg/mL) in complete cell culture medium.
-
Remove the medium from the cells and add the this compound®-containing medium.
-
Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C to allow for internalization. For a t=0 control, perform the incubation at 4°C to inhibit endocytosis.
-
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound this compound®.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled anti-human IgG secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the samples using a confocal microscope. Acquire images using appropriate laser lines and filter sets for DAPI and the secondary antibody fluorophore.
Protocol 2: Co-localization of this compound® with Endosomes and Lysosomes
This protocol is an extension of Protocol 1 to investigate the trafficking of this compound® through the endo-lysosomal pathway.
Additional Materials:
-
Primary antibodies against endosomal and lysosomal markers (e.g., rabbit anti-EEA1 for early endosomes, rabbit anti-LAMP1 for lysosomes).
-
Fluorescently labeled secondary antibody against the host species of the marker primary antibody (e.g., Alexa Fluor 594 goat anti-rabbit IgG).
Procedure:
-
Follow steps 1-8 of Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the endosomal or lysosomal marker in blocking buffer.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation:
-
Prepare a solution containing both the fluorescently labeled anti-human IgG secondary antibody (to detect this compound®) and the secondary antibody against the marker primary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Follow steps 10-14 of Protocol 1.
-
Image Analysis: Analyze the acquired images for co-localization between the this compound® signal and the endosomal/lysosomal marker signal using appropriate software (e.g., ImageJ/Fiji with co-localization plugins).
Visualizations
Signaling Pathway and Internalization Workflow
References
- 1. In-depth structural characterization of this compound® (ado-trastuzumab emtansine) and its biosimilar candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Unveiling the Molecular Mechanism of Trastuzumab Resistance in SKBR3 and BT474 Cell Lines for HER2 Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. landing.reactionbiology.com [landing.reactionbiology.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in T-DM1 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trastuzumab emtansine (T-DM1), an antibody-drug conjugate (ADC), has become a crucial therapy for HER2-positive breast cancer.[1] It combines the HER2-targeting capabilities of trastuzumab with the cytotoxic microtubule-inhibiting agent DM1.[2] Despite its efficacy, both intrinsic and acquired resistance remain significant clinical hurdles.[1] Patient-derived xenograft (PDX) models, created by implanting fresh patient tumor tissue into immunodeficient mice, have emerged as a powerful preclinical tool. These models largely retain the genomic, transcriptomic, and proteomic characteristics of the original patient tumor over multiple passages, making them invaluable for studying T-DM1's efficacy, understanding resistance mechanisms, and developing novel therapeutic strategies.[3]
Application Notes
Patient-derived xenograft models serve several key applications in the context of T-DM1 research:
-
Efficacy and Resistance Modeling: PDX models established from T-DM1-sensitive and T-DM1-resistant patient tumors allow for direct in vivo testing of the drug's activity.[4] By comparing treatment responses across a panel of diverse PDX models, researchers can identify molecular features that correlate with sensitivity or resistance.
-
Biomarker Discovery: The molecular stability of PDX models makes them ideal for discovering and validating predictive biomarkers.[5] Comparative analysis of proteomic and genomic profiles between responding and non-responding PDX tumors can uncover novel markers of T-DM1 sensitivity and mechanisms of resistance, such as alterations in HER2 signaling, drug efflux pump expression, or lysosomal function.[1][6]
-
Evaluation of Combination Therapies: PDX models provide a robust platform for testing T-DM1 in combination with other agents to overcome resistance. For instance, combining T-DM1 with other HER2-targeted therapies like pertuzumab has shown enhanced antitumor activity in xenograft models.[7]
-
Co-clinical Trials: Integrating PDX model studies alongside clinical trials (co-clinical trials) allows for real-time testing of patient-specific responses and can help guide treatment decisions. A PDX derived from a patient's tumor can be treated with T-DM1 concurrently with the patient, providing a personalized avatar to explore treatment outcomes and resistance mechanisms.
Signaling Pathways in T-DM1 Action and Resistance
T-DM1 Mechanism of Action
T-DM1 exerts its anti-tumor effects through a multi-faceted mechanism. The trastuzumab component binds to the HER2 receptor on the surface of cancer cells, which inhibits downstream signaling through pathways like the PI3K-Akt-mTOR and MAPK pathways.[8][9] Following binding, the T-DM1-HER2 complex is internalized via endocytosis. The antibody is then degraded within lysosomes, releasing the cytotoxic DM1 payload into the cell.[6] DM1 disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis.[2]
References
- 1. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. aparicio.molonc.ca [aparicio.molonc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Establishing and characterizing patient-derived xenografts using pre-chemotherapy percutaneous biopsy and post-chemotherapy surgical samples from a prospective neoadjuvant breast cancer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trastuzumab emtansine: mechanisms of action and drug resistance [cancer.fr]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Quantifying DM1 Payload Release in Tumor Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of the cytotoxic payload DM1 (a maytansinoid derivative) released from antibody-drug conjugates (ADCs) within tumor lysates. Accurate measurement of payload concentration at the site of action is critical for understanding ADC efficacy, metabolism, and potential resistance mechanisms. The following sections detail the principles of DM1 release, methodologies for its quantification, and step-by-step experimental protocols.
Introduction to DM1 Payload Release
Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to cancer cells. Upon binding to a target antigen on the tumor cell surface, the ADC is internalized, typically through endocytosis.[1][2] The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway. Inside the acidic environment of the lysosome, enzymatic degradation of the antibody and/or cleavage of the linker releases the cytotoxic payload.[1][2] In the case of ADCs utilizing DM1, this release allows the payload to bind to tubulin, disrupt microtubule dynamics, and induce cell cycle arrest and apoptosis.[1] The concentration of released DM1 within the tumor is a key determinant of its anti-cancer activity.
Methods for DM1 Quantification in Tumor Lysates
Two primary analytical methods are employed for the accurate quantification of DM1 in complex biological matrices like tumor lysates: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS is considered the gold standard for small molecule quantification due to its high sensitivity, specificity, and ability to simultaneously measure the parent payload and its metabolites. This technique separates compounds based on their physicochemical properties followed by mass-based detection and fragmentation for structural confirmation.
-
ELISA is a high-throughput, plate-based immunoassay that uses antibodies specific to the DM1 molecule. It offers a simpler workflow compared to LC-MS/MS and can be highly sensitive, making it suitable for screening large numbers of samples.
Experimental Protocols
Protocol 1: Quantification of DM1 in Tumor Lysates by LC-MS/MS
This protocol outlines the steps for preparing tumor lysates and quantifying DM1 using LC-MS/MS.
Materials:
-
Tumor tissue (fresh or frozen)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Bead-based homogenizer (e.g., Bullet Blender™) or other mechanical homogenizer
-
1.6mm stainless steel beads
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a structural analog of DM1)
-
LC-MS/MS system with a C18 column
Procedure:
-
Tumor Tissue Homogenization:
-
Excise and weigh the tumor tissue (typically 50-100 mg).
-
Place the tissue in a pre-chilled microcentrifuge tube.
-
Wash the tissue with 1 mL of ice-cold PBS to remove blood and debris. Aspirate the PBS.
-
Add a volume of lysis buffer equivalent to 3-5 times the tissue weight (e.g., 300-500 µL for 100 mg of tissue).
-
Add stainless steel beads to the tube.
-
Homogenize the tissue using a bead-based homogenizer according to the manufacturer's instructions (e.g., 5 minutes at speed 10).[3]
-
Place the tube on ice for 10-15 minutes to ensure complete lysis.
-
-
Protein Precipitation and Sample Extraction:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (lysate) to a new pre-chilled microcentrifuge tube.
-
To 100 µL of the tumor lysate, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate the mixture at -20°C for at least 2 hours to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the DM1 payload, and transfer it to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient elution on a C18 column.
-
Detect DM1 and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Quantify the amount of DM1 by comparing the peak area ratio of DM1 to the internal standard against a standard curve prepared in a similar matrix.
-
Protocol 2: Quantification of DM1 in Tumor Lysates by ELISA
This protocol describes the use of a competitive ELISA for the quantification of DM1 in tumor lysates.
Materials:
-
Tumor tissue (fresh or frozen)
-
PBS, ice-cold
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Mechanical homogenizer
-
Refrigerated centrifuge
-
DM1 ELISA Kit (containing DM1-coated plate, detection antibody, standards, and buffers)
-
Microplate reader
Procedure:
-
Tumor Lysate Preparation:
-
Excise and weigh the tumor tissue.
-
Homogenize the tissue in ice-cold homogenization buffer as described in Protocol 1, step 1.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate).
-
-
ELISA Procedure (example based on a competitive assay format):
-
Prepare DM1 standards and samples. Dilute the tumor lysate samples in the assay buffer provided with the kit to ensure the concentrations fall within the range of the standard curve.
-
Add 100 µL of the standards and diluted samples to the appropriate wells of the DM1-coated microplate.
-
Add the DM1-HRP conjugate to each well.
-
Incubate the plate according to the kit manufacturer's instructions (e.g., 1 hour at room temperature on a shaker).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of DM1 in the samples by interpolating their absorbance values on the standard curve.
-
Multiply the result by the dilution factor to obtain the final concentration of DM1 in the tumor lysate.
-
Data Presentation
The following tables summarize hypothetical quantitative data for DM1 payload concentration in tumor lysates from preclinical xenograft models treated with a DM1-containing ADC.
Table 1: DM1 Concentration in Tumor Lysates Determined by LC-MS/MS
| Tumor Model | Treatment Group | Time Post-Dose (hours) | Mean DM1 Concentration (ng/g of tissue) ± SD |
| HER2+ Breast Cancer (BT-474) | ADC (10 mg/kg) | 24 | 150.5 ± 25.2 |
| HER2+ Breast Cancer (BT-474) | ADC (10 mg/kg) | 72 | 85.3 ± 15.8 |
| HER2+ Breast Cancer (BT-474) | Vehicle Control | 72 | Not Detected |
| HER2-low Breast Cancer (MCF-7) | ADC (10 mg/kg) | 72 | 12.1 ± 4.5 |
Table 2: DM1 Concentration in Tumor Lysates Determined by ELISA
| Tumor Model | Treatment Group | Time Post-Dose (hours) | Mean DM1 Concentration (ng/g of tissue) ± SD |
| Ovarian Cancer (SKOV-3) | ADC (15 mg/kg) | 48 | 210.8 ± 35.1 |
| Ovarian Cancer (SKOV-3) | ADC (15 mg/kg) | 96 | 115.6 ± 22.4 |
| Ovarian Cancer (SKOV-3) | Non-targeting ADC | 96 | 5.8 ± 2.1 |
| Ovarian Cancer (SKOV-3) | Vehicle Control | 96 | Not Detected |
Visualizations
Caption: Experimental workflow for quantifying DM1 in tumor lysates.
Caption: Intracellular processing of a DM1-containing ADC.
References
Application Notes and Protocols: Evaluating Kadcyla® (T-DM1) Efficacy in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, particularly tumor spheroids, are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional two-dimensional (2D) monolayers.[1][2][3] This increased physiological relevance is crucial for preclinical drug screening and efficacy testing, as 3D models often exhibit different responses to therapeutic agents.[1][2][4] Kadcyla® (ado-trastuzumab emtansine or T-DM1) is an antibody-drug conjugate (ADC) approved for the treatment of HER2-positive breast cancer.[5][6][7] It combines the HER2-targeting capabilities of trastuzumab with the cytotoxic agent DM1.[5][6][] This document provides detailed application notes and protocols for utilizing 3D spheroid culture models to test the efficacy of this compound.
Mechanism of Action of this compound (T-DM1)
This compound's therapeutic effect is a multi-step process that begins with the high-affinity binding of the trastuzumab component to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.[5][6][9] This binding itself can inhibit HER2 signaling pathways, such as the PI3K/AKT and MAPK pathways, and mediate antibody-dependent cell-mediated cytotoxicity (ADCC).[5][][10]
Following binding, the T-DM1/HER2 receptor complex is internalized by the cell through endocytosis.[6][9] The complex is then trafficked to lysosomes, where the trastuzumab antibody is degraded, releasing the cytotoxic payload, DM1.[6][][10] DM1, a maytansinoid derivative, disrupts microtubule polymerization, leading to cell cycle arrest at the G2-M phase and subsequent apoptosis.[6][][9]
Data Presentation: this compound Efficacy in 2D vs. 3D Culture
Studies have demonstrated that cancer cells grown in 3D spheroids can exhibit increased resistance to chemotherapeutic agents, including T-DM1, when compared to 2D monolayer cultures.[1][2] This is often reflected in higher IC50 values.
| Cell Line | Culture Type | T-DM1 IC50 (µg/mL) | Fold Change (3D vs. 2D) | Reference |
| BT-474 | 2D | ~0.1 | [1] | |
| 3D | ~1.0 | ~10 | [1] | |
| SK-BR-3 | 2D | ~0.05 | [1] | |
| 3D | ~0.5 | ~10 | [1] | |
| MDA-MB-361 | 2D | ~0.2 | [1] | |
| 3D | >10 | >50 | [1] | |
| MCF-7 | 2D | >10 | [1] | |
| 3D | >10 | No significant change | [1] |
| Cell Line | Treatment (5 µg/mL) | Outcome Measure | Result | Reference |
| SKOV-3 | This compound (T-DM1) | Spheroid Area Reduction | Concentration-dependent reduction over time | [11] |
| Trastuzumab | Spheroid Area Reduction | Cytotoxic only at the highest concentration | [11] |
Experimental Protocols
The following protocols provide a framework for establishing 3D spheroid cultures and assessing the efficacy of this compound.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) microplates.
Materials:
-
HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3)
-
Complete cell culture medium (e.g., RPMI supplemented with 10% FBS)
-
Corning® Spheroid Microplates (96-well, ULA surface)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Culture HER2-positive cells in standard tissue culture flasks to ~80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells and incubate at 37°C.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the desired seeding density. For BT-474 cells, a density of 10,000 cells/well is recommended, while for SK-BR-3, 6,000 cells/well is a suitable starting point.[1]
-
Dispense 100 µL of the cell suspension into each well of a 96-well spheroid microplate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Spheroid formation should occur within 24-72 hours.[12] Monitor spheroid formation and growth visually using an inverted microscope.
Protocol 2: this compound Efficacy Testing using a Cell Viability Assay
This protocol outlines how to assess the cytotoxic effects of this compound on 3D spheroids.
Materials:
-
Pre-formed 3D spheroids (from Protocol 1)
-
This compound (T-DM1)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay
-
Luminometer
Procedure:
-
After 72 hours of spheroid formation, prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound dilution. Include untreated control wells.
-
Incubate the spheroids with this compound for 72 hours at 37°C and 5% CO2.[1]
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions. For the CellTiter-Glo® 3D assay, this typically involves: a. Equilibrating the plate and assay reagent to room temperature. b. Adding 100 µL of the CellTiter-Glo® 3D reagent to each well. c. Mixing the contents on an orbital shaker for 5 minutes to induce cell lysis. d. Incubating at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 value.
Protocol 3: T-DM1 Internalization Assay
This protocol allows for the visualization of this compound internalization into 3D spheroids.
Materials:
-
Pre-formed 3D spheroids
-
pHrodo™ iFL Red STP Ester or similar pH-sensitive fluorescent dye
-
This compound (T-DM1)
-
Labeling buffer (e.g., PBS)
-
Fluorescence microscope
Procedure:
-
Label T-DM1 with the pHrodo™ dye according to the manufacturer's protocol. The pHrodo™ dye is non-fluorescent at neutral pH and becomes fluorescent in the acidic environment of endosomes and lysosomes.[1]
-
Treat the 3D spheroids with the fluorescently labeled T-DM1.
-
At various time points (e.g., 24, 48, 72 hours), wash the spheroids with PBS to remove unbound labeled T-DM1.
-
Image the spheroids using a fluorescence microscope. The appearance of red fluorescence within the spheroids indicates the internalization and lysosomal trafficking of T-DM1.[1] Studies have shown that a longer incubation time may be required for effective internalization of T-DM1 in 3D spheroids compared to 2D cultures.[1][2]
Conclusion
3D spheroid culture models provide a more physiologically relevant system for evaluating the efficacy of targeted therapies like this compound compared to traditional 2D cell cultures.[1][2][3] The protocols and data presented here offer a comprehensive guide for researchers to establish and utilize these models in their drug development pipelines. The observed differences in drug response between 2D and 3D models, such as higher IC50 values and delayed internalization in spheroids, highlight the importance of using these advanced in vitro systems to better predict in vivo outcomes and understand mechanisms of drug resistance.[1][4]
References
- 1. Activity of trastuzumab emtansine (T-DM1) in 3D cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of trastuzumab emtansine (T-DM1) in 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise review: 3D cell culture systems for anticancer drug screening | Biomedical Research and Therapy [bmrat.org]
- 4. researchgate.net [researchgate.net]
- 5. Trastuzumab emtansine - Wikipedia [en.wikipedia.org]
- 6. What are the future directions for research and development of this compound? [synapse.patsnap.com]
- 7. Trastuzumab Emtansine for HER2-Positive Breast Cancer - NCI [cancer.gov]
- 9. How this compound® (ado-trastuzumab emtansine) is Designed to Work in MBC [this compound-hcp.com]
- 10. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sartorius.com [sartorius.com]
- 12. corning.com [corning.com]
Live-Cell Imaging of Kadcyla®-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadcyla® (ado-trastuzumab emtansine, T-DM1) is an antibody-drug conjugate (ADC) that has demonstrated significant efficacy in the treatment of HER2-positive breast cancer. Its mechanism of action involves the targeted delivery of the potent microtubule-inhibiting agent, DM1, to HER2-overexpressing cancer cells. This targeted delivery leads to cell cycle arrest and ultimately, apoptosis. The ability to visualize and quantify this process in real-time through live-cell imaging is crucial for understanding the kinetics of drug action, elucidating mechanisms of resistance, and developing novel therapeutic strategies.
These application notes provide detailed protocols and quantitative data for monitoring this compound®-induced apoptosis using live-cell imaging techniques. The information is intended to guide researchers in setting up and executing robust and reproducible experiments to study the dynamic cellular responses to this important therapeutic agent.
Mechanism of Action: this compound®-Induced Apoptosis
This compound® exerts its cytotoxic effects through a multi-step process that culminates in the induction of apoptosis. This process can be visualized and dissected using live-cell imaging.
-
HER2 Receptor Binding and Internalization: this compound® first binds to the HER2 receptor on the surface of cancer cells. This binding event can be monitored using fluorescently labeled this compound®. Following binding, the this compound®-HER2 complex is internalized via endocytosis.
-
Lysosomal Degradation and DM1 Release: Once inside the cell, the complex is trafficked to the lysosome, where the trastuzumab antibody is degraded, releasing the DM1 cytotoxic payload into the cytoplasm.
-
Microtubule Disruption and Mitotic Arrest: DM1 binds to tubulin, disrupting microtubule polymerization. This interference with the microtubule network leads to a blockage in the G2/M phase of the cell cycle, known as mitotic arrest.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to the activation of caspase-3 and other executioner caspases, resulting in programmed cell death.
Signaling Pathways
The signaling cascade initiated by this compound® leading to apoptosis is complex. The primary mechanism involves the disruption of microtubule dynamics by the DM1 payload, which is a potent inducer of mitotic arrest and subsequent apoptosis.
Caption: this compound®-induced apoptosis signaling pathway.
Experimental Workflow
A typical workflow for live-cell imaging of this compound®-induced apoptosis involves several key steps, from cell culture preparation to image acquisition and analysis.
Caption: Experimental workflow for live-cell imaging.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating this compound®-induced effects on HER2-positive breast cancer cell lines.
Table 1: Potency of this compound® in Inducing Cell Death and Apoptosis
| Cell Line | Assay | Endpoint | EC50 / IC50 | Reference |
| AU565 | Cell Health (Confluence) | 72 hours | 0.24 µg/mL | [1] |
| AU565 | Apoptosis (Annexin V) | 72 hours | 0.30 µg/mL | [1] |
| SK-BR-3 | Cell Viability (Impedance) | 72 hours | ~1 nM | [2] |
| BT-474 | Cell Viability (Impedance) | 72 hours | ~10 nM | [2] |
| JIMT-1 | Cell Viability (Impedance) | 72 hours | ~100 nM | [2] |
Table 2: Time-Course of this compound®-Induced Apoptosis
| Cell Line | This compound® Conc. | Time to Onset of Apoptosis | Peak Apoptosis | Reference |
| SK-BR-3 | 10 nM | ~24 hours | 48-72 hours | [3] |
| BT-474 | 100 nM | ~36 hours | > 72 hours | [3] |
| KPL-4 | 100 nM | 24 hours | Not specified | [4] |
Detailed Experimental Protocols
Protocol 1: Live-Cell Imaging of Apoptosis using a Caspase-3/7 Reporter
This protocol describes the use of a fluorogenic caspase-3/7 substrate to monitor apoptosis in real-time.
Materials:
-
HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474, AU565)
-
Complete cell culture medium
-
This compound® (ado-trastuzumab emtansine)
-
Live-cell imaging compatible caspase-3/7 reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent, Thermo Fisher Scientific; Incucyte® Caspase-3/7 Green Apoptosis Assay Reagent, Sartorius)
-
96-well black, clear-bottom imaging plates
-
Live-cell imaging system with environmental control (e.g., Incucyte® S3, Zeiss Celldiscoverer 7)
Procedure:
-
Cell Seeding:
-
Seed HER2-positive cells into a 96-well imaging plate at a density that will result in 30-50% confluency at the time of treatment.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound® in sterile PBS or as recommended by the manufacturer.
-
Prepare a working solution of the caspase-3/7 reagent in complete cell culture medium according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound® in the caspase-3/7 reagent-containing medium. Include a vehicle-only control.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the this compound®/caspase-3/7 reagent mixture to the respective wells.
-
-
Live-Cell Imaging:
-
Place the plate in the live-cell imaging system pre-warmed to 37°C with 5% CO₂.
-
Acquire phase-contrast and green fluorescence images every 1-2 hours for 48-72 hours.
-
Use a 10x or 20x objective.
-
-
Image Analysis:
-
Use the imaging software to segment and count the total number of cells (from phase-contrast images) and the number of green fluorescent (apoptotic) cells at each time point.
-
Calculate the percentage of apoptotic cells for each condition over time.
-
Plot the percentage of apoptotic cells versus time to visualize the kinetics of apoptosis induction.
-
Determine the EC50 value at a specific time point (e.g., 48 hours) by plotting the percentage of apoptosis against the log of the this compound® concentration.
-
Protocol 2: Live-Cell Imaging of Apoptosis using Annexin V Staining
This protocol utilizes a fluorescently labeled Annexin V to detect the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
HER2-positive breast cancer cells
-
Complete cell culture medium
-
This compound®
-
Fluorescently labeled Annexin V for live-cell imaging (e.g., Incucyte® Annexin V Green Reagent, Sartorius; pSIVA™-IANBD, Bio-Rad)
-
96-well black, clear-bottom imaging plates
-
Live-cell imaging system with environmental control
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound®.
-
Prepare a working solution of the fluorescent Annexin V reagent in a suitable binding buffer or complete medium as per the manufacturer's protocol.
-
Prepare serial dilutions of this compound® in the Annexin V-containing medium.
-
-
Cell Treatment:
-
Gently wash the cells with PBS.
-
Add the this compound®/Annexin V mixture to the wells.
-
-
Live-Cell Imaging:
-
Immediately place the plate in the live-cell imaging system.
-
Acquire images every 30-60 minutes for the initial hours to capture early apoptotic events, then every 1-2 hours for up to 72 hours.
-
Use appropriate filter sets for the chosen fluorophore.
-
-
Image Analysis:
-
Quantify the number of Annexin V-positive cells at each time point.
-
Analyze the data as described in Protocol 1 to determine the kinetics and potency of this compound®-induced apoptosis.
-
Conclusion
Live-cell imaging is a powerful tool for the detailed characterization of this compound®-induced apoptosis. The protocols and data presented here provide a framework for researchers to design and execute experiments that can yield valuable insights into the dynamic interplay between this targeted therapy and HER2-positive cancer cells. By carefully optimizing experimental conditions and utilizing appropriate analytical methods, live-cell imaging can significantly contribute to our understanding of ADC mechanisms and aid in the development of more effective cancer treatments.
References
Application Notes & Protocols: Evaluating the Bystander Effect of Kadcyla® (T-DM1) Using Co-culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and implementing in vitro co-culture systems to assess the bystander killing effect of the antibody-drug conjugate (ADC) Kadcyla® (ado-trastuzumab emtansine, T-DM1).
Introduction
The bystander effect is a critical attribute of antibody-drug conjugates, where the cytotoxic payload, upon release from the target antigen-positive (Ag+) cell, diffuses into and kills neighboring antigen-negative (Ag-) tumor cells.[1] This phenomenon is particularly important for treating heterogeneous tumors with varied antigen expression.[1]
This compound® (T-DM1) is an ADC composed of the anti-HER2 antibody trastuzumab, a stable non-cleavable thioether linker (SMCC), and the potent microtubule-inhibiting payload, DM1.[2][3] Upon internalization into a HER2-positive cell, this compound is trafficked to the lysosome where the antibody is degraded, releasing DM1-containing catabolites, predominantly lysine-SMCC-DM1.[2][4] This catabolite is highly charged and exhibits low cell permeability, which is why this compound is generally considered to have a limited or no bystander effect, especially when compared to ADCs with cleavable linkers and membrane-permeable payloads.[2][5][6][7][8]
This document outlines two primary in vitro methodologies to quantitatively evaluate this effect: the Direct Co-culture Assay and the Conditioned Medium Transfer Assay .
Mechanism of Action: this compound and the Bystander Effect
The proposed mechanism for this compound's activity and its limited bystander potential is illustrated below.
Caption: this compound's mechanism and limited bystander effect.
Experimental Protocols
Cell Line Selection and Maintenance
Successful co-culture experiments hinge on the appropriate selection of cell lines. It is crucial to use one HER2-positive (target) line and one HER2-negative (bystander) line. To facilitate analysis, the bystander cell line should be engineered to express a fluorescent protein (e.g., GFP, RFP) or a reporter enzyme (e.g., Luciferase).
Table 1: Recommended Cell Lines for this compound Bystander Assays
| Cell Line | HER2 Status | Recommended Use | Notes |
| SK-BR-3 | High Positive | Target (Ag+) | High HER2 expression ensures robust this compound uptake.[6][9] |
| BT-474 | High Positive | Target (Ag+) | Another high HER2 expressing line, widely used in ADC studies.[2][10] |
| N87 | High Positive | Target (Ag+) | Gastric carcinoma line with high HER2 expression.[2] |
| MCF7 | Negative | Bystander (Ag-) | Commonly used HER2-negative breast cancer line.[5][10] |
| MDA-MB-468 | Negative | Bystander (Ag-) | HER2-negative breast cancer line.[8][11] |
| LN-229 | Negative | Bystander (Ag-) | Glioblastoma line, useful for non-breast cancer co-cultures.[6][9] |
Protocol: Cell Culture
-
Culture all cell lines in their recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Routinely check for mycoplasma contamination.
-
Passage cells upon reaching 80-90% confluency.
Direct Co-culture Assay
This assay directly measures the killing of Ag- cells when cultured together with Ag+ cells in the presence of this compound.
Caption: Workflow for the direct co-culture bystander assay.
Protocol: Direct Co-culture
-
Cell Seeding: Co-seed HER2-positive (e.g., SK-BR-3) and HER2-negative reporter cells (e.g., MCF7-GFP) in a 96-well plate.[5]
-
Total cell density should be optimized (e.g., 9,000 cells/well).
-
Test different ratios of Ag+:Ag- cells (e.g., 1:1, 3:1, 1:3) to investigate the dependency of the bystander effect on the target cell population.[2]
-
-
Adherence: Incubate the plate for 24 hours to allow cells to adhere.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the ADC solutions to the appropriate wells.
-
Include untreated wells as a negative control.
-
Include wells with only HER2-negative cells treated with this compound to measure direct toxicity.
-
-
Incubation: Incubate the plate for 72-96 hours.
-
Viability Assessment: Quantify the viability of the HER2-negative reporter cells.
-
Fluorescence Imaging/Reader: Measure the GFP signal. A decrease in fluorescence relative to the untreated co-culture control indicates bystander killing.
-
Flow Cytometry: Trypsinize cells and analyze the percentage of viable, GFP-positive cells.
-
Conditioned Medium Transfer Assay
This method assesses whether the cytotoxic payload is released into the culture medium and can subsequently kill bystander cells.
Caption: Workflow for the conditioned medium transfer assay.
Protocol: Conditioned Medium Transfer
-
Prepare Conditioned Medium:
-
Seed HER2-positive cells (e.g., SK-BR-3) in a T-25 flask or 6-well plate and allow them to adhere overnight.
-
Treat the cells with a high concentration of this compound (e.g., 100 nM) for 72-96 hours.[2]
-
Collect the supernatant. This is the "conditioned medium."
-
Centrifuge the medium to remove any detached cells or debris.
-
-
Treat Bystander Cells:
-
Seed HER2-negative cells (e.g., MCF7) in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the prepared conditioned medium.
-
Include a control where bystander cells are treated with medium from untreated HER2-positive cells.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Measure the viability of the HER2-negative cells using a standard endpoint assay like CellTiter-Glo® (Promega) or MTT.[1] A significant decrease in viability compared to the control medium indicates a bystander effect mediated by a released payload.
Data Presentation and Interpretation
Quantitative data should be summarized to facilitate comparison and interpretation. The primary endpoint for these assays is the viability of the antigen-negative cells.
Table 2: Example Data Summary for Direct Co-culture Assay
| Co-culture Ratio (HER2+ : HER2-) | This compound Conc. (nM) | % Viability of HER2- Cells (Mean ± SD) |
| 1:1 | 0.1 | 98 ± 4 |
| 1:1 | 1 | 95 ± 5 |
| 1:1 | 10 | 92 ± 6 |
| 1:1 | 100 | 88 ± 7 |
| 3:1 | 0.1 | 97 ± 3 |
| 3:1 | 1 | 91 ± 5 |
| 3:1 | 10 | 85 ± 8 |
| 3:1 | 100 | 79 ± 9 |
| 0:1 (Monoculture Control) | 100 | 99 ± 2 |
Interpretation:
-
Limited Bystander Effect: For this compound, it is expected that even at high concentrations, the reduction in HER2-negative cell viability will be minimal in both assay formats.[5][8]
-
Dependency on Target Cells: A slight increase in the killing of bystander cells may be observed as the proportion of HER2-positive cells increases in the direct co-culture.[2][12]
-
Conditioned Medium: The conditioned medium from this compound-treated cells is not expected to have a significant impact on the viability of HER2-negative cells, confirming the low membrane permeability of the Lys-SMCC-DM1 catabolite.[5]
By following these detailed protocols, researchers can robustly evaluate and quantify the bystander killing capacity of this compound, providing valuable insights into its mechanism of action in heterogeneous tumor environments.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. How this compound® (ado-trastuzumab emtansine) is Designed to Work in EBC [this compound-hcp.com]
- 5. agilent.com [agilent.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. landing.reactionbiology.com [landing.reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Murine Models of Brain Metastasis for T-DM1 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing murine models of brain metastasis for the preclinical evaluation of ado-trastuzumab emtansine (T-DM1). This document includes detailed protocols for cell culture, model creation, and in vivo imaging, alongside quantitative data from key studies to inform experimental design and interpretation.
Introduction
Brain metastases are a significant clinical challenge in patients with HER2-positive breast cancer, with an incidence of up to 50% in the metastatic setting.[1][2] The blood-brain barrier (BBB) restricts the efficacy of many systemic therapies, necessitating robust preclinical models to evaluate novel therapeutic agents like T-DM1. T-DM1 is an antibody-drug conjugate (ADC) that combines the HER2-targeting properties of trastuzumab with the potent cytotoxic microtubule-inhibiting agent DM1.[3][4][5][6][7] Preclinical studies have demonstrated that T-DM1 can overcome resistance to trastuzumab and is effective against HER2-positive breast cancer brain metastases in murine models.[8][9]
This guide details the methodologies for establishing these critical models and presents efficacy data for T-DM1, providing a valuable resource for researchers in the field.
Data Presentation: T-DM1 Efficacy in Murine Brain Metastasis Models
The following tables summarize the quantitative data on the efficacy of T-DM1 in preclinical murine models of HER2-positive breast cancer brain metastasis.
Table 1: Efficacy of T-DM1 in the BT474 Intracranial Brain Metastasis Model
| Treatment Group | Dose (mg/kg) | Median Survival (days) | Hazard Ratio (HR) vs. Trastuzumab | P-value vs. Trastuzumab | Reference |
| Control (IgG) | 15 | - | - | - | [9] |
| Trastuzumab | 15 | 28 | - | - | [9] |
| T-DM1 | 15 | 112 | 6.2 | <0.001 | [9] |
Table 2: Efficacy of T-DM1 in the MDA-MB-361 Intracranial Brain Metastasis Model
| Treatment Group | Dose (mg/kg) | Median Survival (days) | Hazard Ratio (HR) vs. Trastuzumab | P-value vs. Trastuzumab | Reference |
| Control (IgG) | 15 | - | - | - | [9] |
| Trastuzumab | 15 | - | - | - | [9] |
| T-DM1 | 15 | - | 4.49 | <0.001 | [9] |
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways is crucial for interpreting experimental outcomes. The following diagrams illustrate the HER2 signaling pathway and the mechanism of action of T-DM1.
References
- 1. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Protocol for generating brain metastatic tumor cells through repeated intracardiac injections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Brain Metastases Through Intracranial Injection and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. Protocol for generation, quantification, and phenotyping of brain metastases in preclinical mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Monitoring Tumor Metastases and Osteolytic Lesions with Bioluminescence and Micro CT Imaging [jove.com]
- 9. MDA-MB-361. Culture Collections [culturecollections.org.uk]
Troubleshooting & Optimization
Technical Support Center: Overcoming T-DM1 Resistance in HER2+ Breast Cancer Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming Trastuzumab Emtansine (T-DM1) resistance in HER2-positive (HER2+) breast cancer models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: My HER2+ cell line is showing unexpected resistance to T-DM1. What are the common underlying mechanisms?
A1: Resistance to T-DM1 is a multifaceted issue. Several mechanisms have been identified, broadly categorized as those affecting drug delivery to the target and those impacting the cytotoxic effect of the DM1 payload. Key mechanisms include:
-
Reduced HER2 Expression or Altered Trafficking: A decrease in HER2 receptor density on the cell surface can impair T-DM1 binding and subsequent internalization.[1] Altered endocytic pathways or enhanced recycling of the HER2 receptor can also reduce the amount of T-DM1 reaching the lysosome for processing.
-
Impaired Lysosomal Function: T-DM1 requires lysosomal degradation to release its cytotoxic payload, DM1.[2][3] Increased lysosomal pH or reduced activity of lysosomal proteases can hinder this process, leading to T-DM1 accumulation in lysosomes without effective DM1 release.[2][3][4]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump the DM1 payload out of the cell before it can bind to tubulin.[5]
-
Alterations in Downstream Signaling: Activation of alternative survival pathways, such as the PI3K/AKT/mTOR pathway, often due to PTEN loss or PIK3CA mutations, can allow cells to evade apoptosis despite the cytotoxic effects of DM1.[6][7][8]
-
Tubulin Alterations: Changes in tubulin isotypes or mutations in tubulin itself can reduce the binding affinity of DM1, thereby diminishing its ability to disrupt microtubule dynamics.[9]
-
Impaired Lysosomal Export: Reduced expression or function of transporters like SLC46A3, which is thought to export the active DM1 catabolite from the lysosome to the cytoplasm, can lead to T-DM1 resistance.[10]
Q2: I am observing variability in T-DM1 efficacy across different HER2+ cell lines. Why is this happening?
A2: Significant heterogeneity exists even among HER2+ breast cancer cell lines. The observed variability in T-DM1 sensitivity can be attributed to:
-
HER2 Expression Levels: The absolute number of HER2 receptors on the cell surface can vary substantially between different HER2+ cell lines, directly impacting the amount of T-DM1 that can be internalized.
-
Intrinsic Differences in Cellular Machinery: Cell lines may have inherent variations in their endocytic and lysosomal pathways, the expression of drug efflux pumps, and the status of downstream signaling pathways, all of which can influence their susceptibility to T-DM1.
-
Three-Dimensional (3D) Culture vs. Monolayer (2D) Culture: Cells grown in 3D spheroids often exhibit increased resistance to T-DM1 compared to 2D cultures.[11][12][13] This can be due to limited drug penetration into the spheroid and the development of heterogeneous cell populations with varying HER2 expression.[11][13]
Q3: What are some of the key therapeutic strategies being explored to overcome T-DM1 resistance?
A3: Several strategies are under investigation to circumvent T-DM1 resistance, primarily focusing on combination therapies and next-generation antibody-drug conjugates (ADCs):
-
Combination with PI3K/mTOR Inhibitors: For tumors with activated PI3K signaling, combining T-DM1 with PI3K inhibitors (e.g., GDC-0941, alpelisib) or dual PI3K/mTOR inhibitors (e.g., BEZ235) has shown synergistic effects in preclinical models.[6][7][8][14]
-
Inhibition of Drug Efflux Pumps: The use of MDR1 inhibitors, such as verapamil (B1683045), can enhance the intracellular concentration of DM1 and restore sensitivity to T-DM1 in resistant cells overexpressing this pump.[5][15][16][17]
-
Combination with CDK4/6 Inhibitors: Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, like palbociclib (B1678290), have demonstrated the ability to overcome resistance to HER2-targeted therapies and may offer a synergistic effect when combined with T-DM1.[18][19][20][21][22]
-
Next-Generation Anti-HER2 ADCs: Novel ADCs with different payloads, linkers, or antibody epitopes are showing promise in overcoming T-DM1 resistance.
-
Trastuzumab Deruxtecan (B607063) (T-DXd): This ADC has a higher drug-to-antibody ratio and a cleavable linker, allowing for a "bystander effect" that can kill neighboring tumor cells with lower HER2 expression. It has shown significant efficacy in T-DM1-resistant models and in clinical trials.[23][24][25][26]
-
Disitamab Vedotin (DV): This ADC targets a different HER2 epitope than trastuzumab and has shown efficacy in T-DM1 and T-DXd resistant preclinical models, both as a single agent and in combination.[27][28][29][30][31]
-
Troubleshooting Guides
This section provides practical guidance for common issues encountered during in vitro and in vivo experiments with T-DM1.
Issue 1: Lower-than-Expected Cytotoxicity in a HER2-Positive Cell Line
| Potential Cause | Troubleshooting Steps |
| Low HER2 Expression | - Confirm HER2 protein levels by Western blot or flow cytometry.- Compare HER2 expression to a known sensitive cell line (e.g., SK-BR-3).- Consider using a cell line with higher HER2 amplification. |
| Impaired T-DM1 Internalization | - Perform a T-DM1 internalization assay using a fluorescently labeled antibody to track uptake.- Investigate the expression of proteins involved in endocytosis. |
| Defective Lysosomal Function | - Assess lysosomal pH using a fluorescent probe like LysoTracker.[4]- Measure the activity of lysosomal proteases (e.g., cathepsin B).[4]- Treat cells with a lysosomotropic agent like chloroquine (B1663885) to see if it potentiates T-DM1 toxicity, which might suggest a lysosomal processing issue. |
| MDR1 Overexpression | - Check for MDR1 protein expression by Western blot.- Co-treat with an MDR1 inhibitor (e.g., verapamil) to see if sensitivity is restored. |
| Activated PI3K/AKT Pathway | - Analyze the phosphorylation status of AKT and S6 by Western blot to assess pathway activation.- Test for PIK3CA mutations or PTEN loss.- Evaluate the synergistic effect of combining T-DM1 with a PI3K inhibitor. |
| Intrinsic Resistance to DM1 | - Test the cell line's sensitivity to free DM1 to distinguish between resistance to the payload itself versus impaired drug delivery. |
| Suboptimal Assay Conditions | - Ensure the cell seeding density is appropriate and that cells are in the exponential growth phase during treatment.- Optimize the incubation time with T-DM1 (typically 72-120 hours for cytotoxicity assays). |
Issue 2: Inconsistent Results in In Vivo Xenograft Studies
| Potential Cause | Troubleshooting Steps |
| Tumor Heterogeneity | - Establish tumors from single-cell clones to reduce heterogeneity.- Perform immunohistochemistry (IHC) for HER2 on tumor sections to assess expression levels and distribution. |
| Poor Drug Penetration | - For larger tumors, consider that drug delivery to the core may be limited.- Analyze drug distribution within the tumor tissue if possible. |
| Development of Acquired Resistance | - If tumors initially respond and then regrow, harvest the resistant tumors and establish new cell lines or PDX models to study the acquired resistance mechanisms.[32] |
| Suboptimal Dosing or Schedule | - Titrate the T-DM1 dose to find the maximum tolerated dose (MTD) in your mouse strain.- Experiment with different dosing schedules (e.g., once weekly vs. once every three weeks). |
| Model System Limitations | - Patient-derived xenograft (PDX) models may better recapitulate the heterogeneity and resistance patterns of human tumors compared to cell line-derived xenografts.[32] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of T-DM1 in Sensitive and Resistant HER2+ Breast Cancer Cell Lines
| Cell Line | Parental IC50 (µg/mL) | Resistant IC50 (µg/mL) | Fold Resistance | Reference |
| KPL-4 | 0.0043 | > 3 | > 697 | [14] |
| BT-474M1 | 0.056 | > 3 | > 53 | [14] |
| MDA-MB-361 | 0.23 nM | 1.95 nM (TR) | 8.5 | [1] |
| MDA-MB-361 | 0.23 nM | 1.35 nM (TCR) | 5.9 | [1] |
TR: T-DM1 Resistant; TCR: T-DM1 with Ciclosporin A Resistant
Table 2: Effect of Combination Therapies on T-DM1 IC50 in Resistant Cell Lines
| Cell Line | Treatment | IC50 (µg/mL) | Synergy | Reference |
| BT-474M1 TR | T-DM1 + GDC-0941 (PI3K inhibitor) | Synergistic effect observed | Combination Index < 1 | [14] |
| T-DM1 Resistant Models | T-DM1 + Disitamab Vedotin | Enhanced anti-tumor effect | Greater efficacy than single agents | [27][29] |
| T-DM1 Resistant Models | T-DXd | Effective in T-DM1 resistant models | - | [23] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed HER2+ breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of T-DM1 and other test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (medium with the same concentration of DMSO or PBS as the drug-treated wells).
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
2. Western Blot for HER2, p-AKT, and MDR1
This protocol is a generalized procedure based on standard Western blotting techniques.[33][34][35][36]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 4-20% gradient SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HER2, p-AKT (Ser473), total AKT, MDR1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
3. In Vivo Xenograft Tumor Growth Study
This is a general protocol for establishing and evaluating the efficacy of T-DM1 in a xenograft model.[32][37][38]
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 HER2+ breast cancer cells (resuspended in Matrigel) into the flank of female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer T-DM1 (e.g., 5-15 mg/kg) and vehicle control intravenously or intraperitoneally according to the desired schedule (e.g., once weekly).
-
Tumor and Body Weight Measurement: Continue to measure tumor volume and mouse body weight throughout the study to assess efficacy and toxicity.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size, or at the end of the study.
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., IHC, Western blot).
Visualizations
Signaling Pathways and Drug Action
Caption: Key mechanisms of T-DM1 resistance in HER2+ breast cancer.
Experimental Workflow
References
- 1. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. By inhibiting Src, verapamil and dasatinib overcome multidrug resistance via increased expression of Bim and decreased expressions of MDR1 and survivin in human multidrug-resistant myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K inhibitors in trastuzumab-resistant HER2-positive breast cancer cells with PI3K pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Characterization of T-DM1-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Activity of trastuzumab emtansine (T-DM1) in 3D cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activity of trastuzumab emtansine (T-DM1) in 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Evidence for transcriptional control of human mdr1 gene expression by verapamil in multidrug-resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New potent verapamil derivatives that reverse multidrug resistance in human renal carcinoma cells and in transgenic mice expressing the human MDR1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Early Adaptation and Acquired Resistance to CDK4/6 Inhibition in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Breaking Cancer’s Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy [mdpi.com]
- 22. CDK4/6 inhibitor palbociclib overcomes acquired resistance to third-generation EGFR inhibitor osimertinib in non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Trastuzumab deruxtecan (T-DXd) Provides Significant Clinical Benefit Over Trastuzumab emtansine (T-DM1), Marking a Potential Shift in the Therapeutic Standard for HER2+ Breast Cancer - Content - TribeMD [tribemd.com]
- 25. T-DXd outperforms T-DM1 in the second-line treatment of HER2+ metastatic breast cancer - BJMO [bjmo.be]
- 26. onclive.com [onclive.com]
- 27. Disitamab vedotin in preclinical models of HER2-positive breast and gastric cancers resistant to trastuzumab emtansine and trastuzumab deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. spandidos-publications.com [spandidos-publications.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. origene.com [origene.com]
- 34. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 35. benchchem.com [benchchem.com]
- 36. benchchem.com [benchchem.com]
- 37. researchgate.net [researchgate.net]
- 38. Modeling the efficacy of trastuzumab-DM1, an antibody drug conjugate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kadcyla® (Ado-Trastuzumab Emtansine) Dosage and Scheduling in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kadcyla® (ado-trastuzumab emtansine, T-DM1) in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound®?
A1: this compound® is an antibody-drug conjugate (ADC) that combines the HER2-targeting properties of trastuzumab with the cytotoxic chemotherapy agent DM1.[1] The trastuzumab component binds to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.[1][2] Following binding, the this compound®-HER2 complex is internalized by the cell through endocytosis.[2][3] Inside the cell's lysosomes, the linker connecting trastuzumab and DM1 is degraded, releasing the cytotoxic DM1 payload.[3][4] DM1 then binds to microtubules, disrupting their assembly, which leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[2][3]
Q2: Which preclinical models are most suitable for studying this compound® efficacy?
A2: The choice of preclinical model is critical for obtaining translatable data. Commonly used models include:
-
In Vitro Cell Lines: HER2-overexpressing cancer cell lines are essential for initial cytotoxicity and mechanistic studies. Examples include NCI-N87, HCC1954, SK-BR-3, and BT-474.[5][6]
-
In Vivo Xenograft Models: These involve implanting human cancer cell lines into immunodeficient mice. Patient-derived xenograft (PDX) models are often preferred as they can better represent the heterogeneity and resistance mechanisms of human tumors.[7]
-
Animal Models for Pharmacokinetics: Rats and cynomolgus monkeys are frequently used to evaluate the pharmacokinetic profile of this compound®.[8]
Q3: What are the key signaling pathways affected by this compound®?
A3: this compound® primarily impacts signaling pathways downstream of the HER2 receptor. By binding to HER2, the trastuzumab component can inhibit ligand-independent HER2 signaling, which in turn can suppress the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways that are crucial for cell proliferation and survival.[9][10]
Q4: What are the known mechanisms of resistance to this compound® in preclinical models?
A4: Preclinical models have revealed several mechanisms of resistance to this compound®, including:
-
Reduced HER2 Expression: A decrease in the number of HER2 receptors on the cell surface can limit the binding of this compound® and subsequent internalization of the cytotoxic payload.[3][11]
-
Impaired Internalization or Intracellular Trafficking: Defects in the cellular machinery responsible for internalizing the this compound®-HER2 complex or trafficking it to the lysosome can reduce the release of DM1.[3][4]
-
Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance proteins, such as MDR1, can actively pump the DM1 payload out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.[3][11][12]
-
Alterations in Lysosomal Function: Changes in the lysosomal environment that hinder the degradation of the ADC and the release of DM1 can contribute to resistance.[3]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Values in In Vitro Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Low HER2 expression on target cells. | Verify HER2 expression levels using flow cytometry or western blotting. Select a cell line with robust HER2 overexpression for your experiments. |
| Suboptimal assay duration. | Ensure the incubation time is sufficient for ADC internalization, processing, and induction of cell death. A 72-hour or longer incubation is often necessary.[13] |
| Issues with this compound® integrity. | Confirm the proper storage and handling of the ADC. Consider performing a quality control check to ensure the integrity of the antibody and the drug-to-antibody ratio (DAR). |
| Cell culture media components. | Certain components in the cell culture media may interfere with the ADC or cell sensitivity. Use the recommended media for your specific cell line and ensure consistency across experiments. |
Issue 2: Lack of Tumor Regression in Xenograft Models
| Potential Cause | Troubleshooting Steps |
| Inadequate dose or schedule. | The selected dose may be too low to achieve a therapeutic concentration in the tumor. Consult preclinical literature for effective dose ranges in similar models. Consider dose escalation or alternative scheduling (e.g., weekly vs. every three weeks).[14] |
| Poor tumor model selection. | The chosen cell line for the xenograft may have inherent resistance to this compound®. Confirm the in vitro sensitivity of the cell line before initiating in vivo studies. |
| Suboptimal drug administration. | Ensure proper intravenous administration technique to guarantee the full dose enters circulation. |
| Rapid clearance of the ADC. | Characterize the pharmacokinetic profile of this compound® in your animal model to ensure that the exposure is sufficient to elicit an anti-tumor response.[15] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound® in HER2-Positive Cell Lines
| Cell Line | IC50 (pmol/L) |
| NCI-N87 | 82 ± 10 |
| HCC1954 | 33 ± 20 |
Data presented as mean ± standard deviation.[5]
Table 2: Preclinical Pharmacokinetic Parameters of this compound®
| Species | Dose | Clearance (mL/day/kg) | Terminal Half-life (days) |
| Rat | 20 mg/kg (single IV) | Not Reported | Approx. 4 |
| Cynomolgus Monkey | 10 mg/kg (q3w) | Not Reported | Not Reported |
| Cynomolgus Monkey | 30 mg/kg (single IV) | Not Reported | Not Reported |
Pharmacokinetic parameters can vary depending on the study design and analytical methods used.[8][15]
Experimental Protocols
1. In Vitro Cytotoxicity Assay (Proliferation Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound® in a HER2-positive cancer cell line.
-
Methodology:
-
Seed HER2-positive cancer cells (e.g., NCI-N87, HCC1954) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound® in complete cell culture medium.
-
Remove the existing medium from the cells and add the this compound® dilutions. Include untreated cells as a negative control.
-
Incubate the plate for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).
-
Measure the signal using a plate reader.
-
Calculate the percentage of viable cells relative to the untreated control for each concentration.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[5][13]
-
2. In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of different doses and schedules of this compound® in a mouse xenograft model.
-
Methodology:
-
Implant HER2-positive tumor cells (e.g., BT-474) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID).
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound® at different doses and schedules).
-
Administer this compound® or vehicle control intravenously according to the assigned treatment schedule.
-
Continue to measure tumor volume and body weight two to three times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[7]
-
Visualizations
Caption: Mechanism of action of this compound® (T-DM1).
Caption: Simplified HER2 signaling pathways.
Caption: Experimental workflow for a xenograft efficacy study.
References
- 1. Trastuzumab emtansine - Wikipedia [en.wikipedia.org]
- 2. How this compound® (ado-trastuzumab emtansine) is Designed to Work in MBC [this compound-hcp.com]
- 3. What are the future directions for research and development of this compound? [synapse.patsnap.com]
- 4. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modeling the efficacy of trastuzumab-DM1, an antibody drug conjugate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Collection - Data from Mechanisms of Acquired Resistance to Trastuzumab Emtansine in Breast Cancer Cells - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 13. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Agent-Based Systems Pharmacology Model of the Antibody Drug Conjugate this compound to Predict Efficacy of Different Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Ado-Trastuzumab Emtansine (T-DM1) Off-Target Toxicity Mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preclinical evaluation of ado-trastuzumab emtansine (T-DM1) and related antibody-drug conjugates (ADCs). The focus is on understanding and mitigating off-target toxicities.
Troubleshooting Guides
Issue 1: Unexpected Hepatotoxicity in In Vitro or In Vivo Models
Question: We are observing significant cytotoxicity in our hepatocyte co-cultures or dose-limiting hepatotoxicity in our animal models, even at concentrations where HER2 expression is low. What are the potential mechanisms and how can we investigate them?
Answer: Unexpected hepatotoxicity with T-DM1 is a known off-target effect that can be mediated by both HER2-dependent and HER2-independent pathways.[1][2] While T-DM1 is designed for HER2-positive cells, hepatocytes can express low levels of HER2, leading to some level of target-dependent toxicity.[2]
Potential Causes & Investigative Strategies:
-
HER2-Dependent Uptake: Even low levels of HER2 on hepatocytes can lead to internalization of T-DM1, followed by lysosomal degradation and release of the cytotoxic DM1 payload.[2] This results in microtubule disorganization, nuclear fragmentation, and cell death.[2] T-DM1-induced liver injury can be enhanced by an upregulation of TNFα.[2]
-
HER2-Independent, Payload-Mediated Toxicity: A primary off-target mechanism involves the maytansinoid payload (DM1) itself.[1] The DM1 component of T-DM1 can bind to cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes.[1][3] This interaction can induce microtubule disorganization and cytotoxicity without requiring HER2-mediated internalization.[1] This mechanism may also be relevant for other ADCs that use maytansinoid payloads like DM1 and DM4.[1]
Experimental Protocol: Assessing T-DM1 Hepatotoxicity Mechanisms
Objective: To differentiate between HER2-dependent and CKAP5-mediated hepatotoxicity.
Methodology:
-
Cell Culture:
-
Culture primary human hepatocytes or a relevant cell line (e.g., HepG2).
-
Include a HER2-high cancer cell line (e.g., SKBR-3) as a positive control and a HER2-negative line as a negative control.
-
-
Treatment Groups:
-
Vehicle Control
-
T-DM1 (at various concentrations)
-
Trastuzumab alone
-
Unconjugated DM1
-
T-DM1 + HER2 blocking antibody (e.g., Pertuzumab)
-
T-DM1 + CKAP5 siRNA/knockdown
-
Control ADC with a non-maytansinoid payload (e.g., an MMAE-based ADC)[1]
-
-
Assays:
-
Cytotoxicity Assay: After 72-96 hours, assess cell viability using an MTT or CellTiter-Glo assay to determine IC50 values.
-
Immunofluorescence: Stain cells for tubulin to observe microtubule disorganization. Co-stain for HER2 and CKAP5 to confirm expression.
-
Internalization Assay: Use fluorescently labeled T-DM1 to visualize uptake via confocal microscopy in the different treatment groups.
-
Western Blot: Analyze lysates for markers of apoptosis (e.g., cleaved PARP, Caspase-3) and HER2/CKAP5 expression levels.
-
-
Data Analysis:
-
Compare the IC50 of T-DM1 in hepatocytes with and without HER2 blockade. A significant shift in IC50 would suggest a HER2-dependent component.
-
Compare the cytotoxicity of T-DM1 in wild-type vs. CKAP5-knockdown hepatocytes. Reduced toxicity in knockdown cells points to a CKAP5-mediated mechanism.
-
Observe if unconjugated DM1 toxicity mirrors T-DM1 toxicity at equimolar concentrations.
-
Assess if the control ADC (non-maytansinoid) shows similar hepatotoxicity.[1]
-
Issue 2: Significant Thrombocytopenia Observed in Preclinical Models
Question: Our in vivo studies with T-DM1 are showing a consistent and dose-limiting drop in platelet counts. What is the underlying cause, as platelets do not express HER2?
Answer: Thrombocytopenia is the most common dose-limiting toxicity of T-DM1 in clinical trials.[4][5] The mechanism is HER2-independent and is not caused by direct effects on mature platelets.[4] Instead, T-DM1 impairs the differentiation and maturation of megakaryocytes (MKs), the precursor cells to platelets.[4][6]
Mechanism:
-
FcγRIIa-Mediated Uptake: Differentiating MKs express the Fc gamma receptor IIa (FcγRIIa).[4][7] T-DM1 is internalized by these cells through a HER2-independent, FcγRIIa-dependent pathway.[4][6][7]
-
DM1-Induced Cytotoxicity: Once internalized, the DM1 payload is released and exerts its cytotoxic effects, impairing MK differentiation and maturation, which leads to decreased platelet production.[4][6] This effect is specific to DM1-containing ADCs and is not observed with trastuzumab alone.[4]
Experimental Protocol: Megakaryocyte Differentiation and Toxicity Assay
Objective: To quantify the inhibitory effect of T-DM1 on megakaryocyte differentiation.
Methodology:
-
Cell Source: Isolate human hematopoietic stem cells (CD34+) from bone marrow or peripheral blood.
-
MK Differentiation:
-
Culture CD34+ cells in a serum-free medium supplemented with thrombopoietin (TPO) and other appropriate cytokines to induce differentiation towards the megakaryocytic lineage.
-
-
Treatment Groups (added at Day 0 or Day 3 of differentiation):
-
Analysis (at Day 10-14):
-
Flow Cytometry: Analyze cells for MK-specific markers (e.g., CD41a, CD42b) to quantify the mature MK population.
-
Microscopy: Perform morphological analysis (e.g., Wright-Giemsa stain) to assess MK maturation and morphology (e.g., size, polyploidy).
-
Viability Assay: Measure the viability of the total cell culture to assess overall cytotoxicity.
-
-
Data Interpretation:
-
A dose-dependent decrease in the percentage of CD41a+/CD42b+ cells in T-DM1 treated cultures indicates inhibition of MK differentiation.
-
If the FcγRIIa blocking antibody or the Fc-mutated T-DM1 rescues the phenotype, it confirms the uptake mechanism.[1][4]
-
Comparing results with trastuzumab alone and the control ADC will confirm the effect is mediated by the DM1 payload delivered via an antibody.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target toxicities of T-DM1 reported in clinical studies?
A1: The most common and significant off-target toxicities associated with T-DM1 are thrombocytopenia (low platelet count), elevated liver transaminases (hepatotoxicity), and peripheral neuropathy.[1][8] In clinical trials, grade 3 or higher thrombocytopenia and elevated AST/ALT were the most frequently reported severe adverse events.[3][9]
Table 1: Summary of Common Grade ≥3 Adverse Events with T-DM1
| Adverse Event | Frequency (Grade ≥3) | Primary Mechanism |
|---|---|---|
| Thrombocytopenia | ~12-13%[4][9] | Inhibition of megakaryocyte differentiation via FcγRIIa-mediated uptake.[4][6] |
| Hepatotoxicity | ~4-5% (Elevated AST)[9] | HER2-dependent uptake in hepatocytes; HER2-independent binding of DM1 to CKAP5.[1][2] |
| Peripheral Neuropathy | ~2% | Payload-dependent (maytansinoid class effect) neurotoxicity.[7] |
| Hepatopulmonary Syndrome | Rare, but reported with long-term use.[10] | Potentially related to endothelial/vasculature injury from the DM1 payload.[10] |
Q2: How do the linker and payload of T-DM1 contribute to its toxicity profile?
A2: T-DM1 uses a non-cleavable thioether linker (SMCC) to connect trastuzumab to the DM1 payload.[7]
-
Non-Cleavable Linker: This linker is designed to be stable in circulation and only release the active cytotoxic catabolite (Lys-MCC-DM1) after the ADC is internalized into a cell and degraded within the lysosome.[4][8] This design minimizes premature payload release in the bloodstream, which is intended to reduce systemic toxicity compared to cleavable linkers.[7]
-
Payload (DM1): DM1 is a potent maytansinoid microtubule inhibitor.[2] The toxicities observed with T-DM1, such as thrombocytopenia, hepatotoxicity, and neuropathy, are largely considered payload-class effects, as similar toxicities are seen with other maytansinoid-based ADCs.[1][7] The payload's ability to interact with off-target cells (e.g., DM1 binding to CKAP5 on hepatocytes) is a key driver of toxicity.[1]
Q3: What are the key signaling and uptake pathways involved in T-DM1's on-target and off-target effects?
A3: T-DM1's therapeutic and toxic effects are governed by several distinct pathways depending on the cell type.
Caption: On-target vs. off-target mechanisms of T-DM1.
Q4: What experimental workflow can be used to systematically investigate an observed off-target toxicity?
A4: A logical, stepwise approach is crucial to pinpoint the mechanism of an unexpected toxicity during preclinical development.
Caption: Experimental workflow for investigating ADC off-target toxicity.
Q5: What are some next-generation strategies being explored to mitigate T-DM1's toxicities and improve its therapeutic index?
A5: Several strategies are in development to create safer and more effective HER2-targeted ADCs, building on the lessons learned from T-DM1.[11]
-
Payload Optimization: Using novel payloads with different mechanisms of action and toxicity profiles.[12] For example, trastuzumab deruxtecan (B607063) (T-DXd) uses a topoisomerase I inhibitor payload, which has a different toxicity profile than DM1.[11][12]
-
Linker Technology: Developing new linkers that offer better stability or controlled, tumor-specific release to further minimize systemic exposure.[12]
-
Antibody Engineering:
-
Fc Domain Modification: Modifying the Fc region of the antibody to reduce or eliminate binding to Fcγ receptors on immune cells, which could decrease toxicities like thrombocytopenia.[4][7]
-
Bispecific Antibodies: Creating ADCs that must bind to two different antigens on a cancer cell to be internalized, potentially increasing tumor specificity.[12]
-
-
Combination Therapies: Combining T-DM1 with other targeted agents. For instance, adding the tyrosine kinase inhibitor tucatinib (B611992) to T-DM1 has been shown to enhance anti-tumor activity, which could potentially allow for lower, less toxic doses of the ADC.[13]
-
Multi-Payload ADCs: Developing conjugates that can deliver a combination of cytotoxic agents with different mechanisms of action in a single molecule to overcome resistance and potentially improve efficacy.[14]
Caption: Logic diagram linking T-DM1 toxicities to mitigation strategies.
References
- 1. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities. | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potential mechanisms for thrombocytopenia development with trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Systemic toxicities of trastuzumab‐emtansine predict tumor response in HER2+ metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hepatopulmonary syndrome associated with long-term use of ado-trastuzumab emtansine (T-DM1) for treatment of HER2-positive metastatic breast cancer - a case report and series [frontiersin.org]
- 11. Next-Generation HER2-Targeted Antibody-Drug Conjugates in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. esmo.org [esmo.org]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing the Bystander Killing Effect of T-DM1
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antibody-drug conjugate (ADC) Trastuzumab Emtansine (T-DM1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at understanding and enhancing the bystander killing effect of T-DM1.
Frequently Asked Questions (FAQs)
Q1: Why does T-DM1 exhibit a limited bystander killing effect?
A1: T-DM1's limited bystander effect is primarily due to the nature of its linker and the resulting payload metabolite.[1][2] T-DM1 consists of the anti-HER2 antibody trastuzumab linked to the cytotoxic agent DM1 via a non-cleavable thioether linker (SMCC).[3][4][5] Following binding to HER2 on a cancer cell, T-DM1 is internalized and trafficked to the lysosome.[6][7] Within the lysosome, proteolytic degradation of the antibody releases the DM1 payload, but it remains attached to the linker and a lysine (B10760008) residue, forming lysine-MCC-DM1.[6][8] This metabolite is highly charged and has very low cell permeability, preventing it from efficiently crossing the cell membrane to kill adjacent HER2-negative "bystander" cells.[1][2][8]
Q2: How does the bystander effect of T-DM1 compare to other ADCs like T-DXd?
A2: The difference in bystander effect between T-DM1 and an ADC like Trastuzumab Deruxtecan (T-DXd) is significant and highlights the importance of the linker and payload design. T-DXd utilizes a cleavable linker that, upon enzymatic cleavage in the tumor cell, releases a potent and membrane-permeable topoisomerase I inhibitor payload (DXd).[1][2][] This released payload can readily diffuse across cell membranes to kill neighboring antigen-negative cells, resulting in a robust bystander effect.[1][] In contrast, the non-cleavable linker in T-DM1 leads to the release of the charged, membrane-impermeable lysine-MCC-DM1, thus limiting its bystander activity.[1][2][5]
Q3: What are the key molecular determinants for a potent bystander effect in an ADC?
A3: Several factors contribute to a strong bystander effect:
-
Cleavable Linker: The linker connecting the antibody and the payload should be stable in circulation but efficiently cleaved within the tumor microenvironment or inside the target cell.[1][2][]
-
Membrane-Permeable Payload: The released cytotoxic payload must be able to cross the cell membrane to affect adjacent cells. This generally means the payload should be lipophilic, hydrophobic, and uncharged.[1][2][]
-
Potent Payload: The cytotoxic agent needs to be highly potent to be effective at the concentrations that reach neighboring cells.[4]
Q4: What are the potential strategies to enhance the anti-tumor activity of T-DM1 in the context of its limited bystander effect?
A4: While modifying the intrinsic properties of T-DM1 is not feasible for researchers using the approved drug, several strategies can be explored to improve its overall therapeutic efficacy, which can help overcome the challenge of tumor heterogeneity that the bystander effect addresses:
-
Combination Therapies: Combining T-DM1 with other agents can enhance its anti-tumor activity. For instance, combination with tyrosine kinase inhibitors (TKIs) like tucatinib (B611992) or neratinib (B1684480) has shown promise in preclinical and clinical settings.[10][11] These agents can inhibit HER2 signaling pathways, potentially sensitizing cells to T-DM1.
-
Improving Tumor Penetration: Co-administration of T-DM1 with unconjugated trastuzumab has been proposed as a strategy to improve the distribution of the ADC within solid tumors.[12] The unconjugated antibody can help saturate peripheral tumor cells, allowing T-DM1 to penetrate deeper into the tumor mass.[12]
-
Modulating Lysosomal Function: Since T-DM1 relies on lysosomal degradation for payload release, agents that modulate lysosomal function could potentially enhance its activity. However, this is a complex area of research, as impaired lysosomal function is also a mechanism of resistance.[6][13][14]
Troubleshooting Guides
Problem 1: In my in-vitro co-culture experiment, I am not observing any significant killing of HER2-negative bystander cells upon treatment with T-DM1.
-
Possible Cause 1: Experimental design does not account for T-DM1's known limitations.
-
Troubleshooting: It is important to acknowledge that T-DM1 is widely reported to have a minimal bystander effect.[15][16][17] Your results are likely consistent with the established mechanism of action of T-DM1. To confirm your experimental setup is working, include a positive control ADC known for its strong bystander effect, such as T-DXd or another ADC with a cleavable linker and a membrane-permeable payload.[15][16]
-
-
Possible Cause 2: Suboptimal co-culture conditions.
-
Troubleshooting: Ensure that your HER2-positive and HER2-negative cell lines are well-characterized and that their respective HER2 expression levels are confirmed. The ratio of HER2-positive to HER2-negative cells can also influence the outcome. A higher proportion of HER2-positive cells may be necessary to see even a minimal effect.
-
-
Possible Cause 3: Insufficient drug concentration or incubation time.
-
Troubleshooting: While T-DM1 is potent against HER2-positive cells, any potential bystander effect would likely require higher concentrations and longer incubation times. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Problem 2: I am trying to develop a T-DM1 resistant cell line to study mechanisms of resistance, but the cells are not developing resistance as expected.
-
Possible Cause 1: Insufficient drug pressure.
-
Troubleshooting: Gradually increase the concentration of T-DM1 in the culture medium over a prolonged period. Resistance development is a slow process and requires sustained selective pressure.
-
-
Possible Cause 2: The parental cell line is highly sensitive to T-DM1.
-
Troubleshooting: Some cell lines may be inherently more sensitive and less prone to developing resistance. Consider using a cell line with a lower level of HER2 expression or one known to have a more plastic phenotype.
-
-
Possible Cause 3: The mechanism of resistance is not being selected for.
-
Troubleshooting: T-DM1 resistance can be multifactorial, involving impaired lysosomal function, altered intracellular trafficking, or increased drug efflux.[3][6][18][19] Ensure your culture conditions do not inadvertently select against these mechanisms. For example, altered pH in the culture medium could affect lysosomal function.
-
Problem 3: My in-vivo xenograft model with mixed HER2-positive and HER2-negative tumors shows limited efficacy with T-DM1 treatment.
-
Possible Cause 1: Poor tumor penetration of T-DM1.
-
Possible Cause 2: The limited bystander effect of T-DM1 is insufficient to control the growth of HER2-negative cells.
-
Troubleshooting: This is an expected outcome. To demonstrate the importance of the bystander effect in your model, include a comparator ADC with a known potent bystander effect.[][20] This will highlight the differential efficacy in a heterogeneous tumor model.
-
-
Possible Cause 3: Development of acquired resistance.
-
Troubleshooting: Monitor tumors for changes in HER2 expression over the course of the experiment. It is possible that HER2-low or HER2-negative clones are being selected for, leading to tumor relapse.
-
Quantitative Data Summary
Table 1: Comparison of In Vitro Cytotoxicity of T-DM1 and ADCs with Bystander Effects
| ADC | Target Cells | Bystander Cells | IC50 (Target Cells) | Bystander Killing | Reference |
| T-DM1 | SK-BR-3 (HER2+) | U-87MG (HER2-) | Potent | No significant effect | [5][17] |
| T-DXd | SK-BR-3 (HER2+) | U-87MG (HER2-) | Potent | Significant cytotoxicity | [17] |
| T-DM1 | NCI-N87 (HER2+) | MDA-MB-468 (HER2-) | Effective | Ineffective | [1] |
| T-DXd | NCI-N87 (HER2+) | MDA-MB-468 (HER2-) | Effective | Effective | [1] |
| T-DM1 | BT474 (HER2+) / N87 (HER2+) | MKN74 (HER2-) / MDA-MB-453 (HER2-) | Potent | No cytotoxicity | [21] |
| T-MMAE | BT474 (HER2+) / N87 (HER2+) | MKN74 (HER2-) / MDA-MB-453 (HER2-) | Potent | Potent ablation | [21] |
| T-DXd | BT474 (HER2+) / N87 (HER2+) | MKN74 (HER2-) / MDA-MB-453 (HER2-) | Potent | Potent ablation | [21] |
Table 2: Payload Permeability
| Payload | Permeability | Bystander Effect | Reference |
| Lysine-MCC-DM1 (from T-DM1) | Very low / Charged | Negligible | [1][8] |
| DXd (from T-DXd) | High / Membrane-permeable | Strong | [1] |
| MMAE | Relatively permeable | Yes | [8] |
Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[15][16]
-
Cell Seeding:
-
Seed a mixture of HER2-positive (e.g., SK-BR-3, BT474, NCI-N87) and HER2-negative (e.g., MCF7, MDA-MB-468, U-87MG) cells in a 96-well plate.
-
To distinguish between the two cell populations, the HER2-negative cell line can be engineered to express a fluorescent protein (e.g., GFP).
-
The ratio of HER2-positive to HER2-negative cells can be varied (e.g., 1:1, 1:3, 1:5) to assess the dependency of the bystander effect on the proximity of antigen-positive cells.
-
-
ADC Treatment:
-
Allow cells to adhere overnight.
-
Treat the co-culture with a serial dilution of the test ADC (e.g., T-DM1) and a positive control ADC with a known bystander effect (e.g., T-DXd).
-
Include an untreated control and a vehicle control.
-
-
Incubation:
-
Incubate the cells for a period of 72 to 120 hours.
-
-
Viability Assessment:
-
Measure the viability of the HER2-negative (e.g., GFP-positive) cell population using flow cytometry or high-content imaging.
-
Alternatively, if using non-labeled cells, total cell viability can be assessed using assays like CellTiter-Glo, and the differential effect can be inferred by comparing to monoculture controls.
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium.[15]
-
Preparation of Conditioned Medium:
-
Seed HER2-positive cells (e.g., SK-BR-3) in a culture dish.
-
Treat the cells with the ADC (e.g., T-DM1 or a positive control) for 48-72 hours.
-
Collect the culture supernatant (conditioned medium) and clarify by centrifugation to remove cell debris.
-
-
Treatment of Bystander Cells:
-
Seed HER2-negative cells (e.g., MCF7) in a 96-well plate and allow them to adhere.
-
Treat the HER2-negative cells with the conditioned medium collected in the previous step.
-
Include conditioned medium from untreated HER2-positive cells as a negative control.
-
-
Incubation and Viability Assessment:
-
Incubate the HER2-negative cells for 72 hours.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
Visualizations
Caption: Mechanism of T-DM1 action and its limited bystander effect.
Caption: Experimental workflows for assessing bystander killing effect.
Caption: Key mechanisms of resistance to T-DM1.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Aberrant intracellular metabolism of T‐DM1 confers T‐DM1 resistance in human epidermal growth factor receptor 2‐positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 11. esmo.org [esmo.org]
- 12. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Resistance mechanisms and prospects of trastuzumab [frontiersin.org]
- 14. Resistance to the Antibody-Drug Conjugate T-DM1 Is Based in a Reduction in Lysosomal Proteolytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Trastuzumab emtansine: mechanisms of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
Kadcyla® (Ado-Trastuzumab Emtansine) In Vitro Efficacy: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in the in vitro efficacy of Kadcyla (ado-trastuzumab emtansine, T-DM1). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower-than-expected cytotoxicity with this compound in our HER2-positive cell line. What are the potential causes?
Several factors can lead to reduced this compound efficacy. A systematic approach to troubleshooting is recommended, starting with the most common variables.
Potential Cause & Troubleshooting Steps:
-
Sub-optimal HER2 Expression: this compound's efficacy is highly dependent on HER2 receptor density on the cell surface.[1][2]
-
Verification: Quantify HER2 expression levels using Western Blot or Flow Cytometry. Compare your results to reference data for the specific cell line. Even cell lines classified as "HER2-positive" can have a wide range of expression levels.[2]
-
Cell Passage: High passage numbers can lead to phenotypic drift, including reduced HER2 expression.[3] Use cells with a low passage number from a reputable cell bank.
-
-
Inefficient Internalization: For this compound to be effective, the HER2-ADC complex must be internalized by the cell.[4][5]
-
Assessment: Perform an internalization assay using a fluorescently labeled trastuzumab to confirm the antibody is being taken up by the cells.
-
-
Incorrect Assay Incubation Time: The cytotoxic effects of the DM1 payload, a microtubule inhibitor, may require a longer incubation period to manifest.[6]
-
Recommendation: For tubulin inhibitors like DM1, an incubation time of 72 to 96 hours is often recommended for cytotoxicity assays.[6] A time-course experiment (e.g., 24, 48, 72, 96, 120 hours) can determine the optimal endpoint.
-
-
Cell Culture Model: Three-dimensional (3D) cell culture models, like spheroids, can show reduced sensitivity to T-DM1 compared to 2D monolayers.[7] This may be due to less efficient internalization and tumor heterogeneity.[7]
-
Acquired Resistance: Cells chronically exposed to HER2-targeted therapies can develop resistance through mechanisms like decreased HER2 expression, upregulation of drug efflux pumps (e.g., MDR1), or alterations in downstream signaling pathways (e.g., PTEN loss).[8]
Q2: Our cell viability assay results show high variability between replicates and experiments. How can we improve consistency?
High variability can obscure real biological effects. Standardizing your experimental workflow is critical.[3]
Potential Cause & Troubleshooting Steps:
-
Inconsistent Cell Seeding: Uneven cell density across wells is a major source of variability.
-
Best Practice: Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Visually inspect plates post-seeding to confirm even distribution.
-
-
Reagent and Drug Stability: this compound is a complex biologic that can degrade if not handled properly.[3]
-
Handling: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[7] Follow the manufacturer's storage recommendations precisely.
-
-
Assay Edge Effects: Wells on the perimeter of a microtiter plate are prone to evaporation, leading to altered cell growth and drug concentration.
-
Mitigation: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Inconsistent Incubation Times: Minor differences in the timing of reagent addition or plate reading can introduce variability, especially in kinetic assays.
-
Standardization: Use a multichannel pipette for simultaneous reagent addition. Read plates in the same order and at the same time point in each experiment.
-
Q3: Why are we seeing similar levels of cytotoxicity in both our HER2-positive and HER2-negative control cell lines?
This unexpected result points to potential off-target effects or fundamental issues with the experimental setup.
Potential Cause & Troubleshooting Steps:
-
Cell Line Misidentification or Cross-Contamination: The presumed HER2-negative cell line may have been contaminated with a HER2-positive line, or vice-versa.
-
Action: Perform cell line authentication (e.g., Short Tandem Repeat profiling). Routinely test for mycoplasma contamination.
-
-
High Drug Concentration: At very high concentrations, the DM1 payload may induce cytotoxicity through antigen-independent mechanisms.[9]
-
Recommendation: Perform a dose-response curve starting from sub-nanomolar concentrations to identify the therapeutic window where HER2-dependent killing is observed.
-
-
Linker Instability: Premature release of the DM1 payload in the culture medium could lead to non-specific toxicity.[10] While this compound's non-cleavable linker is designed for high stability, improper storage or buffer conditions could compromise it.[5][11]
-
Verification: Ensure the correct formulation and storage of the ADC. Compare the activity of a new lot of this compound if possible.
-
Data Summary
The efficacy of this compound is directly correlated with HER2 expression levels.[1] Below is a summary of reported IC50 values for various breast cancer cell lines, illustrating this relationship.
| Cell Line | HER2 Status | Reported IC50 (µg/mL) for T-DM1 |
| SK-BR-3 | High Positive | ~0.01 - 0.05 |
| BT-474 | High Positive | ~0.02 - 0.1 |
| JIMT-1 | Moderate Positive | ~0.1 - 0.5 |
| MDA-MB-453 | Low | > 1 |
| MCF-7 | Negative | > 10 |
Note: IC50 values are approximate and can vary based on specific assay conditions (e.g., incubation time, cell density, assay type). Data compiled from multiple preclinical studies.[2][7][12]
Key Experimental Protocols
Protocol 1: Quantification of HER2 Expression by Western Blot
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate overnight at 4°C with a primary antibody against HER2/ErbB2. Use an antibody for a loading control (e.g., GAPDH, β-actin) on the same membrane.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity and normalize HER2 signal to the loading control.
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol measures ATP levels as an indicator of metabolically active, viable cells.
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.[13]
-
Drug Treatment: Add serial dilutions of this compound to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72-96 hours) at 37°C, 5% CO2.[6][7]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells and plot the dose-response curve to determine the IC50 value.
Visualizations
This compound's Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound.[4][5][14]
Caption: this compound binds to HER2, is internalized, and releases its DM1 payload after lysosomal degradation.
General Experimental Workflow for In Vitro Testing
This workflow outlines the key steps for assessing this compound's efficacy.
Caption: A standardized workflow for testing this compound efficacy, from cell selection to data analysis.
Troubleshooting Logic Diagram
This diagram provides a decision-making path for troubleshooting inconsistent results.
Caption: A decision tree to systematically troubleshoot sources of inconsistent this compound efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Surface-Available HER2 Levels Alone Are Not Indicative of Cell Response to HER2-Targeted Antibody–Drug Conjugate Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-hcp.com [this compound-hcp.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Activity of trastuzumab emtansine (T-DM1) in 3D cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the future directions for research and development of this compound? [synapse.patsnap.com]
- 12. landing.reactionbiology.com [landing.reactionbiology.com]
- 13. In-depth structural characterization of this compound® (ado-trastuzumab emtansine) and its biosimilar candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
Technical Support Center: Investigating the Role of Drug Efflux Pumps in T-DM1 Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the role of drug efflux pumps in resistance to Ado-trastuzumab emtansine (T-DM1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which drug efflux pumps confer resistance to T-DM1?
A1: The primary mechanism involves the active transport of the cytotoxic payload of T-DM1, DM1, and its catabolites (like lysine-MCC-DM1) out of the cancer cell.[1][2] This is primarily mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1][2] By reducing the intracellular concentration of DM1, these pumps prevent it from reaching its target, tubulin, thereby diminishing the cytotoxic effect of T-DM1.[1][2]
Q2: My T-DM1 resistant cell line does not show significant overexpression of MDR1. What are other potential resistance mechanisms?
A2: While efflux pump overexpression is a key resistance mechanism, it is not the only one. Other significant mechanisms of T-DM1 resistance include:
-
Impaired Lysosomal Function: T-DM1 requires degradation within lysosomes to release its cytotoxic payload.[1] Resistance can arise from reduced lysosomal acidification or impaired proteolytic activity, leading to the accumulation of T-DM1 in lysosomes without the release of active DM1.[1]
-
Reduced HER2 Expression: A decrease in the cell surface expression of HER2 can lead to reduced binding and internalization of T-DM1, thereby limiting the delivery of DM1 into the cell.[2]
-
Alterations in Intracellular Trafficking: Changes in the endocytic and trafficking pathways can affect the transport of the T-DM1-HER2 complex to the lysosome.
-
Target Alterations: Although less common, mutations in tubulin, the target of DM1, could potentially confer resistance.
Q3: How can I confirm that efflux pumps are responsible for the observed T-DM1 resistance in my cell line?
A3: To confirm the role of efflux pumps, you can perform a combination of experiments:
-
Expression Analysis: Quantify the mRNA and protein levels of key efflux pumps (MDR1, MRP1, BCRP) in your resistant cell line compared to the parental sensitive cell line using qRT-PCR and Western blotting, respectively.
-
Functional Assays: Use a fluorescent substrate of efflux pumps, such as rhodamine 123, in a flow cytometry-based efflux assay. Increased efflux of the dye in resistant cells, which is reversible by a specific inhibitor, indicates enhanced pump activity.
-
Pharmacological Inhibition: Treat your resistant cells with T-DM1 in the presence and absence of a specific efflux pump inhibitor (e.g., verapamil, elacridar, or cyclosporin (B1163) A). A significant restoration of sensitivity to T-DM1 in the presence of the inhibitor strongly suggests the involvement of that efflux pump.
Troubleshooting Guides
T-DM1 Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells. | - Inconsistent cell seeding. - Edge effects in the plate. - Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the plate, or fill them with sterile PBS. - Use a multichannel pipette for adding reagents and ensure it is properly calibrated. |
| Parental (sensitive) cells show unexpected resistance to T-DM1. | - Cell line misidentification or contamination. - Low HER2 expression in the "sensitive" line. - Inactive T-DM1. | - Authenticate your cell line using STR profiling. - Verify HER2 expression levels using flow cytometry or Western blotting. - Use a fresh aliquot of T-DM1 and confirm its activity on a known sensitive cell line. |
| Efflux pump inhibitor is toxic to the cells even at low concentrations. | - The inhibitor itself has cytotoxic effects at the concentration used. | - Perform a dose-response curve for the inhibitor alone to determine its non-toxic concentration range. - Use the lowest effective concentration of the inhibitor that is known to inhibit the target pump. |
Western Blot for Efflux Pump Proteins (e.g., MDR1/P-gp)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Weak or no signal for the target protein. | - Low protein abundance. - Inefficient protein extraction. - Poor antibody performance. - Inefficient transfer. | - Increase the amount of protein loaded onto the gel. - Use a lysis buffer optimized for membrane proteins and include protease inhibitors. - Use a validated antibody at the recommended dilution and incubate overnight at 4°C. - Confirm successful transfer by Ponceau S staining. For large proteins like MDR1 (~170 kDa), optimize transfer time and buffer composition. |
| High background. | - Insufficient blocking. - Antibody concentration is too high. - Inadequate washing. | - Increase blocking time (e.g., 1-2 hours at room temperature) or use a different blocking agent (e.g., 5% BSA instead of milk). - Titrate the primary and secondary antibodies to find the optimal concentration. - Increase the number and duration of washes with TBST. |
| Non-specific bands. | - Antibody cross-reactivity. - Protein degradation. | - Use a more specific antibody; check the manufacturer's data for validation. - Prepare fresh cell lysates and always include protease inhibitors. |
Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump mRNA
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Irreproducible Ct values between technical replicates. | - Pipetting errors. - Poor quality RNA/cDNA. | - Use a master mix to minimize pipetting variability. - Assess RNA integrity (e.g., using a Bioanalyzer) and ensure the absence of genomic DNA contamination. |
| No amplification in the no-template control (NTC). | - This is the expected result. | - Proceed with the analysis. |
| Amplification in the no-template control (NTC). | - Contamination of reagents or workspace with DNA. | - Use aerosol-resistant pipette tips. - Decontaminate work surfaces and pipettes. - Use fresh aliquots of reagents. |
Flow Cytometry for Drug Efflux (e.g., Rhodamine 123 Assay)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background fluorescence. | - Autofluorescence of cells. - Non-specific binding of the fluorescent dye. | - Include an unstained control to set the baseline fluorescence. - Optimize the concentration of the fluorescent dye and incubation time. |
| Weak signal. | - Low expression or activity of the efflux pump. - Inefficient loading of the fluorescent dye. | - Use a cell line with known high efflux pump activity as a positive control. - Optimize dye loading concentration and time. |
| Efflux pump inhibitor does not restore fluorescence. | - The inhibitor is inactive or used at a sub-optimal concentration. - The efflux pump is not the primary mechanism of dye extrusion in this cell line. | - Use a fresh aliquot of the inhibitor and perform a dose-response experiment to find the optimal concentration. - Consider the involvement of other efflux pumps that may not be inhibited by the compound used. |
Quantitative Data Summary
Table 1: T-DM1 IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | T-DM1 IC50 (ng/mL) - Sensitive | T-DM1 IC50 (ng/mL) - Resistant | Fold Resistance | Reference |
| MDA-MB-361 | ~5 | ~25 (TR) | 5 | [3] |
| MDA-MB-361 | ~5 | ~40 (TCR) | 8 | [3] |
| SK-BR-3 | Varies | Varies | Varies | [4] |
| AU-565 | Varies | Varies | Varies | [4] |
| HCC1954 | Varies | Varies | Varies | [4] |
| MDA-MB-453 | Varies | Varies | Varies | [4] |
TR: T-DM1 Resistant; TCR: T-DM1 and Cyclosporin A Resistant
Table 2: Reversal of Resistance with Efflux Pump Inhibitors
| Cell Line | Drug | IC50 (ng/mL) - Resistant | IC50 (ng/mL) - Resistant + Inhibitor | Fold Reversal | Inhibitor (Concentration) | Reference |
| A2780PR1 | Paclitaxel | 755 | 4.66 | 162 | Elacridar (0.1 µM) | [5] |
| A2780PR2 | Paclitaxel | 1970 | 4.96 | 397 | Elacridar (0.1 µM) | [5] |
| A2780TR1 | Topotecan | 204.68 | 18.81 | 10.88 | Elacridar (0.1 µM) | [6] |
| A2780TR2 | Topotecan | 132.00 | 19.11 | 6.91 | Elacridar (0.1 µM) | [6] |
Note: Data for direct reversal of T-DM1 with these inhibitors is limited in the provided search results; however, the principle of resistance reversal is demonstrated with other substrates of the same efflux pumps.
Experimental Protocols
Western Blot for MDR1 (P-glycoprotein)
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a 7.5% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against MDR1 (e.g., clone C219 or a validated rabbit monoclonal) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative RT-PCR for ABCB1 (MDR1) mRNA
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for ABCB1, and cDNA template.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Calculate the relative expression of ABCB1 mRNA using the ΔΔCt method.
-
Rhodamine 123 Efflux Assay by Flow Cytometry
-
Cell Preparation:
-
Harvest cells and resuspend in culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Incubate cells with Rhodamine 123 (e.g., at a final concentration of 1 µg/mL) for 30-60 minutes at 37°C in the dark.
-
-
Efflux:
-
Wash the cells twice with ice-cold PBS to remove excess dye.
-
Resuspend the cells in fresh, pre-warmed culture medium with or without an efflux pump inhibitor (e.g., 10 µM verapamil).
-
Incubate at 37°C for 1-2 hours to allow for efflux.
-
-
Flow Cytometry Analysis:
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with excitation at 488 nm and emission at ~530 nm.
-
Compare the mean fluorescence intensity of cells with and without the inhibitor. A higher fluorescence intensity in the presence of the inhibitor indicates inhibition of efflux.
-
Lysosomal pH Measurement using LysoTracker
-
Staining:
-
Imaging or Flow Cytometry:
-
For imaging, wash the cells with fresh medium and visualize using a fluorescence microscope.
-
For flow cytometry, harvest the cells, wash, and resuspend in PBS for analysis.
-
A decrease in LysoTracker fluorescence intensity in resistant cells compared to sensitive cells may indicate an increase in lysosomal pH (impaired acidification).
-
Visualizations
Caption: Mechanism of action of T-DM1.
Caption: Key mechanisms of T-DM1 resistance.
Caption: Experimental workflow for a drug efflux assay.
References
- 1. bosterbio.com [bosterbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. mdpi.com [mdpi.com]
- 6. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
Technical Support Center: Managing Thrombocytopenia in Animal Models Treated with Kadcyla® (ado-trastuzumab emtansine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing thrombocytopenia in animal models treated with Kadcyla®.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced thrombocytopenia?
A1: this compound (ado-trastuzumab emtansine) is an antibody-drug conjugate (ADC) composed of the HER2-targeted antibody trastuzumab linked to the cytotoxic agent DM1. The thrombocytopenia observed with this compound treatment is primarily attributed to the DM1 component. The proposed mechanisms include:
-
Impairment of Megakaryocyte Maturation: DM1 is a microtubule-disrupting agent. In the bone marrow, it inhibits the differentiation and maturation of megakaryocytes, the precursor cells to platelets. This disruption of the cytoskeleton within megakaryocytes impairs their ability to produce and release platelets.
-
Direct Toxicity to Circulating Platelets: Studies have also suggested a direct toxic effect of this compound on circulating platelets, leading to a decreased platelet survival time.
Q2: Which animal models are most commonly used to study this compound-induced thrombocytopenia?
A2: Preclinical toxicology studies for this compound have been conducted in rats and non-human primates (cynomolgus monkeys), as they express the HER2 receptor (ErbB2 in monkeys), which this compound targets.[1] Mice are also used, particularly in xenograft models for efficacy studies, though it's noted that T-DM1 does not bind to the rodent homolog of HER2, c-neu.[1] Therefore, toxicity in rodents is considered non-antigen-dependent.
Q3: What are the typical dose levels of this compound that induce thrombocytopenia in these models?
A3: this compound has been shown to be well-tolerated at doses up to 40 mg/kg in rats and 30 mg/kg in cynomolgus monkeys.[1] Thrombocytopenia is a noted hematologic toxicity in these models.[1][2] In monkeys, a minimal to mild decrease in platelets was observed on day 3 after each dose.[2]
Q4: Is the thrombocytopenia observed in animal models reversible?
A4: Yes, in preclinical studies, this compound-induced thrombocytopenia has been reported to be reversible.[3]
Troubleshooting Guides
Issue 1: Severe or Unexpectedly High Incidence of Thrombocytopenia
-
Possible Cause:
-
Dose Miscalculation: Incorrect calculation of the dose for the animal's body weight.
-
Animal Strain/Species Sensitivity: Different strains or species of animals may have varying sensitivities to this compound.
-
Underlying Health Conditions: Pre-existing health issues in the animals could exacerbate the thrombocytopenic effects.
-
-
Troubleshooting Steps:
-
Verify Dose Calculations: Double-check all calculations for dose preparation and administration volumes.
-
Review Animal Health Records: Ensure all animals were healthy prior to the start of the study.
-
Consider a Dose De-escalation Study: If the initial dose is too toxic, perform a dose-ranging study to determine a better-tolerated dose that still induces a measurable level of thrombocytopenia.
-
Increase Monitoring Frequency: For remaining animals, increase the frequency of platelet count monitoring to anticipate and manage severe drops.
-
Issue 2: High Variability in Platelet Counts Within the Same Treatment Group
-
Possible Cause:
-
Inconsistent Blood Collection Technique: Traumatic or inconsistent blood sampling can lead to platelet activation and clumping, resulting in artificially low counts.
-
Improper Sample Handling: Inadequate mixing with anticoagulant or delayed analysis can affect platelet count accuracy.
-
Biological Variability: Natural variation in the physiological response of individual animals.
-
-
Troubleshooting Steps:
-
Standardize Blood Collection: Ensure all personnel are trained on a consistent, minimally traumatic blood collection technique (e.g., from the saphenous or submandibular vein in mice).
-
Optimize Sample Handling: Use appropriate anticoagulant (e.g., EDTA) and gently invert the collection tubes immediately after blood collection to ensure proper mixing. Analyze samples promptly using a calibrated hematology analyzer.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability.
-
Issue 3: Managing Animal Welfare in Severely Thrombocytopenic Animals
-
Possible Cause:
-
Spontaneous Bleeding: Platelet counts below a critical threshold (e.g., <50,000/µL) can lead to spontaneous hemorrhage.
-
-
Troubleshooting and Management Steps:
-
Establish Humane Endpoints: Before starting the study, define clear humane endpoints for euthanasia, such as signs of significant bleeding (e.g., hematuria, epistaxis, extensive petechiae), lethargy, or a predefined low platelet count.[4]
-
Provide Supportive Care:
-
Environment: House animals in a way that minimizes the risk of injury (e.g., soft bedding, no sharp objects).
-
Nutrition and Hydration: Provide easily accessible food and water to prevent dehydration and weight loss.
-
-
Consider Platelet Transfusions (in larger animals): In some cases, platelet transfusions may be considered to manage severe bleeding, although this can be a confounding factor in the study.
-
Data Presentation
Table 1: Representative Platelet Count Data in Cynomolgus Monkeys Treated with this compound
| Time Point | Vehicle Control (Platelets x10³/µL) | This compound (10 mg/kg) (Platelets x10³/µL) | This compound (30 mg/kg) (Platelets x10³/µL) |
| Baseline (Day 1) | 450 ± 50 | 445 ± 55 | 455 ± 60 |
| Day 3 | 440 ± 45 | 350 ± 40 (Mild Decrease) | 250 ± 35 (Moderate Decrease) |
| Day 8 (Nadir) | 455 ± 50 | 200 ± 30 | 100 ± 25 |
| Day 21 | 460 ± 55 | 430 ± 50 (Recovery) | 440 ± 55 (Recovery) |
Disclaimer: This table presents illustrative data based on qualitative descriptions from preclinical studies. Actual results will vary depending on the specific experimental conditions.[2]
Experimental Protocols
Protocol 1: Induction and Monitoring of Thrombocytopenia in Mice
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
This compound Preparation and Administration:
-
Reconstitute this compound lyophilized powder with sterile water for injection.
-
Dilute to the final desired concentration with 0.9% sodium chloride.
-
Administer the desired dose (e.g., 15 mg/kg) via intravenous (IV) injection into the tail vein.
-
-
Blood Collection:
-
Collect approximately 50-100 µL of blood from the saphenous or submandibular vein into EDTA-coated microtubes.
-
Perform blood collection at baseline (pre-dose) and at regular intervals post-dose (e.g., days 3, 5, 8, 15, and 21).
-
-
Platelet Count Analysis:
-
Gently mix the blood samples by inversion.
-
Analyze the samples using a calibrated automated hematology analyzer validated for mouse blood.
-
-
Bone Marrow Analysis (Optional Terminal Endpoint):
-
At the end of the study, euthanize the mice and collect femurs.
-
Fix the femurs in 10% neutral buffered formalin.
-
Process for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the bone marrow for changes in megakaryocyte numbers and morphology.[5]
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound's effect on megakaryocytes.
Caption: Workflow for animal studies of thrombocytopenia.
References
- 1. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rat-specific decreases in platelet count caused by a humanized monoclonal antibody against sclerostin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Humane endpoints for laboratory animals used in regulatory testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Kadcyla Treatment: A Guide to Predictive Biomarkers for Response and Resistance
For researchers, scientists, and drug development professionals, understanding the molecular drivers of response and resistance to antibody-drug conjugates (ADCs) like Kadcyla® (ado-trastuzumab emtansine, T-DM1) is paramount for advancing precision oncology. This guide provides a comparative analysis of key biomarkers that predict clinical outcomes in patients with HER2-positive breast cancer, supported by experimental data and detailed methodologies.
This compound, an ADC composed of the HER2-targeted antibody trastuzumab linked to the cytotoxic agent DM1, has been a significant therapeutic advance. However, patient responses vary, and acquired resistance is a clinical challenge. Identifying robust biomarkers is crucial for patient stratification and the development of novel therapeutic strategies. This guide delves into the predictive value of HER2 expression levels, PIK3CA gene mutations, and PTEN protein status in determining this compound efficacy. Furthermore, it provides a comparative look at a key alternative, trastuzumab deruxtecan (B607063) (T-DXd).
Comparative Efficacy of this compound Based on Key Biomarkers
The clinical utility of this compound is intrinsically linked to the molecular characteristics of the tumor. Several biomarkers have been investigated to predict its efficacy, with HER2 expression being the foundational prerequisite. However, emerging evidence suggests that other molecular alterations, particularly within the PI3K/Akt signaling pathway, also play a critical role.
HER2 Expression Levels
High levels of HER2 expression are fundamental for this compound's mechanism of action, which relies on HER2-mediated internalization of the ADC. Clinical studies have consistently shown a correlation between higher HER2 expression and improved outcomes with T-DM1.
| Biomarker Subgroup | Treatment Arm | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Clinical Trial |
| High HER2 mRNA | This compound (T-DM1) | - | 34.1 months | - | EMILIA (sub-analysis)[1] |
| Low HER2 mRNA | This compound (T-DM1) | - | 26.5 months | - | EMILIA (sub-analysis)[1] |
| HER2 IHC 3+ | This compound (T-DM1) | - | - | - | KATHERINE (post-hoc)[2] |
| Low HER2 Expression | This compound (T-DM1) | Limited Effectiveness | - | - | KATHERINE (post-hoc)[2] |
PIK3CA Mutation Status
Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K), are common in breast cancer and can lead to constitutive activation of the PI3K/Akt pathway, a key driver of tumor growth and therapeutic resistance. Interestingly, while PIK3CA mutations are associated with resistance to other HER2-targeted therapies, their impact on this compound efficacy appears to be less pronounced.
| Biomarker Subgroup | Treatment Arm | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Clinical Trial |
| PIK3CA Mutant | This compound (T-DM1) | Not significantly different from wild-type | - | - | EMILIA (sub-analysis)[1][3] |
| PIK3CA Wild-Type | This compound (T-DM1) | - | - | - | EMILIA (sub-analysis)[1][3] |
This suggests that the potent cytotoxic payload of this compound may overcome the resistance mediated by the activated PI3K pathway.
PTEN Expression
PTEN is a tumor suppressor protein that negatively regulates the PI3K/Akt pathway. Loss of PTEN function, often due to protein loss, leads to pathway hyperactivation and has been implicated in resistance to various cancer therapies.[4][5][6] In the context of this compound, preclinical studies suggest that PTEN loss can mediate resistance.[4][7]
| Biomarker | Association with this compound Response | Mechanism of Resistance |
| PTEN Loss | Potential for resistance | Hyperactivation of the PI3K/Akt survival pathway |
Head-to-Head: this compound vs. Trastuzumab Deruxtecan (T-DXd)
Trastuzumab deruxtecan (Enhertu®, T-DXd) is another HER2-directed ADC that has demonstrated significant efficacy in HER2-positive breast cancer, including in patients previously treated with T-DM1. The DESTINY-Breast03 and DESTINY-Breast05 clinical trials provide direct comparisons between these two agents.
| Outcome | This compound (T-DM1) | Trastuzumab Deruxtecan (T-DXd) | Hazard Ratio (HR) | Clinical Trial |
| Median PFS | 6.8 months | 28.8 months | 0.28 (p<0.0001) | DESTINY-Breast03[8][9] |
| 12-month OS Rate | 86% | 94.1% | 0.64 | DESTINY-Breast03[8] |
| 24-month OS Rate | 69.9% | 77.4% | - | DESTINY-Breast03[8] |
| Confirmed ORR | 34.2% | 79.7% | - | DESTINY-Breast03[9] |
| 3-year iDFS Rate (High-Risk Early Breast Cancer) | 83.7% | 92.4% | 0.47 (p<0.0001) | DESTINY-Breast05[10][11] |
These results indicate the superior efficacy of T-DXd over T-DM1 in the second-line metastatic and high-risk adjuvant settings.
Experimental Protocols
Accurate and reproducible biomarker assessment is critical for clinical decision-making and drug development. Below are standardized protocols for the key assays discussed.
HER2 Testing by Immunohistochemistry (IHC)
Objective: To determine the level of HER2 protein expression on the surface of tumor cells.
Methodology:
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 microns) are mounted on positively charged slides.[12] Fixation should be in 10% neutral-buffered formalin for 6-72 hours.[12]
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a validated buffer solution (e.g., Cell Conditioning 1) in an automated stainer.[13]
-
Primary Antibody Incubation: Slides are incubated with a ready-to-use rabbit monoclonal primary antibody targeting HER2 (e.g., clone 4B5 or CB11).[13][14]
-
Detection: A polymer-based detection system with a chromogen (e.g., DAB) is used to visualize the antibody-antigen complex.[14]
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Interpretation: A pathologist scores the staining intensity (0, 1+, 2+, or 3+) and the percentage of positive tumor cells according to the ASCO/CAP guidelines.[13][15] A score of 3+ is considered HER2-positive. A score of 2+ is equivocal and requires reflex testing with in situ hybridization.[12]
HER2 Gene Amplification by Fluorescence In Situ Hybridization (FISH)
Objective: To determine the number of copies of the HER2 gene within tumor cells.
Methodology:
-
Specimen Preparation: FFPE tumor tissue sections (4-5 microns) are prepared.
-
Deparaffinization and Pretreatment: Slides are deparaffinized in xylene and rehydrated through a series of ethanol (B145695) washes.[16] Tissues are then treated with a protease solution to digest proteins and allow probe access to the DNA.[17]
-
Denaturation: The cellular DNA and the FISH probe are denatured at a high temperature.
-
Hybridization: The fluorescently labeled HER2 gene probe and a control probe for chromosome 17 (CEP17) are applied to the slides and incubated overnight to allow for hybridization.
-
Post-Hybridization Washes: Stringent washes are performed to remove unbound probes.[17]
-
Counterstaining: The slides are counterstained with DAPI to visualize the nuclei.[16]
-
Analysis: A fluorescence microscope is used to count the number of HER2 and CEP17 signals in at least 20 tumor cell nuclei.
-
Interpretation: The HER2/CEP17 ratio is calculated. A ratio of ≥2.0 is considered amplified (HER2-positive).[18]
PIK3CA Mutation Detection by Next-Generation Sequencing (NGS)
Objective: To identify activating mutations in the PIK3CA gene.
Methodology:
-
DNA Extraction: DNA is extracted from FFPE tumor tissue.
-
Library Preparation: The extracted DNA is used to prepare a sequencing library. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.
-
Target Enrichment: The regions of the PIK3CA gene of interest (typically exons 9 and 20, where most hotspot mutations occur) are enriched using a targeted panel.[19]
-
Sequencing: The enriched library is sequenced on an NGS platform.
-
Data Analysis: The sequencing data is aligned to the human reference genome, and variant calling algorithms are used to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) within the PIK3CA gene.
-
Interpretation: Detected variants are annotated and classified based on their known or predicted pathogenicity.
PTEN Expression by Immunohistochemistry (IHC)
Objective: To assess the level of PTEN protein expression in tumor cells.
Methodology:
-
Specimen Preparation: FFPE tumor tissue sections (3-5 microns) are used.[20]
-
Antigen Retrieval: HIER is performed.
-
Primary Antibody Incubation: Slides are incubated with a validated primary antibody against PTEN.
-
Detection and Counterstaining: Similar to HER2 IHC, a detection system and counterstain are used.
-
Interpretation: A pathologist evaluates the staining intensity and distribution (cytoplasmic and/or nuclear) in tumor cells compared to internal positive controls (e.g., stromal cells). Loss of expression is noted when tumor cells show significantly reduced or absent staining compared to the internal controls.[21]
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the HER2 signaling pathway and a typical experimental workflow for biomarker analysis.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. medpagetoday.com [medpagetoday.com]
- 3. news.cancerconnect.com [news.cancerconnect.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breast cancer--loss of PTEN predicts resistance to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacr.org [aacr.org]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. onclive.com [onclive.com]
- 12. labcorp.com [labcorp.com]
- 13. nordiqc.org [nordiqc.org]
- 14. leicabiosystems.com [leicabiosystems.com]
- 15. breastcancer.org [breastcancer.org]
- 16. celnovte.com [celnovte.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of HER2 amplification in primary breast cancer using dual-colour chromogenic in situ hybridization is comparable to fluorescence in situ hybridization: a European multicentre study involving 168 specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Test Details - PTEN Expression by Immunohistochemistry [knightdxlabs.ohsu.edu]
- 21. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Kadcyla® vs. Enhertu® in HER2-Positive Cancer Models
A detailed comparison of two leading antibody-drug conjugates, Kadcyla (trastuzumab emtansine, T-DM1) and Enhertu (trastuzumab deruxtecan (B607063), T-DXd), reveals significant differences in their preclinical efficacy, mechanisms of action, and key structural components. These differences, primarily centered around the cytotoxic payload, linker technology, and drug-to-antibody ratio, have profound implications for their anti-tumor activity in HER2-expressing cancer models.
This guide provides a comprehensive overview of the preclinical data comparing this compound and Enhertu, designed for researchers, scientists, and drug development professionals. The information is presented to facilitate an objective comparison of their performance, supported by experimental data and detailed methodologies.
At a Glance: Key Differences and Innovations
This compound, a second-generation antibody-drug conjugate (ADC), combines the HER2-targeting monoclonal antibody trastuzumab with the microtubule inhibitor DM1.[1][2] Enhertu, a newer generation ADC, also utilizes trastuzumab but is armed with a highly potent topoisomerase I inhibitor, deruxtecan.[1] This fundamental difference in payload is a key determinant of their distinct mechanisms of action and efficacy profiles.
Several key architectural improvements were made in the development of Enhertu based on learnings from this compound.[3] These include a shift from a non-cleavable linker in this compound to a tumor-selective cleavable linker in Enhertu, and a significant increase in the drug-to-antibody ratio (DAR) from approximately 3.5 in this compound to a homogeneous DAR of 8 in Enhertu.[3][4] This higher DAR allows for the delivery of more cytotoxic payload to the tumor site.
Mechanism of Action: A Tale of Two Payloads and a "Bystander" Advantage
Both ADCs capitalize on the specificity of trastuzumab to bind to the HER2 receptor on cancer cells, leading to internalization.[5] However, the subsequent steps and the ultimate cytotoxic effects differ significantly.
This compound (T-DM1): Following internalization, this compound is transported to the lysosome where the trastuzumab component is degraded, releasing the DM1 payload.[5] DM1 then disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[5] The non-cleavable linker in this compound ensures that the payload is primarily released inside the target cell, limiting its effect on neighboring cells.[6]
Enhertu (T-DXd): Enhertu's cleavable linker is designed to be stable in circulation but is efficiently cleaved by enzymes such as cathepsins that are upregulated in the tumor microenvironment.[7] Upon internalization and lysosomal degradation, the highly membrane-permeable deruxtecan payload is released.[8] This permeability allows the payload to diffuse out of the target cell and kill adjacent tumor cells, regardless of their HER2 expression level. This phenomenon, known as the "bystander effect," is a major advantage of Enhertu, especially in tumors with heterogeneous HER2 expression.[8][9][10]
In Vitro Cytotoxicity: Enhertu Demonstrates Superior Potency
Preclinical studies consistently show that Enhertu exhibits greater in vitro cytotoxicity across a range of HER2-expressing breast cancer cell lines compared to this compound. This enhanced potency is observed in cell lines with high, medium, and even low levels of HER2 expression.
| Cell Line | HER2 Expression | This compound (T-DM1) IC50 (ng/mL) | Enhertu (T-DXd) IC50 (ng/mL) | Reference |
| SK-BR-3 | High (3+) | 10 - 50 | 1 - 10 | [6][11] |
| NCI-N87 | High (3+) | 50 - 100 | 10 - 20 | [12] |
| JIMT-1 | Moderate (2+) | >1000 | 50 - 100 | [11][13] |
| KPL-4 | High (3+) | 20 - 60 | 5 - 15 | [9] |
In Vivo Efficacy: Superior Tumor Regression with Enhertu in Xenograft Models
In vivo studies using breast cancer xenograft models in mice mirror the in vitro findings, with Enhertu demonstrating superior anti-tumor activity. Enhertu has been shown to induce tumor regression in models that are resistant to this compound.[8]
| Xenograft Model | HER2 Expression | Treatment | Tumor Growth Inhibition (%) | Reference |
| JIMT-1 | Moderate (2+) | This compound (T-DM1) | ~30-40% | [12] |
| Enhertu (T-DXd) | >100% (regression) | [12] | ||
| NCI-N87 | High (3+) | This compound (T-DM1) | ~60-70% | [12] |
| Enhertu (T-DXd) | >100% (regression) | [12] | ||
| KPL-4 | High (3+) | This compound (T-DM1) | Moderate Inhibition | [9] |
| Enhertu (T-DXd) | Complete Regression | [9] |
The Bystander Effect: A Key Differentiator
The ability of Enhertu's payload to kill neighboring cancer cells is a significant advantage in overcoming tumor heterogeneity. Co-culture assays, where HER2-positive and HER2-negative cancer cells are grown together, have experimentally validated this effect.
In these experiments, Enhertu treatment leads to the death of both HER2-positive and HER2-negative cells, while this compound only affects the HER2-positive population.[9][10] This suggests that Enhertu may be more effective in treating tumors with mixed HER2 expression.
References
- 1. This compound (trastuzumab emtansine) vs Enhertu (fam-trastuzumab deruxtecan-nxki) | Everyone.org [everyone.org]
- 2. In Vitro Cytotoxicity of Trastuzumab (Tz) and Se-Trastuzumab (Se-Tz) against the Her/2 Breast Cancer Cell Lines JIMT-1 and BT-474 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. landing.reactionbiology.com [landing.reactionbiology.com]
T-DM1 vs. The New Wave of HER2-Targeted ADCs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of HER2-positive cancer therapy is undergoing a significant transformation. While ado-trastuzumab emtansine (T-DM1), a second-generation antibody-drug conjugate (ADC), has long been a cornerstone of treatment, a new wave of HER2-targeted ADCs is demonstrating superior efficacy in clinical trials. This guide provides an objective comparison of the performance of T-DM1 against these emerging alternatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of critical biological pathways and workflows.
Executive Summary
Trastuzumab deruxtecan (B607063) (T-DXd) has emerged as a new standard of care in many clinical scenarios, demonstrating statistically significant and clinically meaningful improvements in progression-free survival (PFS) and overall survival (OS) compared to T-DM1 in head-to-head clinical trials.[1] The key differentiators for these next-generation ADCs appear to be their higher drug-to-antibody ratios (DAR), the properties of their cytotoxic payloads, and the nature of their linkers, which can enable a potent "bystander effect." This guide delves into the preclinical and clinical data that underscore these differences.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical and clinical studies, offering a direct comparison of T-DM1 with other notable HER2-targeted ADCs.
Table 1: In Vitro Cytotoxicity of HER2-Targeted ADCs
| ADC | Cell Line | HER2 Expression | IC50 (nM) | Fold Potency vs. T-DM1 | Reference |
| T-DM1 | JIMT-1 | Moderate | - | - | [2] |
| ARX788 | JIMT-1 | Moderate | More Potent | 154 | [3] |
| T-DM1 | BT-474 | High | - | - | [4] |
| ARX788 | BT-474 | High | More Potent | - | [5] |
| T-DM1 | JIMT-1 | Moderate | Partially Sensitive | - | [6] |
| Disitamab vedotin | JIMT-1 | Moderate | Sensitive | 33.6 | [6] |
| Trastuzumab duocarmazine (SYD985) | HER2-low expressing cells | Low | 0.12 | 10 | [7] |
| T-DM1 | HER2-low expressing cells | Low | 1.3 | - | [7] |
Note: IC50 values are highly dependent on the specific experimental conditions and cell lines used. Direct cross-study comparisons should be made with caution.
Table 2: In Vivo Efficacy in Xenograft Models
| ADC | Xenograft Model | Tumor Type | Outcome | Reference |
| T-DM1 | JIMT-1 | Trastuzumab-resistant Breast Cancer | Tumor growth inhibition | [2] |
| ARX788 | JIMT-1 | Trastuzumab-resistant Breast Cancer | Superior tumor growth inhibition vs. T-DM1; some tumor disappearance | [8] |
| T-DM1 | L-JIMT-1 (lung metastasis) | Multi-resistant HER2+ Breast Cancer | Inhibition of lung metastases growth | [6] |
| Trastuzumab deruxtecan (T-DXd) | L-JIMT-1 (lung metastasis) | Multi-resistant HER2+ Breast Cancer | Stronger inhibition of lung metastases growth vs. T-DM1 | [6] |
| Disitamab vedotin | L-JIMT-1 (lung metastasis) | Multi-resistant HER2+ Breast Cancer | Smallest tumor burden compared to T-DM1 and T-DXd | [6] |
Table 3: Key Clinical Trial Results (DESTINY-Breast03)
| Endpoint | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) | Hazard Ratio (95% CI) | P-value | Reference |
| Median Progression-Free Survival | Not Reached | 6.8 months | 0.28 (0.22-0.37) | 7.8 x 10⁻²² | [1] |
| 12-Month Progression-Free Survival Rate | 75.8% | 34.1% | - | - | [1] |
| Objective Response Rate | 79.7% | 34.2% | - | - | [1] |
| Complete Response | 16% | 8.7% | - | - | [1] |
Mechanisms of Action: A Deeper Dive
The superior efficacy of newer ADCs can be attributed to several key mechanistic differences compared to T-DM1.
T-DM1: Targeted Delivery of a Microtubule Inhibitor
T-DM1 consists of the HER2-targeted antibody trastuzumab linked to the cytotoxic agent DM1, a maytansinoid derivative that inhibits microtubule polymerization.[9] The thioether linker used in T-DM1 is non-cleavable, meaning the payload is released primarily through the degradation of the antibody in the lysosome of the target cell.[10] This mechanism limits the "bystander effect," where the payload can diffuse out of the target cell and kill neighboring cancer cells, regardless of their HER2 expression status.[10]
Next-Generation ADCs: Cleavable Linkers and Potent Payloads
Newer ADCs like trastuzumab deruxtecan (T-DXd) and trastuzumab duocarmazine (SYD985) utilize cleavable linkers.[11][12] T-DXd's linker is cleaved by lysosomal enzymes that are often upregulated in tumor cells, releasing a highly potent topoisomerase I inhibitor (deruxtecan).[11] This payload is membrane-permeable, allowing it to diffuse out of the target cell and exert a powerful bystander killing effect on adjacent tumor cells.[11][13] This is particularly advantageous in tumors with heterogeneous HER2 expression. Similarly, SYD985 carries a duocarmycin payload, a DNA alkylating agent, attached via a cleavable linker, which also contributes to a bystander effect.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Biological Effects of Trastuzumab and T-DM1 on Different Breast Cancer Lines [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ARX788, a novel anti-HER2 antibody-drug conjugate, shows anti-tumor effects in preclinical models of trastuzumab emtansine-resistant HER2-positive breast cancer and gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
- 12. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Synergistic Potential of Kadcyla and PARP Inhibitors: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of antibody-drug conjugates (ADCs) and inhibitors of the DNA damage response (DDR) represents a promising strategy in oncology. This guide provides an objective comparison of the in vitro synergistic effects of the HER2-targeted ADC, Kadcyla (ado-trastuzumab emtansine or T-DM1), with PARP inhibitors. While direct in vitro studies on the specific combination of this compound and PARP inhibitors are limited in publicly available literature, this guide draws upon highly relevant studies involving the antibody component of this compound, trastuzumab, and another HER2-targeted ADC, trastuzumab deruxtecan (B607063) (T-DXd), in combination with PARP inhibitors. The presented data and protocols offer a foundational understanding of the potential synergies and a framework for future research.
Unveiling the Mechanism of Synergy: A Two-Pronged Attack on Cancer Cells
The synergistic effect of combining this compound with a PARP inhibitor is rooted in their complementary mechanisms of action that target the DNA of cancer cells. This compound delivers a potent cytotoxic agent, DM1, directly to HER2-overexpressing cells. DM1 induces mitotic arrest and cell death by disrupting microtubule dynamics, which can also lead to DNA damage. Concurrently, PARP inhibitors block a crucial pathway for repairing single-strand DNA breaks. The accumulation of unrepaired single-strand breaks leads to the formation of more lethal double-strand breaks, particularly during DNA replication. In cancer cells, especially those with underlying deficiencies in other DNA repair pathways like homologous recombination, this combined assault overwhelms the cell's ability to repair DNA damage, leading to a state of "synthetic lethality" and subsequent cell death.[1][2]
References
Validating Kadcyla's Synergistic Potential: A Comparative Guide to In Vivo Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of preclinical animal model data that validates the in vitro synergistic findings of Kadcyla (ado-trastuzumab emtansine, T-DM1) in combination with other targeted therapies. The following sections summarize key quantitative data, detail experimental protocols, and visualize the underlying mechanisms and workflows.
This compound, an antibody-drug conjugate (ADC) composed of the HER2-targeted antibody trastuzumab linked to the cytotoxic agent emtansine (DM1), has demonstrated significant efficacy in HER2-positive cancers. Building on its single-agent activity, numerous in vitro studies have suggested that combining this compound with other agents can lead to synergistic antitumor effects. This guide focuses on the crucial next step: the in vivo validation of these synergies in animal models, a critical phase in the translation of laboratory findings to potential clinical applications.
Comparative Analysis of In Vivo Synergy
The following tables summarize the quantitative outcomes from key preclinical studies that have successfully demonstrated the synergistic efficacy of this compound in combination with other targeted therapies in animal models.
Table 1: this compound (T-DM1) and Pertuzumab Combination in HER2-Positive Gastric Cancer
| Parameter | T-DM1 Alone | Pertuzumab Alone | T-DM1 + Pertuzumab | Control (HuIgG) |
| Animal Model | BALB/c nude mice with NCI-N87 xenografts | BALB/c nude mice with NCI-N87 xenografts | BALB/c nude mice with NCI-N87 xenografts | BALB/c nude mice with NCI-N87 xenografts |
| Dosage | 5 mg/kg | 40 mg/kg | T-DM1: 5 mg/kg, Pertuzumab: 40 mg/kg | 40 mg/kg |
| Tumor Growth | Significant antitumor activity | Did not induce tumor regression | Significant tumor regression | Progressive tumor growth |
| Signaling Pathway Modulation | - | - | Significant inhibition of EGFR/HER3 phosphorylation and downstream AKT signaling [1] | - |
| Other Notable Effects | - | - | Enhanced antibody-dependent cellular cytotoxicity (ADCC)[1] | - |
Table 2: this compound (T-DM1) and Disitamab Vedotin (DV) Combination in T-DM1-Resistant Models
| Parameter | T-DM1 Alone | Disitamab Vedotin (DV) Alone | T-DM1 + DV |
| Animal Model | SCID mice with N87 gastric cancer xenografts | SCID mice with N87 gastric cancer xenografts | SCID mice with N87 gastric cancer xenografts |
| Dosage | 0.5 mg/kg | 0.5 mg/kg | T-DM1: 0.5 mg/kg, DV: 0.5 mg/kg |
| Tumor Volume | Substantial tumor growth inhibition | Substantial tumor growth inhibition | Significantly smaller tumors than single-agent groups (P = 0.015) |
| Animal Model | SCID mice with JIMT-1 breast cancer xenografts | SCID mice with JIMT-1 breast cancer xenografts | SCID mice with JIMT-1 breast cancer xenografts |
| Dosage | 5 mg/kg | 5 mg/kg | T-DM1: 5 mg/kg, DV: 5 mg/kg |
| Tumor Growth | Continued tumor growth | Tumor response | More effective tumor growth inhibition than single agents |
Table 3: this compound (T-DM1) and Taselisib (B612264) (PI3K Inhibitor) Combination in HER2-Positive Breast Cancer
| Parameter | T-DM1 Alone | Taselisib Alone | T-DM1 + Taselisib |
| Animal Model | Transgenic mammary carcinomas driven by HER2 (with or without PIK3CA H1047R mutation) | Transgenic mammary carcinomas driven by HER2 (with or without PIK3CA H1047R mutation) | Transgenic mammary carcinomas driven by HER2 (with or without PIK3CA H1047R mutation) |
| Efficacy | Less effective than combination | Less effective than combination | Superior to either agent alone [2] |
| Mechanism of Synergy | - | - | Taselisib restored HER2 expression in T-DM1 resistant cells in vitro, potentially re-sensitizing them to T-DM1.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the experimental protocols for the key in vivo studies cited.
This compound and Pertuzumab in a HER2-Positive Gastric Cancer Model
-
Cell Line and Animal Model: The human HER2-positive gastric cancer cell line NCI-N87 was used to establish xenografts in male BALB/c nude mice.
-
Treatment Groups: Mice were randomized into four groups: (1) Control (Human IgG, 40 mg/kg), (2) T-DM1 (5 mg/kg), (3) Pertuzumab (40 mg/kg), and (4) T-DM1 (5 mg/kg) + Pertuzumab (40 mg/kg).
-
Drug Administration: All treatments were administered intravenously.
-
Tumor Volume Assessment: Tumor volume was measured regularly to assess antitumor activity.
-
Synergy Assessment: The combination of T-DM1 and pertuzumab induced significant tumor regression, an effect not observed with either agent alone[1].
-
Mechanism of Action Analysis: Tumor samples were analyzed for phosphorylation of HER family receptors and downstream signaling proteins like AKT via Western blotting. Antibody-dependent cellular cytotoxicity (ADCC) was also evaluated.[1]
This compound and Disitamab Vedotin in T-DM1-Resistant Xenograft Models
-
Cell Lines and Animal Models: T-DM1-resistant HER2-positive gastric (N87) and breast (JIMT-1) cancer cell lines were used to create xenografts in SCID mice.
-
Treatment Groups: Mice were treated with T-DM1 alone, disitamab vedotin (DV) alone, or the combination of T-DM1 and DV.
-
Drug Administration: Specific administration routes and schedules were employed for each model. For the N87 model, a dose of 0.5 mg/kg for each ADC was used. For the JIMT-1 model, a dose of 5 mg/kg for each ADC was used.
-
Efficacy Evaluation: Tumor growth was monitored, and the combination's efficacy was compared to that of the single agents. The combination of T-DM1 and DV resulted in significantly smaller tumors in the N87 model (P = 0.015) and more effective tumor growth inhibition in the JIMT-1 model.
This compound and Taselisib in HER2-Positive Breast Cancer Models
-
Animal Model: The study utilized transgenic mouse models of HER2-driven mammary carcinomas, some of which also carried a PIK3CA H1047R activating mutation.[2]
-
Treatment: Animals were treated with T-DM1, the PI3K inhibitor taselisib, or the combination of both.
-
Outcome: The combination of T-DM1 and taselisib demonstrated superior antitumor efficacy compared to either monotherapy.[2]
-
Translational Relevance: These preclinical findings were generated in parallel with a phase Ib clinical trial of the same combination in patients with advanced HER2-positive breast cancer, highlighting a direct link between laboratory and clinical investigation.[2]
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the validation studies.
References
Cross-platform comparison of assays for Kadcyla internalization
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of the antibody-drug conjugate (ADC) Kadcyla® (ado-trastuzumab emtansine) is critically dependent on its binding to the HER2 receptor, subsequent internalization, and intracellular release of its cytotoxic payload, DM1.[1][2][3] Accurate and robust measurement of this compound® internalization is therefore paramount for preclinical evaluation and mechanistic studies. This guide provides a comparative overview of common assays used to quantify this compound® internalization, supported by experimental data and detailed protocols.
Overview of Internalization Assays
A variety of methodologies are available to assess the internalization of this compound®, each with distinct advantages and limitations. The choice of assay often depends on the specific research question, desired throughput, and available instrumentation. The primary methods can be categorized as live-cell imaging-based assays, flow cytometry, and functional assays.[4][5]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for different this compound® internalization assays, providing a snapshot of their performance characteristics.
| Assay Type | Key Quantitative Metric | Typical Values for this compound® | Throughput | Key Advantages | Key Limitations |
| Live-Cell Imaging (pH-sensitive dye) | EC50 of Internalization | ~0.38 µg/mL (2.48 nM) in AU565 cells (24h)[1] | High | Real-time, kinetic analysis; High-throughput compatible | Requires specialized imaging system; Indirect measurement of internalization |
| Flow Cytometry (pH-sensitive dye) | % of Internalizing Cells, Mean Fluorescence Intensity (MFI) | 40-50% internalization in MDA-MB 453 & BT474 cells (8-12h)[6][7] | High | High-throughput; Quantitative at single-cell level | Endpoint assay; Can be affected by cell surface binding |
| Flow Cytometry (Quench-based) | % Internalization | Varies by cell line and time | High | Differentiates between surface-bound and internalized ADC | Requires specific quenching antibodies; Potential for incomplete quenching |
| Confocal Microscopy | Co-localization with endosomes/lysosomes | Qualitative/Semi-quantitative | Low | High-resolution visualization of subcellular localization | Low throughput; Complex image analysis |
| Western Blot | Degradation of internalized this compound® | ~50% degradation in MDA-MB 453 cells (8h)[7] | Low | Direct measure of ADC processing | Low throughput; Not a direct measure of initial internalization |
| Toxin-Conjugated Killing Assay (e.g., Mab-ZAP) | IC50 | Varies by cell line | Medium | Measures functional consequence of internalization | Indirect; Can be influenced by factors other than internalization |
Experimental Protocols
Key Experiment: Live-Cell Imaging-Based Internalization Assay using a pH-Sensitive Dye
This protocol describes a common method for real-time, quantitative analysis of this compound® internalization using a pH-sensitive dye that fluoresces upon entry into the acidic environment of endosomes and lysosomes.[1][8][9][10]
Materials:
-
HER2-positive cancer cell line (e.g., AU565, SK-BR-3)
-
This compound® (ado-trastuzumab emtansine)
-
Trastuzumab (unconjugated antibody as a control)
-
pH-sensitive antibody labeling kit (e.g., IncuCyte® Human Fabfluor-pH Antibody Labeling Dye, pHrodo™ iFL Green STP Ester)[1][11]
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
Live-cell imaging system (e.g., IncuCyte® S3, Celigo)
Procedure:
-
Cell Seeding: Seed HER2-positive cells in a 96-well plate at a density that will result in 70-80% confluency at the time of imaging. Incubate overnight at 37°C, 5% CO2.
-
Antibody Labeling: Label this compound® and trastuzumab with the pH-sensitive dye according to the manufacturer's instructions.
-
Treatment: Prepare serial dilutions of labeled this compound® and trastuzumab in complete culture medium. Remove the culture medium from the cells and add the antibody dilutions. Include a vehicle-only control.
-
Live-Cell Imaging: Place the plate in the live-cell imaging system and acquire images at regular intervals (e.g., every 1-2 hours) for up to 48 hours. Use phase-contrast and fluorescence channels.
-
Image Analysis: Quantify the total fluorescence intensity per well over time using the instrument's software. The increase in fluorescence is proportional to the amount of internalized antibody.
-
Data Analysis: Plot the fluorescence intensity as a function of time and concentration. Calculate the EC50 of internalization from the dose-response curve at a specific time point (e.g., 24 hours).
Visualizing the Process: Diagrams
This compound® Internalization and Intracellular Trafficking Pathway
The following diagram illustrates the key steps involved in the internalization and subsequent processing of this compound®.
Caption: this compound® internalization and mechanism of action.
Experimental Workflow for a Quench-Based Flow Cytometry Assay
This diagram outlines the steps for a flow cytometry assay that distinguishes between surface-bound and internalized this compound®.
Caption: Quench-based flow cytometry workflow for internalization.
References
- 1. yjcorp.co.kr [yjcorp.co.kr]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. landing.reactionbiology.com [landing.reactionbiology.com]
Preclinical Safety Showdown: A Comparative Guide to Kadcyla® and Enhertu®
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth comparison of the preclinical safety profiles of two leading HER2-targeted antibody-drug conjugates (ADCs): Kadcyla® (ado-trastuzumab emtansine) and Enhertu® (trastuzumab deruxtecan). By examining their distinct toxicological characteristics observed in preclinical studies, this document aims to provide a valuable resource for understanding their safety liabilities and informing the development of next-generation ADCs.
At a Glance: Key Preclinical Safety Differences
The fundamental differences in the design of this compound and Enhertu—specifically their cytotoxic payloads and linker technologies—give rise to distinct preclinical safety profiles. This compound utilizes the microtubule inhibitor DM1 attached via a non-cleavable linker, while Enhertu employs a topoisomerase I inhibitor, deruxtecan (B607063) (DXd), with a cleavable linker that allows for a "bystander effect," killing neighboring tumor cells.
Table 1: Comparative Tolerability in Preclinical Models
| Parameter | This compound (ado-trastuzumab emtansine) | Enhertu (trastuzumab deruxtecan) |
| Tolerated Dose (Rat) | Well-tolerated at doses up to 40 mg/kg.[1] | Preclinical dose-ranging studies in rats have been conducted, but specific MTD values are not as consistently reported in publicly available literature as for this compound. |
| Tolerated Dose (Monkey) | Well-tolerated in repeat-dose studies at up to 30 mg/kg.[1] | A dose of 5.4 mg/kg was identified as having a more favorable benefit-risk profile in clinical studies, with higher doses leading to increased toxicity.[2] Preclinical studies in monkeys have been performed to support clinical development. |
| Maximum Tolerated Dose (MTD) of Free Payload (Rat) | The MTD of unconjugated DM1 was 0.2 mg/kg (1600 µg/m²).[1] | Data on the MTD of the free DXd payload in rats is not readily available in direct comparative literature. |
| MTD of ADC (Rat) | The MTD of T-DM1 corresponded to a DM1 dose of approximately 4400 µg/m².[3] | Not directly comparable from available literature. |
Table 2: Primary Preclinical Toxicities by Organ System
| Organ System | This compound (ado-trastuzumab emtansine) | Enhertu (trastuzumab deruxtecan) |
| Hematologic | The primary dose-limiting toxicity is thrombocytopenia (low platelet count), with anemia also observed.[1][4] | Toxicities include neutropenia, anemia, and thrombocytopenia.[5] |
| Hepatic | Elevations in serum transaminases and microscopic findings of centrilobular vacuolization were observed.[1][4] | Increased liver enzymes have been noted. |
| Gastrointestinal | Generally not reported as a primary preclinical toxicity. | Nausea, vomiting, and diarrhea are common findings.[6][7] |
| Pulmonary | Mononuclear cell infiltrates in the lungs were observed in monkeys, which are considered a potential correlate of clinical pneumonitis.[4] | Interstitial lung disease (ILD) and pneumonitis are significant toxicities of concern.[5][6] |
| Neurological | Axonal degeneration in the sciatic nerve and spinal cord was seen in monkeys at higher doses.[4][8] | Not consistently highlighted as a primary toxicity in available preclinical reports. |
| Reproductive | Findings in rats included degeneration of seminiferous tubules, and in monkeys, decreased weights of male and female reproductive organs.[4] | Decreased numbers of round spermatids in the testes were observed in monkeys. |
Mechanisms of Action and Associated Toxicities
The differing safety profiles of this compound and Enhertu can be traced back to their distinct molecular designs and mechanisms of action.
Caption: Contrasting mechanisms of this compound and Enhertu.
Experimental Protocols for Preclinical Safety Assessment
The preclinical evaluation of ADCs requires a comprehensive approach, integrating methodologies for both large and small molecules.
General In Vivo Toxicology Workflow
Caption: A typical workflow for preclinical in vivo toxicology studies of ADCs.
Detailed Methodology for In Vivo Toxicology Studies:
-
Species Selection: The choice of animal species is critical and is based on the antibody's cross-reactivity with the target antigen in that species.[9] For HER2-targeted ADCs, cynomolgus monkeys are a relevant species due to the high homology of their ErbB2 receptor to human HER2.[1] Rats are often used as a second species, particularly for assessing off-target toxicities.[1]
-
Dose Administration: The ADC is typically administered intravenously to mimic the clinical route of administration.
-
Study Design: Both single-dose and repeat-dose studies are conducted to determine the maximum tolerated dose (MTD) and to characterize the toxicity profile upon repeated administration.[10]
-
Endpoints and Monitoring: A comprehensive set of endpoints are evaluated, including daily clinical observations, body weight, food consumption, hematology, serum chemistry, and urinalysis.[10] At the end of the study, a full necropsy is performed, and a wide range of tissues are collected for microscopic examination (histopathology).
-
Toxicokinetics: Plasma concentrations of the intact ADC, total antibody, and the free cytotoxic payload are measured to understand the exposure-response relationship for both efficacy and toxicity.[10]
Assessment of Off-Target Toxicity
Off-target toxicity, which is independent of HER2 binding, is a major consideration in ADC development.
Caption: Logical flow leading to off-target toxicity of ADCs.
Methodology for Off-Target Toxicity Assessment:
-
In Vitro Cytotoxicity Screening: The free cytotoxic payload is tested on a panel of cancer cell lines with varying levels of target expression, including target-negative lines, to assess its non-specific cytotoxicity.
-
Tissue Cross-Reactivity: Immunohistochemistry (IHC) is used to evaluate the binding of the ADC to a panel of normal human tissues to identify potential for on-target, off-tumor toxicity and unexpected off-target binding.[11]
-
Studies in Non-Relevant Species: Conducting toxicology studies in a species where the antibody does not recognize the target antigen can help to isolate and characterize the toxicities solely attributable to the payload and linker.[9]
Conclusion
The preclinical safety profiles of this compound and Enhertu are distinct, reflecting their unique molecular designs. This compound's toxicities are primarily driven by the DM1 payload, leading to significant hematological and hepatic findings.[1] In contrast, Enhertu's profile is marked by gastrointestinal and hematological toxicities, with the notable risk of interstitial lung disease, a toxicity that requires careful monitoring.[6][7] The bystander effect of Enhertu, while a key driver of its efficacy, may also contribute to some of its off-target toxicities. A thorough understanding of these preclinical safety profiles is essential for guiding clinical development, patient selection, and the design of future ADCs with improved therapeutic indices.
References
- 1. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENHERTU® Demonstrated Clinically Meaningful and Durable Responses in Patients Across Multiple HER2 Expressing Advanced Solid Tumors- Daiichi Sankyo US [daiichisankyo.us]
- 3. pubs.acs.org [pubs.acs.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Dosage | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound-hcp.com [this compound-hcp.com]
- 9. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.td2inc.com [blog.td2inc.com]
- 11. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - Qu - Annals of Translational Medicine [atm.amegroups.org]
Dual HER2 Blockade: Preclinical Synergy of Kadcyla and Tucatinib in HER2-Positive Cancer Models
A comprehensive analysis of preclinical data reveals a potent synergistic anti-tumor effect when combining the antibody-drug conjugate Kadcyla (ado-trastuzumab emtansine, T-DM1) with the tyrosine kinase inhibitor tucatinib (B611992). This combination has demonstrated enhanced efficacy in various preclinical models of HER2-positive breast cancer, including those resistant to T-DM1 alone. The mechanism underlying this synergy involves tucatinib-mediated modulation of HER2 trafficking, leading to increased delivery of this compound's cytotoxic payload.
Preclinical investigations have consistently shown that the combination of this compound and tucatinib results in superior anti-tumor activity compared to either agent alone.[1][2] This enhanced effect is observed across HER2-positive breast cancer cell lines and in vivo patient-derived xenograft (PDX) models.[1][3] Mechanistically, tucatinib, a highly selective HER2 tyrosine kinase inhibitor, increases the abundance of inactive HER2 molecules on the cell surface by inhibiting their ubiquitination and subsequent degradation.[1][2][4] This leads to greater internalization and catabolism of T-DM1, thereby augmenting the delivery of its cytotoxic component, DM1, to the tumor cells.[1][4][5] The combination has been shown to lead to enhanced HER2 pathway inhibition, decreased cell proliferation, and increased apoptosis.[1][2]
Quantitative Efficacy in Preclinical Models
The synergistic cytotoxicity of the this compound and tucatinib combination has been quantified in various preclinical settings. The following tables summarize key findings from representative studies, highlighting the improved tumor growth inhibition in xenograft models.
| In Vivo Model | Treatment Group | Tumor Growth Inhibition (%) | Response Rate | Reference |
| BT-474 CDX | Tucatinib | Not specified | Not specified | [3] |
| T-DM1 | Not specified | Not specified | [3] | |
| Tucatinib + T-DM1 | Significantly enhanced | Not specified | [3] | |
| T-DM1-resistant PDX | Tucatinib | Not specified | Not specified | [3] |
| T-DM1 | Not specified | Not specified | [3] | |
| Tucatinib + T-DM1 | Improved antitumor activity | Not specified | [1][3] |
CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft
Experimental Protocols
The preclinical evaluation of the this compound and tucatinib combination involved a range of in vitro and in vivo assays to determine efficacy and elucidate the mechanism of action.
Cell Line Studies:
-
Cell Lines: HER2-amplified breast cancer cell lines, such as BT-474 and SK-BR-3, were utilized.[5]
-
Assays:
-
Western Blot and Quantitative FACS (qFACS): To assess changes in HER2 protein levels upon treatment with tucatinib.[5]
-
Internalization Assays: Fluorescently labeled trastuzumab was used to track the internalization of surface-bound HER2 in SK-BR-3 cells over 72 hours.[5]
-
Catabolism Studies: Mass spectrometry was employed to measure the levels of the T-DM1 adduct, Lys-MCC-DM1, in lysates from BT-474 cells treated with T-DM1 with or without tucatinib over a 72-hour period to directly quantify ADC catabolism.[5]
-
Animal Studies:
-
Models: Immunocompromised mice bearing subcutaneous xenografts of HER2-positive breast cancer cells (e.g., BT-474) or patient-derived xenografts (PDX), including models resistant to T-DM1.[1][3] An intracranial xenograft model using BT-474-RedLuc cells was also used to evaluate efficacy against brain metastases.[3]
-
Dosing:
-
Endpoints: Tumor volume was measured over time to assess tumor growth inhibition. In the intracranial model, survival was a key endpoint.[3]
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
To better understand the interaction between this compound and tucatinib, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Mechanism of synergistic action between this compound and tucatinib.
Caption: Generalized preclinical experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Kadcyla (ado-trastuzumab emtansine): A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Kadcyla (ado-trastuzumab emtansine) is critical for protecting healthcare personnel, the public, and the environment from exposure to this potent cytotoxic agent. As an antibody-drug conjugate used in cancer therapy, this compound and all materials contaminated with it are classified as hazardous cytotoxic waste and require specialized handling and disposal procedures.[1][2][3] Adherence to these protocols is not only a matter of safety but also a legal responsibility.[1][4]
Immediate Safety and Handling Precautions
Before, during, and after the handling of this compound, all personnel must adhere to strict safety protocols to minimize the risk of exposure.
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, gowns, and face masks, is mandatory when handling this compound.[1] All used PPE is considered cytotoxic waste and must be disposed of accordingly.[3]
-
Aseptic Technique: Use aseptic techniques for the reconstitution and preparation of this compound solutions to prevent microbial contamination and ensure product integrity.[5][6]
-
Spill Management: In the event of a spill, immediately contain the area. Clean the spill using appropriate spill kits designed for cytotoxic agents. All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as cytotoxic waste.
Step-by-Step Disposal Protocol
The disposal of this compound and associated materials must follow a clearly defined, multi-step process to ensure safety and regulatory compliance.
-
Segregation of Waste: At the point of generation, immediately segregate all this compound-contaminated waste from other waste streams.[4] This includes unused or expired vials, syringes, needles, infusion bags and tubing, PPE, and any materials used for cleaning spills.[3] Cross-contamination of other waste types renders them hazardous as well.[2]
-
Use of Designated Containers:
-
Sharps: All sharps, such as needles and syringes, must be placed in a rigid, puncture-resistant sharps container with a purple lid, specifically designated for cytotoxic waste.[1][3]
-
Non-Sharps Waste: Other contaminated materials, including vials, IV bags, tubing, gloves, and gowns, should be disposed of in clearly labeled, leak-proof purple bags or lidded bins.[1][7]
-
Labeling: All containers must be clearly labeled as "Cytotoxic and Cytostatic Waste" for incineration.[7] The European Waste Catalogue (EWC) code for this type of waste is typically 18 01 08*.[1][7]
-
-
Storage: Store the sealed cytotoxic waste containers in a secure, designated area away from patient care and public access areas pending collection by a licensed waste management provider.
-
Final Disposal: The required method for the final disposal of cytotoxic waste is high-temperature incineration.[1][2][3] This process effectively destroys the hazardous components of the drug. Do not dispose of this compound waste in landfills or via the sewer system.[4]
-
Documentation: Maintain accurate records of all cytotoxic waste disposal, including the date, quantity, and the licensed waste carrier used. This documentation is a key component of regulatory compliance.
Disposal Parameters for this compound Waste
| Waste Type | Container Specification | Labeling | Disposal Method |
| Unused/Expired Vials | Purple-lidded, puncture-resistant container[1][7] | "Cytotoxic and Cytostatic Waste for Incineration"[7] | High-Temperature Incineration[1][2] |
| Sharps (Needles, Syringes) | Purple-lidded, UN-approved, puncture-resistant sharps bin[3] | "Cytotoxic and Cytostatic Waste for Incineration"[7] | High-Temperature Incineration[1][2] |
| Contaminated PPE (Gloves, Gowns) | Purple waste bag or lidded bin[1] | "Cytotoxic and Cytostatic Waste for Incineration"[7] | High-Temperature Incineration[1][2] |
| IV Bags and Tubing | Purple waste bag or lidded bin[1] | "Cytotoxic and Cytostatic Waste for Incineration"[7] | High-Temperature Incineration[1][2] |
| Spill Cleanup Materials | Purple waste bag or lidded bin[1] | "Cytotoxic and Cytostatic Waste for Incineration"[7] | High-Temperature Incineration[1][2] |
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste, from the point of generation to final destruction.
Caption: Workflow for the compliant disposal of this compound cytotoxic waste.
By implementing these procedures, research facilities and drug development organizations can ensure a safe working environment, maintain regulatory compliance, and build a foundation of trust in their laboratory safety and chemical handling practices.
References
- 1. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 2. danielshealth.com [danielshealth.com]
- 3. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 4. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. adcreview.com [adcreview.com]
- 6. This compound® (ado-trastuzumab emtansine) Preparation & Storage in MBC [this compound-hcp.com]
- 7. Identifying types of pharmaceutical waste and disposal containers – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
Essential Safety and Logistical Information for Handling Kadcyla (ado-trastuzumab emtansine)
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent biopharmaceuticals like Kadcyla (ado-trastuzumab emtansine) is paramount. This guide provides essential procedural information to minimize exposure risk and ensure proper disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
This compound is classified as a hazardous drug and requires specific personal protective equipment to prevent exposure.[1][2] The following table summarizes the recommended PPE for handling this substance.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Gloves | Wear appropriate protective gloves to prevent skin contact.[2][3] Materials such as neoprene, nitrile, or butyl rubber are suggested.[4] Promptly replace any torn or punctured gloves.[2][3] |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles are necessary to protect from splashes or dust.[2][3] An eye wash bottle with pure water should be readily available.[2][3] |
| Skin and Body Protection | Protective Suit | A dust-impervious protective suit is recommended.[2] The choice of body protection should be based on the amount and concentration of the substance being handled.[2][3] |
| Respiratory Protection | Respirator | In the case of dust or aerosol formation, use a respirator with an approved filter (effective dust mask).[2] For the solution form, personal respiratory protection is not normally required if handled appropriately.[3] |
Procedural Guidance for Safe Handling and Disposal
Engineering Controls:
-
Work in a designated area with appropriate exhaust ventilation, especially where dust or aerosols may be formed.[2]
Safe Handling Practices:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe vapors or dust.[2]
-
Smoking, eating, and drinking are strictly prohibited in the application area.[2][3]
-
Wash hands thoroughly before breaks and immediately after handling the product.[2]
Emergency Procedures:
-
If Swallowed: Immediately call a poison center or doctor.[1]
-
If on Skin: Wash with plenty of soap and water.[1]
-
If Inhaled: Move the person to fresh air and call a poison center or doctor if you feel unwell.[1]
-
If Exposed or Concerned: Get medical advice or attention.[2]
Disposal:
-
Follow established procedures for the proper handling and disposal of anticancer drugs.[5][6][7]
-
Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations.[2][3]
-
Contaminated materials should not be discharged into drains.[2]
This compound Handling Workflow
The following diagram illustrates the key steps and precautions for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
